6-(Aminomethyl)pyridin-3-ol dihydrochloride CAS 89532-46-7
Technical Whitepaper: 6-(Aminomethyl)pyridin-3-ol Dihydrochloride Executive Summary 6-(Aminomethyl)pyridin-3-ol dihydrochloride (CAS 89532-46-7), also known as 2-(aminomethyl)-5-hydroxypyridine dihydrochloride, is a high...
6-(Aminomethyl)pyridin-3-ol dihydrochloride (CAS 89532-46-7), also known as 2-(aminomethyl)-5-hydroxypyridine dihydrochloride, is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). Distinguished by its bifunctional nature—possessing both a phenolic hydroxyl group and a primary aminomethyl moiety on a pyridine scaffold—it serves as a critical pharmacophore for enhancing ligand solubility and establishing directional hydrogen bonding networks. This guide details the compound's synthesis, stability profile, and strategic application in the development of kinase inhibitors, GPCR ligands, and metabolic enzyme modulators.
Structural Insight:
The molecule features a 2,5-substitution pattern on the pyridine ring. The C5-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking phenolic interactions often found in tyrosine-binding pockets. The C2-aminomethyl group provides a flexible linker capable of reaching adjacent polar residues (e.g., Asp/Glu side chains) in a binding pocket.
Synthetic Routes & Manufacturing
For research and scale-up, two primary routes are utilized. Route A is preferred for industrial scalability due to atom economy, while Route B is common in academic settings starting from inexpensive methyl-pyridines.
Route A: Catalytic Hydrogenation of 5-Hydroxy-2-pyridinecarbonitrile (Preferred)
This route minimizes byproducts and avoids harsh halogenation steps.
Transformation: Nitrile reduction to primary amine.
Reagents: H₂, Pd/C (or Raney Nickel), HCl, MeOH.
Mechanism: Heterogeneous catalysis facilitates the reduction of the C≡N triple bond. The presence of HCl traps the resulting amine as a hydrochloride salt, preventing the formation of secondary amines (dimers) via imine condensation.
Route B: Functionalization of 6-Methylpyridin-3-ol
Step 1: Protection of the hydroxyl group (e.g., Acetyl or TBS).
Step 2: Radical bromination (NBS, AIBN) to form the bromomethyl intermediate.
Step 3: Nucleophilic substitution with Sodium Azide (NaN₃) or Gabriel Synthesis (Potassium Phthalimide).
Step 4: Staudinger reduction (if Azide) or Hydrazine cleavage (if Phthalimide) followed by deprotection.
Experimental Protocol: Synthesis via Route A
Objective: Preparation of 6-(Aminomethyl)pyridin-3-ol dihydrochloride from 5-hydroxy-2-pyridinecarbonitrile.
Reagents:
5-Hydroxy-2-pyridinecarbonitrile (10.0 mmol)
Palladium on Carbon (10 wt. % loading, wet support)
Methanol (Anhydrous)
Concentrated HCl (12 M)
Hydrogen gas (Balloon or Parr shaker)
Procedure:
Dissolution: In a pressure-rated hydrogenation vessel, dissolve 5-hydroxy-2-pyridinecarbonitrile (1.20 g, 10 mmol) in Methanol (30 mL).
Acidification: Slowly add concentrated HCl (2.5 mL, ~30 mmol) to the solution. Note: Excess acid ensures the pyridine nitrogen and the forming amine are protonated.
Catalyst Addition: Carefully add 10% Pd/C (120 mg) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric; keep wet.
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 30-50 psi H₂ and agitate at room temperature for 12–16 hours. Monitor via LC-MS for the disappearance of the nitrile peak (M+H 121) and appearance of the amine (M+H 125).
Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate under reduced pressure to obtain a viscous oil. Triturate with diethyl ether or acetone to induce crystallization.
Purification: Recrystallize from EtOH/Et₂O if necessary.
Yield: Expected yield 85–95% as the dihydrochloride salt.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
CAS 89532-46-7 is a "privileged fragment" due to its high Ligand Efficiency (LE).
Solubility Handle: The pyridine nitrogen and the primary amine significantly lower logD, improving the water solubility of lipophilic scaffolds.
Bioisostere: It serves as a bioisostere for p-amino phenols or p-amino benzyl groups, often improving metabolic stability by reducing electron density on the aromatic ring compared to a phenyl analog.
Targeted Signaling Pathways
Kinase Inhibitors (FGFR4): Used as a hinge-binding motif or solvent-front binder where the hydroxyl group engages the hinge region backbone.
GPCR Modulators (Muscarinic M4): The aminomethyl group mimics the cationic head of acetylcholine, making it suitable for orthosteric or allosteric sites in muscarinic receptors.
Metabolic Enzymes (KHK): Incorporated into inhibitors of Ketohexokinase, where the pyridine ring stacks with aromatic residues (e.g., Trp/Phe) and the amine interacts with the catalytic center.
Visualization of Workflows
Figure 1: Synthesis Workflow (Route A)
Caption: One-pot hydrogenation and salt formation strategy for high-yield synthesis.
Figure 2: Pharmacophore Interaction Map
Caption: Mechanistic interactions of the fragment within a protein binding pocket.
2-(Aminomethyl)-5-hydroxypyridine chemical structure and properties
Topic: 2-(Aminomethyl)-5-hydroxypyridine: Chemical Structure, Synthesis, and Applications in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists A Criti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(Aminomethyl)-5-hydroxypyridine: Chemical Structure, Synthesis, and Applications in Drug Discovery
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Scientists
A Critical Fragment for Next-Generation Heterocyclic Scaffolds
Executive Summary
2-(Aminomethyl)-5-hydroxypyridine (CAS: 89532-46-7), also known by its IUPAC designation 6-(aminomethyl)pyridin-3-ol , represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its bifunctional nature: it combines a phenolic hydroxyl group (hydrogen bond donor/acceptor) with a flexible primary amine linker (cationic interaction point), rigidly separated by a pyridine core. This specific geometry makes it an ideal fragment for targeting enzyme active sites, particularly kinases and metalloenzymes like histone deacetylases (HDACs), where "linker-binder" topologies are essential.
Chemical Identity & Structural Analysis
This compound exhibits amphoteric character due to the presence of a basic primary amine, a weakly basic pyridine nitrogen, and an acidic phenolic hydroxyl group. Understanding these ionization states is critical for optimization of extraction protocols and formulation.
Physicochemical Profile[1][2][3][4][5][6]
Property
Value / Description
Notes
IUPAC Name
6-(Aminomethyl)pyridin-3-ol
Preferred name for indexing
CAS Number
89532-46-7 (Free Base)1276056-66-6 (HCl Salt)
HCl salt is the preferred storage form due to oxidation stability.
Molecular Formula
C₆H₈N₂O
MW: 124.14 g/mol
SMILES
OC1=CC=C(CN)N=C1
pKa (Calculated)
~9.5 (Amine), ~8.5 (Phenol), ~3.5 (Pyridine N)
Zwitterionic character at neutral pH.
LogP
0.25
Highly hydrophilic; typically requires polar organic solvents (DMSO, MeOH).
Appearance
Off-white to beige crystalline solid
Darkens upon air exposure (oxidation of phenol/amine).
Synthetic Pathways & Manufacturing Protocols
The synthesis of 2-(aminomethyl)-5-hydroxypyridine requires careful control to prevent over-reduction of the pyridine ring or oxidation of the electron-rich phenol. The most robust industrial route involves the reduction of 5-hydroxy-2-pyridinecarbonitrile .
Primary Route: Catalytic Hydrogenation of Nitrile Precursor
This route is preferred for its atom economy and scalability. It avoids the use of strong hydride reducing agents (like LiAlH₄) which can be hazardous at scale and difficult to quench.
Ammonia Suppression: The use of methanolic ammonia is critical. Primary amines generated during nitrile reduction can react with the intermediate imine to form secondary amine dimers. Excess ammonia suppresses this side reaction via Le Chatelier's principle.
Phenol Protection (Optional): While direct reduction is possible, protecting the phenol as a benzyl ether (5-benzyloxy-2-pyridinecarbonitrile) often improves yield by preventing catalyst poisoning by the phenolate anion.
Alternative Route: Chemical Reduction (Lab Scale)
For small-scale discovery where high-pressure equipment is unavailable, borane-dimethyl sulfide (BMS) is effective.
Complexation: Treat nitrile with BMS in THF at 0°C.
Reduction: Reflux for 2 hours.
Workup: Acidic hydrolysis (MeOH/HCl) is required to break the robust boron-amine complex.
Visualizing the Synthetic Logic
Figure 1: Synthetic flowchart comparing the direct hydrogenation route (Green) vs. the benzyl-protected route (Red/Dashed) for higher purity requirements.
Functional Applications in Drug Discovery
In Fragment-Based Drug Discovery (FBDD), 2-(aminomethyl)-5-hydroxypyridine serves as a bidentate anchor .
Mechanistic Role in Active Sites
The "Warhead" Linker: The aminomethyl group (
) is highly flexible. At physiological pH, the amine is protonated (), allowing it to form salt bridges with aspartate (Asp) or glutamate (Glu) residues often found at the bottom of kinase ATP-binding pockets or metalloenzyme active sites.
The H-Bond Scaffold: The 5-hydroxyl group on the pyridine ring acts as a directional H-bond donor/acceptor. It often mimics the ribose hydroxyls of ATP or coordinates with water networks within the protein.
Case Study: HDAC Inhibition
In the design of Histone Deacetylase (HDAC) inhibitors, the aminomethyl-pyridine motif acts as a "cap group" or linker connecting the zinc-binding group (ZBG) to the surface recognition domain. The pyridine nitrogen can also participate in water-mediated hydrogen bonding, improving residence time.
Interaction Map
Figure 2: Pharmacophore mapping showing how the ligand interacts with standard protein residues.
Handling, Stability, and Safety
Storage Protocols
Oxidation Sensitivity: The electron-rich aminophenol system is prone to oxidation, turning pink/brown over time.
Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt .
Conditions: -20°C, under Argon or Nitrogen, desiccated.
Safety Profile (GHS Classification)
Signal Word:DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage (due to free amine alkalinity).
PPE: Nitrile gloves, chemical splash goggles, and fume hood utilization are mandatory during handling.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 12217354 (6-(Aminomethyl)pyridin-3-ol). National Library of Medicine (US), National Center for Biotechnology Information. Link
Synthetic Methodology (Nitrile Reduction)
Haddenham, D., et al. (2009).[2] "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." Journal of Organic Chemistry, 74(5), 1964-1970. Link
Application in HDAC Inhibitors
Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: A Patent Review (2009–2011)." Expert Opinion on Therapeutic Patents, 22(1), 17-35. Link
Safety Data
Safety Data Sheet: 2-(Aminomethyl)pyridine derivatives. Thermo Fisher Scientific. Link
This technical guide details the safety, handling, and application protocols for 6-Aminomethyl-3-pyridinol Dihydrochloride , a specialized pyridine intermediate used in pharmaceutical synthesis.[1] [1] Part 1: Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the safety, handling, and application protocols for 6-Aminomethyl-3-pyridinol Dihydrochloride , a specialized pyridine intermediate used in pharmaceutical synthesis.[1]
[1]
Part 1: Executive Summary & Chemical Identity
6-Aminomethyl-3-pyridinol Dihydrochloride is a bifunctional pyridine building block containing both a phenolic hydroxyl group and a primary aminomethyl group.[1] It is primarily employed as a scaffold in the synthesis of enzyme inhibitors and receptor ligands. Due to the presence of the primary benzylic-type amine and the acidic nature of the dihydrochloride salt, this compound poses significant corrosion and inhalation risks.
Pyridine ring substituted at pos. 2 with -CH₂NH₂ and pos. 5 with -OH (IUPAC numbering)
Physical State
Off-white to pale yellow hygroscopic powder
Solubility
Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Part 2: Hazard Identification & Risk Assessment (GHS)[1]
Note: Specific GHS data for this exact salt is often limited in public databases. The following classification is derived from Structure-Activity Relationships (SAR) using the core pharmacophore (Aminomethylpyridine) and is designed to provide the maximum safety margin.
Corrosivity: The aminomethyl group (pKa ~9-10) combined with the hydrochloride acid form creates a compound that is aggressive toward mucous membranes. Inhalation of dust can cause severe respiratory tract burns.
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Absorption of atmospheric water leads to hydrolysis and the formation of a corrosive acidic syrup, increasing the risk of unrecognized contamination on surfaces.
Part 3: Safe Handling & Engineering Controls
Engineering Control Logic
The following decision tree outlines the required containment levels based on the operation scale.
Figure 1: Risk-based containment strategy.[1] For hygroscopic hydrochlorides, inert atmosphere (Glovebox) is recommended not just for safety, but to maintain chemical integrity.[1]
Specific Handling Protocols
A. Weighing & Transfer
Protocol: Never weigh this compound on an open bench.
Static Control: Use an ionizing fan or anti-static gun. Hydrochloride salts often carry significant static charge, causing "fly-away" dust that can settle on the user's wrists or neck.
Tools: Use plastic or PTFE-coated spatulas. Avoid metal spatulas if the coating is compromised, as the acidic salt can corrode steel over time, introducing iron impurities.
Avoid: Acetone or Ketones (potential for Schiff base formation with the primary amine if the salt dissociates or if base is added).
Dissolution Exotherm: Dissolving the dihydrochloride in water is exothermic . Add the solid to the solvent slowly with stirring.
Part 4: Emergency Response Protocols
Decontamination Mechanism
In the event of a spill, simple water wiping is insufficient due to the compound's acidity and organic nature. Use the Neutralization-Solubilization method.
Spill Cleanup Workflow:
Isolate: Evacuate the immediate area (10 ft radius).
Solid Spill: Cover with a weak base powder (Sodium Bicarbonate or Calcium Carbonate) to neutralize acidity.
Sweep: Gently sweep the neutralized mixture into a waste container. Do not create dust. [1][2][3][7][8][9][10][11]
Liquid Spill: Absorb with vermiculite or sand.
Final Wash: Clean surface with 5% Sodium Bicarbonate solution, followed by water, then 70% Ethanol.
First Aid (Self-Validating Steps)
Eye Contact: Rinse immediately.[2][3][7][10][11] Validation: Check pH of eye runoff if possible; continue rinsing until pH is neutral (7.0). Time is critical—corneal opacity can occur within minutes.
Skin Contact: Wash with soap and water.[2][3][7][9][10][11] Validation: If a "soapy" feeling persists after washing, the base/amine is still present. Continue washing.
Part 5: Synthesis & Application Context
Understanding the reactivity of 6-Aminomethyl-3-pyridinol dihydrochloride helps in planning safe experiments.[1] It is a zwitterionic precursor .
Figure 2: Reactivity flowchart.[1] The primary amine is the kinetic nucleophile; the phenol requires stronger bases to react, allowing for selective functionalization.[1]
Key Application Note:
When using this compound in peptide coupling or amide synthesis, the dihydrochloride salt will consume 2 equivalents of base (e.g., DIPEA or Et3N) before the amine becomes nucleophilic.[1] Failure to account for this will result in stalled reactions and potential accumulation of unreacted reagents.
Part 6: References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18404634, 6-Aminonicotinaldehyde (Analogous substructure analysis). Retrieved from [Link][1]
ECHA (European Chemicals Agency). Registration Dossier: Pyridine derivatives and their salts. (General hazard classification for aminomethylpyridines).[10] Retrieved from [Link][1]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific SDS provided by your chemical supplier before use.[1]
The Strategic Deployment of Pyridine-Based Bifunctional Building Blocks in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide Authored by: Dr. Gemini, Senior Application Scientist Abstract The pyridine scaffold stands as a cornerstone in the edifice of medicinal chemistry, recognized for...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-depth Technical Guide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The pyridine scaffold stands as a cornerstone in the edifice of medicinal chemistry, recognized for its "privileged" status due to its prevalence in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it an invaluable component in the design of novel therapeutics.[4][5] This technical guide provides an in-depth exploration of pyridine-based bifunctional building blocks, delving into the strategic rationale behind their design, the synthetic methodologies for their creation, and their impactful applications in contemporary drug discovery. We will dissect the causality of experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Enduring Significance of the Pyridine Nucleus in Drug Design
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a bioisostere of benzene.[1] However, the introduction of the nitrogen atom imparts a unique set of physicochemical properties that medicinal chemists strategically exploit to fine-tune a molecule's biological activity, pharmacokinetic profile, and safety.[6][7]
Key Physicochemical Properties and Their Implications:
Polarity and Solubility: The nitrogen atom introduces polarity and the capacity for hydrogen bonding, which can enhance the aqueous solubility of a drug candidate and improve its bioavailability.[8][9][10]
Electronic Nature: Pyridine is an electron-deficient aromatic ring, with the nitrogen atom withdrawing electron density. This makes the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a phenyl ring, potentially increasing the drug's half-life.[6] The electron-deficient nature also influences the reactivity of the ring, making it prone to nucleophilic substitution at the C-2 and C-4 positions.[10]
Basicity: The lone pair of electrons on the nitrogen atom confers basicity to the pyridine ring, allowing for the formation of salts which can improve a compound's solubility and handling properties.[10]
Drug-Receptor Interactions: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like enzymes and receptors, thereby enhancing binding affinity and potency.[6][11]
The strategic replacement of a phenyl ring with a pyridine ring, often referred to as a "phenyl-pyridyl switch," can have profound effects on a drug's overall profile, impacting its in vitro and in vivo performance.[6] This simple modification can lead to significant improvements in potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Designing Pyridine-Based Bifunctional Building Blocks: A Symphony of Structure and Function
Bifunctional molecules are designed to interact with two or more biological targets simultaneously, leading to novel or enhanced biological effects.[12][13] These molecules typically consist of two distinct pharmacophores connected by a linker. The pyridine scaffold is frequently incorporated into these linkers, not merely as a passive spacer, but as an active modulator of the molecule's properties.[14][15]
Core Principles of Design:
Vectorial Orientation: The substitution pattern on the pyridine ring (ortho, meta, or para) dictates the spatial orientation of the two pharmacophores. This is critical for achieving the desired ternary complex formation in applications like Proteolysis Targeting Chimeras (PROTACs).[16]
Physicochemical Property Modulation: The inherent properties of the pyridine ring can be leveraged to improve the solubility and cell permeability of often large and lipophilic bifunctional molecules.[14][15] For instance, introducing an ionizable pyridine motif can significantly enhance aqueous solubility.[14]
Conformational Rigidity: Incorporating the pyridine ring into a linker can introduce a degree of rigidity, which can pre-organize the molecule into a bioactive conformation, thereby enhancing its potency.[15][17]
Metabolic Stability: As mentioned earlier, the pyridine ring's resistance to oxidative metabolism can contribute to the overall metabolic stability of the bifunctional molecule.[6]
Visualization of a Generic Pyridine-Based Bifunctional Molecule
Caption: A conceptual diagram illustrating the components of a pyridine-based bifunctional molecule.
Synthetic Strategies for Crafting Pyridine-Based Bifunctional Building Blocks
The synthesis of functionalized pyridines is a mature field with a rich history of named reactions and a continuous stream of modern innovations. The choice of synthetic route is dictated by the desired substitution pattern and the compatibility of the reaction conditions with other functional groups in the molecule.
Classical Synthetic Methodologies
Several foundational reactions provide versatile access to the pyridine core:
Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[4][9] This method is particularly useful for preparing symmetrically substituted pyridines. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[4]
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base. It offers a high degree of flexibility for synthesizing unsymmetrically substituted pyridines.
Bönnemann Cyclization: A [2+2+2] cycloaddition reaction of a nitrile with two molecules of acetylene, often catalyzed by cobalt complexes.[9] This method is particularly useful for synthesizing substituted pyridines from simple precursors.
Modern Synthetic Approaches
More contemporary methods offer milder reaction conditions and greater functional group tolerance:
Transition Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings are invaluable for introducing a wide range of substituents onto pre-functionalized pyridine rings (e.g., halopyridines or pyridylboronic acids).
C-H Functionalization: Direct C-H activation and functionalization of the pyridine ring is a rapidly evolving area that offers a more atom-economical approach to creating substituted pyridines.[10]
Ring-Closing Metathesis (RCM): RCM provides a powerful tool for constructing the pyridine ring from acyclic precursors, particularly for more complex and substituted systems.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyridine Building Block
This protocol describes a general procedure for the coupling of a bromopyridine with a boronic acid, a common step in the synthesis of bifunctional molecules.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(methoxymethyl)pyridine, (4-(tert-butoxycarbonyl)phenyl)boronic acid, Pd(OAc)2, SPhos, and K2CO3.
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl pyridine building block.
Self-Validation: The success of the reaction can be validated by obtaining the correct mass by LC-MS and the expected proton and carbon NMR spectra for the purified product. The purity can be assessed by HPLC.
Visualization of a Synthetic Workflow
Caption: A flowchart depicting the key stages of a Suzuki-Miyaura cross-coupling reaction.
Applications of Pyridine-Based Bifunctional Building Blocks in Drug Discovery
The versatility of pyridine-based bifunctional building blocks has led to their application in a wide range of therapeutic areas and drug discovery modalities.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[14][16] The linker in a PROTAC is a critical determinant of its efficacy, and pyridine-containing linkers are frequently employed.[14][15]
Example: In the development of androgen receptor (AR) degraders for the treatment of prostate cancer, a rigid, ionizable pyridine-containing linker was shown to significantly improve aqueous solubility and lead to potent AR depletion.[14]
Targeted covalent inhibitors (TCIs) form a stable covalent bond with their target protein, often leading to prolonged and potent inhibition.[18] Pyridine-based motifs can be designed as "warheads" that react with specific amino acid residues, such as cysteine, on the target protein.
Example: Vinylpyridines have been developed as tunable covalent warheads for targeting a cysteine residue in the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[18] The reactivity of the vinylpyridine can be modulated by the substitution pattern on the pyridine ring.[18]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not otherwise interact.[13] While not always conforming to the classic "two heads and a linker" structure, the principles of bifunctionality apply. Pyridine-containing fragments are often identified in screens for molecular glues due to their favorable interaction properties.
Future Perspectives and Conclusion
The strategic incorporation of pyridine-based bifunctional building blocks will continue to be a powerful approach in the design of novel therapeutics. The ability to fine-tune the physicochemical and pharmacological properties of a molecule by leveraging the unique characteristics of the pyridine ring is a testament to its enduring value in medicinal chemistry. As our understanding of complex biological systems deepens, the demand for sophisticated molecular tools like pyridine-based bifunctional molecules will undoubtedly grow, paving the way for the development of next-generation medicines.
References
PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
Semantic Scholar. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
Benchchem. (n.d.). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.
Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
PubMed. (2018, November 15). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk.
ResearchGate. (n.d.). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One | Request PDF.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
PMC. (n.d.). Unifying principles of bifunctional, proximity-inducing small molecules.
American Chemical Society. (2020, March 11). Bifunctional Molecules beyond PROTACs.
ACS Publications. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega.
PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
PMC - NIH. (2024, April 5). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR.
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
Auctores | Journals. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
Wiley Online Library. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation.
IJCSR. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes.
MDPI. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
C&EN Global Enterprise - ACS Publications. (2022, November 21). 2 approaches to new pyridines.
MDPI. (2024, February 5). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond.
PMC. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development.
Chemical Society Reviews (RSC Publishing). (2022, August 2). Chemistries of bifunctional PROTAC degraders.
ACS Publications. (2024, December 11). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties | ACS Pharmacology & Translational Science.
Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS.
ACS Publications. (2020, September 10). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket | Journal of Medicinal Chemistry.
ChemMedChem. (2020, November 26). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation.
PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines.
ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties.... | Download Scientific Diagram.
A Comprehensive Technical Guide to 5-hydroxy-2-picolylamine dihydrochloride: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 5-hydroxy-2-picolylamine dihydrochloride is a pyridine derivative that, while not extensively documented in mainstream chemical literature, hol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-2-picolylamine dihydrochloride is a pyridine derivative that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile building block in medicinal chemistry and a ligand in coordination chemistry. Its structure, featuring a hydroxyl group, a picolylamine moiety, and its formulation as a dihydrochloride salt, suggests a unique combination of properties that are highly desirable in drug design and material science. The hydroxyl group can act as a hydrogen bond donor and acceptor, the picolylamine unit provides a strong metal-chelating site, and the dihydrochloride salt form enhances its aqueous solubility and stability.
This technical guide provides a comprehensive overview of 5-hydroxy-2-picolylamine dihydrochloride, including its nomenclature, predicted physicochemical properties, a plausible synthetic route, and potential applications. Given the limited direct literature on this specific compound, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers.
Part 1: Nomenclature and Synonyms
The systematic naming and identification of a chemical compound are crucial for unambiguous communication in a scientific context.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound, 5-hydroxy-2-picolylamine, is (5-hydroxypyridin-2-yl)methanamine .
When protonated with two equivalents of hydrochloric acid, the correct IUPAC name becomes (5-hydroxypyridin-2-yl)methanaminium dichloride .
Synonyms
Based on common naming conventions, several synonyms can be used to refer to this compound:
5-hydroxy-2-(aminomethyl)pyridine dihydrochloride
2-(aminomethyl)-5-hydroxypyridine dihydrochloride
(6-(aminomethyl)pyridin-3-ol) dihydrochloride
Chemical Identifiers
As of the latest search, a specific CAS Registry Number for 5-hydroxy-2-picolylamine dihydrochloride has not been prominently indexed. Researchers are advised to use the IUPAC name or one of its synonyms when searching chemical databases. The CAS Number for the related compound 2-picolylamine is 3731-51-9.[1][2][3][4]
Part 2: Chemical Structure and Physicochemical Properties
The chemical structure dictates the physical and chemical properties of a molecule, which in turn influence its behavior in various applications.
Chemical Structure
The structure of 5-hydroxy-2-picolylamine dihydrochloride consists of a pyridine ring substituted with a hydroxyl group at the 5-position and an aminomethyl group at the 2-position. The amino group and the pyridine nitrogen are protonated, forming a salt with two chloride counter-ions.
Caption: 2D structure of 5-hydroxy-2-picolylamine dihydrochloride.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-hydroxy-2-picolylamine dihydrochloride. These values are estimated based on the properties of structurally similar compounds and computational models.
Property
Predicted Value
Notes
Molecular Formula
C₆H₁₀Cl₂N₂O
Molecular Weight
213.07 g/mol
Appearance
White to off-white crystalline solid
Based on typical hydrochloride salts of amines.
Melting Point
>200 °C (decomposes)
Expected to be high due to its ionic nature.
Solubility
Highly soluble in water; soluble in methanol and ethanol; sparingly soluble in polar aprotic solvents.
The dihydrochloride salt form significantly increases aqueous solubility.
pKa
Estimated pKa values for the pyridinium nitrogen and the ammonium group would be in the ranges of 4-5 and 8-9, respectively. The hydroxyl group would be significantly less acidic.
These values are crucial for understanding its behavior in biological systems and for designing chelation strategies.
Part 3: Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Reduction of 5-hydroxy-2-cyanopyridine
A common and effective method for the synthesis of picolylamines is the reduction of the corresponding cyanopyridine.[1]
Caption: Proposed synthesis of 5-hydroxy-2-picolylamine dihydrochloride.
Step-by-Step Protocol:
Reduction of 5-hydroxy-2-cyanopyridine:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Cool the suspension to 0 °C using an ice bath.
Slowly add a solution of 5-hydroxy-2-cyanopyridine in anhydrous THF to the LiAlH₄ suspension.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
Filter the resulting aluminum salts and wash the filter cake with THF.
Combine the filtrate and washings, and concentrate under reduced pressure to obtain crude 5-hydroxy-2-picolylamine.
Alternative Reduction: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can also be employed.[5][6] This method is often preferred for its milder reaction conditions and easier work-up.
Formation of the Dihydrochloride Salt:
Dissolve the crude 5-hydroxy-2-picolylamine in a minimal amount of a suitable solvent such as ethanol or isopropanol.
Cool the solution in an ice bath and slowly add two equivalents of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).
The dihydrochloride salt should precipitate out of the solution.
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 5-hydroxy-2-picolylamine dihydrochloride.
Alternative Synthetic Pathway: Reductive Amination of 5-hydroxy-2-pyridinecarboxaldehyde
Reductive amination is another powerful tool for the synthesis of amines.[7][8][9]
Step-by-Step Protocol:
Reductive Amination:
Dissolve 5-hydroxy-2-pyridinecarboxaldehyde and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent like methanol.
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C. Borane-pyridine complex is another effective and less toxic alternative.[9]
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-hydroxy-2-picolylamine.
Salt Formation:
Follow the same procedure as described in section 3.1.2 to form the dihydrochloride salt.
Part 4: Potential Applications
The unique structural features of 5-hydroxy-2-picolylamine dihydrochloride make it a promising candidate for several applications, particularly in medicinal chemistry and coordination chemistry.
Medicinal Chemistry
Chelation Therapy: Hydroxypyridinones are a well-established class of metal chelators with therapeutic applications.[10][11][12][13][14] The combination of the hydroxypyridinone-like moiety and the picolylamine group in this molecule could lead to potent and selective chelators for biologically relevant metal ions such as iron(III), zinc(II), and copper(II). This could be valuable in the treatment of diseases associated with metal overload or dysregulation.
Scaffold for Drug Discovery: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[15] The functional groups on 5-hydroxy-2-picolylamine dihydrochloride provide multiple points for further chemical modification, allowing for the synthesis of libraries of compounds for screening against various biological targets. Picolylamine and its derivatives have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[16][17][18]
Enzyme Inhibitors: The chelation properties of this molecule could be exploited to inhibit metalloenzymes, which are enzymes that require a metal ion for their catalytic activity.[10][11]
Coordination Chemistry and Material Science
Ligand for Metal Complexes: Picolylamine is a classic bidentate ligand that forms stable complexes with a wide range of transition metals.[1][15][19][20] The addition of the hydroxyl group provides a third potential coordination site, making 5-hydroxy-2-picolylamine a potential tridentate ligand. These metal complexes can have interesting catalytic, magnetic, and photophysical properties.
Sensors: The chelation of metal ions can lead to changes in the spectroscopic properties (e.g., fluorescence) of the ligand. This principle can be used to develop selective and sensitive fluorescent sensors for the detection of specific metal ions.
Catalysis: Metal complexes of picolylamine derivatives have been shown to be effective catalysts for various organic transformations.[15][19][20] The electronic properties of the ligand can be tuned by the hydroxyl group, potentially leading to catalysts with enhanced activity and selectivity.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-hydroxy-2-picolylamine dihydrochloride is not available, general safety precautions for handling substituted pyridines and amine hydrochlorides should be followed. The information below is based on the safety profiles of related compounds.
General Hazards: Expected to be harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood.
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
Disclaimer: This safety information is for guidance only. Always consult a comprehensive and compound-specific Safety Data Sheet before handling this chemical.
Conclusion
5-hydroxy-2-picolylamine dihydrochloride represents a promising yet underexplored chemical entity with significant potential in diverse scientific fields. Its unique combination of a hydroxyl group, a picolylamine moiety, and its formulation as a water-soluble salt makes it an attractive building block for the development of novel pharmaceuticals, functional materials, and chemical sensors. This technical guide provides a foundational understanding of its nomenclature, predicted properties, plausible synthetic routes, and potential applications, aiming to stimulate further research and unlock the full potential of this versatile molecule.
Solubility of aminomethyl hydroxypyridine salts in water vs organic solvents
Initiating Solubility Research I'm now starting with some focused Google searches to get data on aminomethyl hydroxypyridine salts' solubility, in water and organic solvents. I'm aiming for quantitative data and details...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Solubility Research
I'm now starting with some focused Google searches to get data on aminomethyl hydroxypyridine salts' solubility, in water and organic solvents. I'm aiming for quantitative data and details on factors that affect it, like temperature and pH, to build a solid foundation.
Analyzing Solubility Data
I've moved on to analyzing the Google search results, identifying the key solubility data and protocols. I'm taking note of different salt types and specific organic solvents to organize the findings for the technical guide. Now, I'm forming a plan to structure the technical guide. I will start with an overview of aminomethyl hydroxypyridine, its properties, and then delve into the underlying solubility theory. I will also make some Graphviz diagrams to illustrate concepts. After that, I will move on to writing the details of each section.
Planning the Technical Guide
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Defining the Scope
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Refining the Framework
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I am now building the initial structure: a solid introduction to aminomethyl hydroxypyridine salts, covering key solubility theories. I'll thoroughly address polarity, hydrogen bonding, pH, and counter-ion effects. My focus is structuring an experimental solubility determination section, and a comparative analysis section of water versus organic solvents. I'll include discussion of drug development aspects.
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Synthesizing Foundational Knowledge
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Foundational
In-Depth Technical Guide: pKa Values and Ionization Behavior of 6-(Aminomethyl)pyridin-3-ol
Executive Summary 6-(Aminomethyl)pyridin-3-ol (CAS: 89532-46-7), also referenced as 2-(aminomethyl)-5-hydroxypyridine , represents a critical scaffold in medicinal chemistry, serving as a structural hybrid between the me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-(Aminomethyl)pyridin-3-ol (CAS: 89532-46-7), also referenced as 2-(aminomethyl)-5-hydroxypyridine , represents a critical scaffold in medicinal chemistry, serving as a structural hybrid between the metal-chelating agent 2-picolylamine and the vitamin B6 congener 3-hydroxypyridine.[1] Its unique ionization profile—characterized by three distinct protonation centers—dictates its solubility, membrane permeability, and ligand-binding affinity in drug development campaigns.[1]
This guide provides a rigorous analysis of the molecule's acid-base properties, deriving specific pKa values from high-confidence structural analogs and theoretical frameworks. It further details the experimental protocols required to empirically validate these values, ensuring researchers can integrate this scaffold into lead optimization with precision.
Structural Analysis & Ionization Theory[1]
Molecular Architecture
The molecule features a pyridine core substituted with a hydroxyl group at position 3 and an aminomethyl group at position 6.[1] According to IUPAC priority rules, the nitrogen atom of the pyridine ring is position 1.[1]
Position 3 (Beta): Phenolic Hydroxyl (-OH). Capable of H-bond donation and acceptance; exhibits tautomeric equilibrium (enol/keto) and zwitterionic potential.[1]
Position 6 (Alpha): Aminomethyl group (-CH
NH). A primary aliphatic amine attached to the electron-deficient pyridine ring.[1]
The Three Ionization Centers
The acid-base behavior is governed by three specific centers, listed in order of decreasing acidity (increasing pKa):
Pyridine Nitrogen (
): A borderline soft base. Its basicity is heavily modulated by the electronic environment of the ring.[1]
Phenolic Oxygen (
): An acidic center.[1] Deprotonation yields the phenolate anion, a strong electron donor.[1]
Aminomethyl Nitrogen (
): A hard base.[1] Typically the most basic center, protonated at physiological pH.[1]
pKa Values: Predicted vs. Analog-Derived Data
Due to the specific scarcity of direct experimental literature for this exact isomer, values are synthesized from high-fidelity structural analogs: 2-Picolylamine (2-aminomethylpyridine) and 3-Hydroxypyridine .[1]
The proximal ammonium cation (-CHNH) at pos 6 exerts a strong field effect, destabilizing the protonated pyridine nitrogen via electrostatic repulsion.[1]
pK
Phenolic Hydroxyl ()
8.2 – 8.6
3-Hydroxypyridine (pK 8.75)
The electron-withdrawing nature of the pyridine ring acidifies the phenol.[1] The cationic amine slightly lowers this further compared to the parent 3-hydroxypyridine.[1]
pK
Aminomethyl Nitrogen ()
8.8 – 9.2
2-Picolylamine (pK 8.79)
While typical primary amines have pK ~10, the electron-deficient pyridine ring pulls electron density, lowering the basicity.[1]
Microspecies Distribution Logic
pH < 2.0 (Dication): Both nitrogens are protonated (
deprotonates first.[1] The molecule exists as (neutral), (neutral), (cation).[1] Net Charge: +1.[1] This is the dominant species at physiological pH (7.4).[1]
pH > 9.5 (Anion): Both the phenol and the amine deprotonate.[1] Net Charge: -1.
The following diagram illustrates the stepwise deprotonation sequence. Note the "Zwitterion Zone" where the phenolic proton may transfer to the amine or ring nitrogen, though the aliphatic amine is the thermodynamic proton trap.[1]
Figure 1: Predicted ionization cascade of 6-(aminomethyl)pyridin-3-ol showing the transition from dication to anion.
Experimental Determination Protocols
To validate these values in a specific formulation buffer, the following self-validating protocols are recommended.
Potentiometric Titration (Gold Standard)
Objective: Determine macro-constants (
) by monitoring pH change vs. titrant volume.
Reagents: 0.01 M HCl, 0.01 M NaOH (CO-free), 0.1 M KCl (ionic strength adjustor).
Preparation: Dissolve 5-10 mg of the compound in 20 mL of degassed 0.1 M KCl solution.
Acidification: Lower pH to ~1.5 using HCl to ensure full protonation (Dication state).
Titration: Titrate with standardized NaOH using a micro-burette. Record pH after stable readings (drift < 0.005 pH/min).
Data Analysis: Plot pH vs. Volume. Look for inflection points.[1]
Validation Check: The first equivalence point (Pyridine N) may be blunted due to low pKa.[1] Use Gran plots to linearize the endpoint detection.[1]
UV-Vis Spectrophotometric Titration
Objective: Determine site-specific ionization by tracking chromophore shifts (Pyridine ring and Phenol).
Mechanism: The phenolic
transition shifts bathochromically (red shift) upon deprotonation to phenolate.[1]
Workflow: Prepare a 50
M stock solution in buffers ranging from pH 1.0 to 12.0 (0.5 pH increments).
Scanning: Record spectra (200–400 nm) for each pH.
Isosbestic Points: Identify wavelengths where absorbance is constant. Clear isosbestic points confirm a clean two-state equilibrium (e.g., Monocation
Zwitterion).
Calculation: Fit absorbance at
vs. pH using the Henderson-Hasselbalch equation.
NMR-pH Titration (Structural Assignment)
Objective: Distinguish between overlapping pKa values (Phenol vs. Amine).
Causality: Protonation induces chemical shift changes (
) in adjacent carbons/hydrogens.
H NMR: Monitor the methylene protons (-CH-NH). A significant shift (~0.3 ppm) indicates deprotonation of the amine.[1]
C NMR: Monitor the ring carbons. C3 (attached to OH) shift indicates phenol ionization; C6 (attached to amine) shift indicates amine ionization.[1]
Implications for Drug Design[1][2][3]
Solubility & Permeability[1]
Solubility: High aqueous solubility is expected at pH < 8 due to the persistent positive charge (ammonium).[1]
Permeability: At physiological pH (7.4), the molecule carries a +1 charge, limiting passive diffusion across lipid bilayers.[1] Prodrug strategies (e.g., masking the amine) may be required for oral bioavailability.[1]
Metal Chelation
The 2-aminomethylpyridine motif is a potent bidentate ligand (N,N-donor).[1]
Zinc/Copper Binding: The unprotonated pyridine nitrogen and the free amine can form stable 5-membered chelate rings with transition metals.[1]
pH Sensitivity: Chelation is pH-dependent. At pH < 3, protonation of the pyridine nitrogen abolishes binding.[1]
References
IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for pyridine and aniline pKa values). Butterworths, London.[1]
Lide, D. R. (2008).[1] CRC Handbook of Chemistry and Physics.[1] (Source for 2-picolylamine pKa data: pKa1=2.31, pKa2=8.79).[1]
Metzler, D. E., & Snell, E. E. (1955).[1] "Spectra and Ionization Constants of the Vitamin B6 Group and Related Compounds." Journal of the American Chemical Society, 77(9), 2431–2437.[1] (Foundational work on 3-hydroxypyridine zwitterions).
Albert, A., & Phillips, J. N. (1956).[1] "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society.[1] (Source for 3-hydroxypyridine pKa values: 4.86, 8.72).[1]
An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-ol Dihydrochloride: Synthesis, Sourcing, and Application for Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(Aminomethyl)pyridin-3-ol dihydrochloride, a valuable heterocyclic building block for researchers and drug development professionals. Acknowledging the limited...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 6-(Aminomethyl)pyridin-3-ol dihydrochloride, a valuable heterocyclic building block for researchers and drug development professionals. Acknowledging the limited availability of public data for the dihydrochloride salt form, this document focuses on the synthesis and properties of the more accessible free base, 6-(Aminomethyl)pyridin-3-ol (CAS No. 89532-46-7), and provides a detailed, reliable protocol for its conversion to the dihydrochloride salt. This approach equips researchers with the practical knowledge necessary to source the precursor and prepare the desired salt for their specific applications.
Compound Overview and Physicochemical Properties
6-(Aminomethyl)pyridin-3-ol, also known by its synonym 2-(Aminomethyl)-5-hydroxypyridine, is a substituted pyridine derivative. The presence of a primary amine and a hydroxyl group on the pyridine ring makes it a versatile scaffold for introducing diverse functionalities into larger molecules. The dihydrochloride salt is often preferred in experimental settings due to its typically enhanced aqueous solubility and stability, which are advantageous for biological assays and formulation studies.
The chemical structure of the free base is presented below:
Caption: Chemical structure of 6-(Aminomethyl)pyridin-3-ol.
Table 1: Physicochemical Properties of 6-(Aminomethyl)pyridin-3-ol (Free Base)
Note: The dihydrochloride salt will have a higher molecular weight and is expected to exhibit significantly greater solubility in aqueous solutions compared to the free base.
Synthesis and Preparation
Proposed Synthesis of 6-(Aminomethyl)pyridin-3-ol (Free Base)
The proposed synthesis starts from a commercially available substituted pyridine and involves functional group interconversions. A logical starting material would be a pyridine derivative with appropriate handles for introducing the aminomethyl and hydroxyl groups.
Caption: Workflow for the preparation of the dihydrochloride salt.
Applications in Research and Drug Development
Substituted aminopyridines are a well-established class of compounds in medicinal chemistry. [2]They serve as key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. [2]The structural motifs present in 6-(Aminomethyl)pyridin-3-ol suggest its potential utility in several areas of drug discovery.
Scaffold for CNS-Active Agents: The pyridine core is a common feature in drugs targeting the central nervous system. A study on related 2-substituted-pyridines demonstrated significant anticonvulsant activity in preclinical models. [3]The aminomethyl side chain can be further functionalized to modulate potency and selectivity for various CNS targets.
Enzyme Inhibitors: The amine and hydroxyl groups can act as key hydrogen bond donors and acceptors, enabling the molecule to bind to the active sites of enzymes. This makes it a valuable starting point for the design of inhibitors for kinases, proteases, and other enzyme classes.
Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and presence of key functional groups, this compound is an excellent candidate for fragment-based screening campaigns to identify novel starting points for drug discovery programs.
Caption: Potential applications of 6-(Aminomethyl)pyridin-3-ol dihydrochloride.
Suppliers and Price Analysis
As of early 2026, sourcing for 6-(Aminomethyl)pyridin-3-ol dihydrochloride is limited. However, the free base is available from several chemical suppliers, often on a research or bulk scale. Researchers will likely need to purchase the free base and perform the conversion to the dihydrochloride salt in-house, as described in Section 2.2.
Table 2: Representative Suppliers of 6-(Aminomethyl)pyridin-3-ol (Free Base, CAS 89532-46-7)
Pricing available for various quantities up to 100g. [4]
10 g
$319.00
25 g
$781.00
BLD Pharm
BD00746064
Not Specified
Inquire
Inquire
Related aminopyridine compounds available.
Disclaimer: Pricing and availability are subject to change. Please consult the supplier's website for the most current information. The prices listed are for illustrative purposes only.
Safety, Handling, and Storage
Hazard Statements: Based on analogous compounds, it is prudent to assume this chemical may be harmful if swallowed or in contact with skin, and may cause severe skin burns and eye damage. [5][6]It may also cause respiratory irritation.
[7]* Precautionary Measures:
Handle only in a well-ventilated area, preferably in a chemical fume hood.
[5] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
* Avoid breathing dust, fumes, or vapors.
[5] * Wash hands thoroughly after handling.
[5]* First Aid:
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.
[6] * In case of skin contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.
[6] * If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
[6] * If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
[5][6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Keep away from strong oxidizing agents and strong acids. [5]The free base is noted to be air-sensitive, so storage under an inert atmosphere is recommended.
References
Fisher Scientific. (2025). Safety Data Sheet: 3-(Aminomethyl)pyridine.
Sigma-Aldrich. (2025). Safety Data Sheet: 2-amino-6-methylpyridine.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Aminomethyl)pyridine.
Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-6-methylpyridine.
Unverified Source. (n.d.). 6-(aminomethyl)pyridine-3-carbonitrile dihydrochloride, min 97%, 1 gram.
ZaiQi Bio-Tech. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.
6-(Aminomethyl)pyridin-3-ol: A Comparative Analysis of the Free Base and Hydrochloride Salt
An In-Depth Technical Guide for Researchers Executive Summary The selection between the free base and hydrochloride (HCl) salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Executive Summary
The selection between the free base and hydrochloride (HCl) salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development and chemical research, with profound implications for a compound's physical properties, handling, and ultimate application. This guide provides a detailed technical comparison of 6-(Aminomethyl)pyridin-3-ol in its free base form and as a hydrochloride salt. While chemically similar, the protonation of the primary amine to form the salt dramatically alters key physicochemical characteristics. The HCl salt typically offers superior aqueous solubility and greater stability, making it the preferred form for biological assays and aqueous formulations.[1][2][3][4] Conversely, the free base is often required for organic synthesis in non-polar, aprotic solvents or when the presence of chloride ions is undesirable. Understanding these differences is paramount for experimental design, ensuring reproducibility, and optimizing outcomes in both research and development settings.
Introduction: The Significance of Salt Forms
6-(Aminomethyl)pyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and pharmaceutical development, serving as a versatile building block for more complex molecules.[3] Like many amine-containing compounds, it can exist as a "free base" or be converted into a salt form. The formation of a salt, most commonly a hydrochloride salt, is a fundamental strategy employed to enhance the physicochemical properties of a parent molecule.[4]
The primary reason for this conversion is to improve properties like solubility, stability, and handling, which are often suboptimal in the free base form.[1][2] The protonation of a basic functional group, in this case, the aminomethyl group, by hydrochloric acid introduces an ionic character to the molecule. This seemingly minor modification has a cascading effect on the compound's behavior, from its dissolution in a beaker to its absorption in a biological system. This guide will dissect these differences from a molecular and practical standpoint.
Molecular and Physicochemical Profile
The core distinction between the two forms lies in the protonation state of the exocyclic aminomethyl nitrogen. This fundamental chemical change dictates the macroscopic properties that researchers observe and must manage in the laboratory.
Chemical Structure and Protonation
The free base form features a neutral primary amine (-CH₂NH₂). In the presence of hydrochloric acid, this amine group, being a Lewis base, accepts a proton (H⁺) to form an ammonium cation (-CH₂NH₃⁺), with the chloride ion (Cl⁻) serving as the counter-ion.
Caption: Reversible conversion between the free base and hydrochloride salt.
Comparative Physicochemical Properties
The conversion to a salt form introduces ionic character, significantly altering the intermolecular forces and crystal lattice energy of the solid material. These changes manifest as distinct differences in key physicochemical parameters.
The ionic nature of the salt allows for strong, favorable interactions with polar water molecules, overcoming the crystal lattice energy more easily.[2][6]
Solubility in Organic Solvents
More soluble in non-polar, aprotic solvents (e.g., DCM, THF).
Less soluble in non-polar solvents; soluble in polar protic solvents (e.g., MeOH, EtOH).
The non-ionic free base has better compatibility with less polar organic solvents. The salt's ionic character limits its solubility in these media.
Stability / Shelf-Life
More susceptible to oxidative degradation and polymerization.[1]
Generally more stable; the protonated amine is less nucleophilic and less prone to oxidation.[1]
Protonation of the lone pair of electrons on the nitrogen reduces its reactivity and susceptibility to air oxidation.[1]
Hygroscopicity
Typically non-hygroscopic or slightly hygroscopic.[7]
Can be hygroscopic, with a tendency to absorb atmospheric moisture.[7][8][9]
The presence of ions, particularly the chloride ion, can attract and hold water molecules.[8] The degree of hygroscopicity depends on crystallinity.[10]
Melting Point
Generally lower than the salt form.
Typically a higher, sharper melting point.
The strong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces (e.g., hydrogen bonding) in the free base crystal.[11]
Implications for Research and Development
The choice between the free base and HCl salt is not arbitrary; it is dictated by the specific application. A failure to select the appropriate form can lead to failed experiments, poor data quality, and significant delays.
Caption: Decision workflow for selecting the appropriate compound form.
Formulation and Handling
Solubility: For any work in aqueous media, such as preparing stock solutions for cell-based assays, enzyme inhibition studies, or buffer preparation, the hydrochloride salt is the superior choice.[3] Its high water solubility ensures complete dissolution and accurate concentration. Attempting to use the free base in aqueous buffers can result in poor solubility, precipitation, and inaccurate dosing.[6] For organic reactions, particularly in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), the free base is necessary as the HCl salt will likely be insoluble.
Stability and Storage: The hydrochloride salt offers a longer shelf-life. The free base, especially if it is not highly crystalline, can be more susceptible to degradation from air and light. For long-term storage, the salt form is recommended.
Hygroscopicity: A significant practical challenge with many hydrochloride salts is hygroscopicity—the tendency to absorb water from the air.[7][9] This can make accurate weighing difficult and can lead to physical changes in the material, such as deliquescence.[10] It is crucial to handle hygroscopic salts in a controlled environment (e.g., a glovebox with low humidity) or to store them in a desiccator and weigh them quickly. The free base is generally less prone to this issue.[7]
Bioavailability and Pharmacokinetics
In drug development, the salt form is often chosen to improve bioavailability.[1] For orally administered drugs, the higher solubility and faster dissolution rate of the HCl salt in the gastrointestinal fluids can lead to more rapid and complete absorption into the bloodstream compared to the less soluble free base.[1][4]
Analytical Characterization
The choice of form can influence analytical methods. While techniques like HPLC can often analyze either form (as the mobile phase pH will dictate the protonation state in solution), sample preparation is key. Complete dissolution must be achieved. For Gas Chromatography (GC), the free base is typically more volatile and thus more suitable for analysis.[12] When analyzing the salt by GC, derivatization or analysis via pyrolysis-GC may be necessary. For Nuclear Magnetic Resonance (NMR) spectroscopy, spectra will differ slightly due to the protonation state, which can be a useful tool for confirming which form is present.
Experimental Protocols
The following protocols provide step-by-step methodologies for common manipulations and characterizations related to the free base and salt forms.
Protocol 1: Conversion of Hydrochloride Salt to Free Base
This protocol describes the process of neutralizing the HCl salt to generate the free base, which is often required for organic synthesis.
Rationale: A mild base is used to deprotonate the ammonium cation. The resulting neutral free base is less water-soluble and can be extracted into an organic solvent.
Methodology:
Dissolution: Dissolve 1.0 equivalent of 6-(Aminomethyl)pyridin-3-ol hydrochloride in a minimal amount of deionized water.
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring. A slight excess (approx. 1.5-2.0 equivalents) is typically sufficient. Monitor the pH of the aqueous layer with pH paper; the target is a pH of 8-9.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate) three times.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Verification: The resulting solid or oil is the free base. Confirm its identity via NMR spectroscopy or by checking its melting point against a known value.
This is the gold-standard method for determining equilibrium solubility.[6]
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
Preparation: To separate vials, add an excess amount of the free base and the HCl salt, respectively, to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline). "Excess" means enough solid remains undissolved at the end of the experiment.
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant.
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.
Analysis: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
Calculation: The calculated concentration represents the equilibrium solubility of the compound under the tested conditions.
Conclusion
The hydrochloride salt and free base of 6-(Aminomethyl)pyridin-3-ol are not interchangeable. The HCl salt is an ionic, typically crystalline solid characterized by high aqueous solubility and enhanced chemical stability, making it the form of choice for biological testing, formulation development, and long-term storage. The free base is a neutral molecule with better solubility in organic solvents, rendering it essential for synthetic chemistry applications where the amine's nucleophilicity is required or where an aqueous environment is unsuitable. A thorough understanding of these fundamental differences allows researchers to make informed decisions, ensuring the integrity and success of their scientific endeavors.
References
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing). The Royal Society of Chemistry.
6-Amino-pyridin-3-ol - Chem-Impex. Chem-Impex.
Salt Selection in Drug Development. Pharmaceutical Technology.
Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Aiche.org.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Taylor & Francis Online.
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
Free Base vs Salt Form Reference Standards. Pharmaguideline Forum.
Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing 6-(Aminomethyl)pyridin-3-ol
Introduction: The Central Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the target and its degradation by the proteasome.[1][3]
While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points critically influence the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[3][4][5] The linker's design is, therefore, a key determinant of a PROTAC's efficacy and druggability.[2][5] Commonly employed linkers include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating cyclic moieties like piperidines, piperazines, or aromatic rings to optimize the orientation of the two ligands.[3][4]
This application note provides a detailed guide for the synthesis of PROTAC linkers using 6-(aminomethyl)pyridin-3-ol, a versatile building block that introduces a semi-rigid pyridinol scaffold. The inherent functionalities of this molecule—a primary amine and a phenolic hydroxyl group—offer multiple avenues for synthetic elaboration, while the pyridine ring can enhance water solubility and introduce favorable vectoral properties.[4]
Strategic Overview: Leveraging the Chemistry of 6-(Aminomethyl)pyridin-3-ol
6-(Aminomethyl)pyridin-3-ol is a bifunctional building block that can be strategically incorporated into PROTAC linkers. Its primary aminomethyl group provides a robust handle for standard conjugation chemistries, most notably amide bond formation. The pyridin-3-ol moiety offers a site for further functionalization and can contribute to the overall rigidity and solubility of the resulting PROTAC.[4] The synthetic strategy will depend on which functional group is used as the initial point of attachment and which is reserved for later-stage conjugation to either the POI ligand or the E3 ligase ligand.
Due to the presence of two reactive sites, a carefully planned protecting group strategy is often necessary to achieve selective modification and prevent unwanted side reactions.[6]
Dissolve the hydroxyl-protected 6-(aminomethyl)pyridin-3-ol (1.0 eq) and the carboxylic acid-functionalized linker component (1.1 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired amide-coupled product.
Causality Behind Experimental Choices:
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly in complex syntheses.
[7][8]* DIPEA is a non-nucleophilic base used to neutralize the acidic components of the reaction and facilitate the coupling process.
[7]* DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction.
[7]
Protocol 2: Etherification of the Phenolic Hydroxyl Group
This protocol describes the functionalization of the hydroxyl group of 6-(aminomethyl)pyridin-3-ol via Williamson ether synthesis. This is useful for introducing linker components such as PEG chains.
An alkyl halide-functionalized linker component (e.g., Br-PEG3-COOtBu)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Anhydrous Acetonitrile (MeCN) or DMF
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of amine-protected 6-(aminomethyl)pyridin-3-ol (1.0 eq) in anhydrous MeCN, add K₂CO₃ (2.0 eq).
Add the alkyl halide-functionalized linker component (1.2 eq) to the suspension.
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in EtOAc and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of EtOAc in hexanes) to obtain the desired ether-linked product.
Causality Behind Experimental Choices:
K₂CO₃ or Cs₂CO₃ is used as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Cesium carbonate is often more effective for less reactive alkyl halides.
MeCN or DMF are suitable polar aprotic solvents for this type of Sₙ2 reaction.
Part 3: Assembly of a Complete PROTAC Molecule
Once a linker has been synthesized with orthogonal protecting groups, the final PROTAC molecule can be assembled by sequentially deprotecting and coupling the linker to the E3 ligase ligand and the POI ligand. The order of these steps will depend on the specific chemistry and stability of the ligands.
Application Note: Advanced Reductive Amination Protocols for the Functionalization of 2-(Aminomethyl)-5-hydroxypyridine
Abstract: This document provides a comprehensive guide to the reductive amination of 2-(Aminomethyl)-5-hydroxypyridine, a critical building block in medicinal chemistry and materials science. We delve into the mechanisti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the reductive amination of 2-(Aminomethyl)-5-hydroxypyridine, a critical building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of this powerful transformation and present two detailed, field-proven protocols utilizing sodium triacetoxyborohydride (STAB-H) and sodium cyanoborohydride (NaBH₃CN). The guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind key experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of 2-(Aminomethyl)-5-hydroxypyridine
2-(Aminomethyl)-5-hydroxypyridine is a highly valuable scaffold in synthetic chemistry. Its structure incorporates a primary amine, a pyridine ring, and a hydroxyl group, offering multiple points for diversification. The primary aminomethyl group is a particularly attractive handle for introducing molecular complexity. Reductive amination stands out as one of the most reliable and versatile methods for its functionalization, allowing for the controlled formation of secondary amines by coupling with a wide array of aldehydes and ketones.[1] This reaction is fundamental in the synthesis of novel compounds for pharmaceutical discovery, agrochemicals, and functional materials.[2][3]
This guide provides the necessary theoretical and practical knowledge to successfully implement reductive amination on this specific substrate, addressing potential challenges related to the molecule's inherent functionalities.
The Chemistry of Reductive Amination: A Mechanistic Overview
Reductive amination is a two-stage process that typically occurs in a single pot.[3] It involves the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3][4]
Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate.[5] Under mildly acidic conditions, this intermediate dehydrates to form an imine. The imine, in equilibrium with its protonated form (the iminium ion), is the key electrophile for the reduction step.[2][6]
Hydride Reduction: A selective reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[2]
The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[4][5] This selectivity is often pH-dependent.[2][5]
Figure 1: General mechanism of reductive amination.
Core Principles and Reagent Selection
The choice of reagents is critical for a successful reaction, especially with a multifunctional substrate like 2-(Aminomethyl)-5-hydroxypyridine.
The Reducing Agent: A Tale of Two Hydrides
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB-H):
Expertise: STAB-H is a mild and highly selective reducing agent, particularly effective for reductive aminations.[7] Its reduced reactivity prevents the significant reduction of aldehydes and most ketones, making it ideal for one-pot procedures.[3]
Causality: The electron-withdrawing acetate groups moderate the hydride-donating ability of the borohydride, rendering it less reactive than sodium borohydride. It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[3][8] Acetic acid can be used as a catalyst, especially for less reactive ketones.[7]
Trustworthiness: STAB-H is generally preferred over sodium cyanoborohydride because it is non-toxic and the reaction workup is simpler.[3] However, it is sensitive to water and incompatible with protic solvents like methanol.[3][8]
Sodium Cyanoborohydride (NaBH₃CN):
Expertise: NaBH₃CN is another classic reagent for this transformation. Its key feature is its stability and reactivity under mildly acidic conditions (pH 4-7).[2]
Causality: At neutral pH, NaBH₃CN is a very slow reductant for carbonyls. However, in a slightly acidic medium, the imine formed from the amine and carbonyl is protonated to the iminium ion. NaBH₃CN reduces this charged iminium ion much more rapidly than the neutral carbonyl group, ensuring high selectivity.[2][4][6] This reaction is typically run in protic solvents like methanol or ethanol.[8]
Trustworthiness: While highly effective, NaBH₃CN is toxic and reactions must be handled with extreme care in a well-ventilated fume hood. Acidic workups can generate highly toxic hydrogen cyanide (HCN) gas.
Solvent and pH Considerations
Solvent: The choice of solvent is dictated by the reducing agent. Aprotic solvents (DCE, DCM, THF) are used for STAB-H[7][8], while protic solvents (MeOH, EtOH) are common for NaBH₃CN.[8]
pH Control: For NaBH₃CN, maintaining a pH between 4 and 7 is crucial.[2] If the pH is too low (<4), the aldehyde/ketone itself can be reduced.[9] If the pH is too high, iminium ion formation is slow. For the substrate 2-(Aminomethyl)-5-hydroxypyridine, the pyridine nitrogen (pKa ~5-6) and the phenolic hydroxyl group can act as bases or acids. The use of a mild acid like acetic acid helps catalyze imine formation without fully protonating and deactivating the primary amine.[10]
Experimental Protocols
The following protocols are designed as robust starting points for the reductive amination of 2-(Aminomethyl)-5-hydroxypyridine.
Figure 2: General experimental workflow for reductive amination.
Protocol 1: STAB-H Mediated Reductive Amination with Benzaldehyde
This protocol is preferred for its mild conditions and non-toxic nature, making it a first-choice method.
Rationale: We use STAB-H for its excellent selectivity in the aprotic solvent DCE, which minimizes side reactions.[7] A slight excess of the aldehyde and reducing agent ensures the complete consumption of the starting amine.
Materials:
2-(Aminomethyl)-5-hydroxypyridine (1.0 eq)
Benzaldehyde (1.1 eq)
Sodium triacetoxyborohydride (STAB-H) (1.5 eq)
1,2-Dichloroethane (DCE), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Dichloromethane (DCM) and Methanol for chromatography
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 2-(Aminomethyl)-5-hydroxypyridine (e.g., 1.0 mmol, 124.1 mg).
Dissolve the amine in anhydrous DCE (10 mL).
Add benzaldehyde (1.1 mmol, 116.7 mg, 112 µL) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine.
In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg). Note: The reaction may be mildly exothermic.
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) to yield the pure N-benzyl-1-(5-hydroxypyridin-2-yl)methanamine.
Protocol 2: NaBH₃CN Mediated Reductive Amination with Isobutyraldehyde
This protocol is a classic and effective method, particularly useful when working in protic solvents.
Rationale: We use NaBH₃CN in methanol, a standard solvent for this reagent.[8] Acetic acid is added to catalyze imine formation and maintain the optimal pH for selective reduction of the iminium ion.[2]
Materials:
2-(Aminomethyl)-5-hydroxypyridine (1.0 eq)
Isobutyraldehyde (1.2 eq)
Sodium cyanoborohydride (NaBH₃CN) (1.3 eq)
Methanol (MeOH)
Glacial Acetic Acid (AcOH)
1 M Sodium Hydroxide (NaOH)
Ethyl Acetate (EtOAc)
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve 2-(Aminomethyl)-5-hydroxypyridine (e.g., 1.0 mmol, 124.1 mg) in methanol (10 mL).
Add isobutyraldehyde (1.2 mmol, 86.5 mg, 109 µL).
Add glacial acetic acid (e.g., 0.1 mL) to adjust the pH to approximately 5-6 (check with pH paper).
Stir the mixture for 30 minutes at room temperature.
Carefully add sodium cyanoborohydride (1.3 mmol, 81.7 mg) in small portions. Caution: NaBH₃CN is highly toxic. Handle only in a fume hood with appropriate personal protective equipment.
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
Re-dissolve the residue in ethyl acetate (30 mL) and water (20 mL).
Carefully adjust the pH of the aqueous layer to >10 with 1 M NaOH solution. Caution: Perform this step in a well-ventilated fume hood as acidification of any residual cyanoborohydride can produce HCN gas. Basic conditions are safer for workup.
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography to yield the pure N-isobutyl-1-(5-hydroxypyridin-2-yl)methanamine.
Data Summary and Comparison
Parameter
Protocol 1 (STAB-H)
Protocol 2 (NaBH₃CN)
Rationale & Reference
Reducing Agent
Sodium Triacetoxyborohydride
Sodium Cyanoborohydride
STAB-H is milder and non-toxic; NaBH₃CN is a classic, potent choice.[3]
Stoichiometry
Amine (1.0), Carbonyl (1.1), Reductant (1.5)
Amine (1.0), Carbonyl (1.2), Reductant (1.3)
A slight excess of carbonyl and reductant drives the reaction to completion.
Solvent
DCE, DCM, THF (Aprotic)
MeOH, EtOH (Protic)
Solvent choice is determined by reductant stability and reactivity.[7][8]
Catalyst/pH Control
Acetic Acid (optional for ketones)
Acetic Acid (required)
NaBH₃CN requires a pH of 4-7 for optimal selectivity.[2][9]
Temperature
Room Temperature
Room Temperature
Both reactions proceed efficiently at ambient temperature.
Work-up
Mildly basic quench (NaHCO₃)
Strongly basic quench (NaOH)
Basic workup is crucial for NaBH₃CN to avoid HCN generation.
Safety Profile
High (Non-toxic)
Low (Highly toxic reagent)
STAB-H is the preferred reagent from a safety perspective.[3]
References
Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. Vertex AI Search.
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
Application Notes and Protocols for Utilizing 6-(Aminomethyl)pyridin-3-ol in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 6-(Aminomethyl)pyridin-3-ol in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-thr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 6-(Aminomethyl)pyridin-3-ol in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD lies in screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind with low affinity but high ligand efficiency to a biological target.[2] These initial "hits" then serve as starting points for a more rational and structure-guided drug design process to build more potent and selective drug candidates.[3]
Within the vast chemical space of possible fragments, the 6-(aminomethyl)pyridin-3-ol scaffold has emerged as a particularly valuable starting point. Its inherent physicochemical properties make it a "privileged" fragment, capable of engaging in a variety of key interactions with protein targets.[4][5] The pyridinol core can act as both a hydrogen bond donor and acceptor, while the aminomethyl group provides a basic center and a vector for further chemical elaboration.[4] This combination of features allows for a high probability of binding to diverse protein targets, including kinases, proteases, and epigenetic targets. This guide provides a comprehensive overview of the application of 6-(aminomethyl)pyridin-3-ol in FBDD campaigns, from initial screening to hit-to-lead optimization, supported by detailed protocols and the underlying scientific rationale.
Physicochemical Properties of 6-(Aminomethyl)pyridin-3-ol
A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up chemistry strategies.
These properties align well with the "Rule of Three," a common guideline for fragment design, which suggests a molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.[2]
Fragment Screening Methodologies: Detecting the Initial Binding Event
The initial step in an FBDD campaign is the identification of fragments that bind to the target protein. Due to the low affinity of these interactions, highly sensitive biophysical techniques are required.[7] Below are protocols for three widely used and complementary screening methods.
Workflow for Fragment Screening
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful solution-based technique for detecting weak binding events and can provide information on the binding site and affinity.[8] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for fragment screening.[8]
Protocol: Saturation Transfer Difference (STD) NMR
Sample Preparation:
Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).
Prepare a stock solution of 6-(aminomethyl)pyridin-3-ol (typically 1-10 mM) in the same deuterated buffer.
Prepare the final NMR sample by mixing the protein and fragment solutions to achieve final concentrations of ~10 µM protein and 100-500 µM fragment. Also prepare a control sample containing only the fragment at the same concentration.
NMR Data Acquisition:
Acquire a standard 1D ¹H NMR spectrum of both the protein-fragment mixture and the fragment-only control.
Set up the STD NMR experiment. This involves irradiating the protein with a train of selective radiofrequency pulses at a frequency where only the protein resonates (e.g., -1 ppm).
Acquire an off-resonance spectrum with the irradiation frequency set far from any protein or ligand signals (e.g., 40 ppm).
The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
Data Analysis:
In the STD spectrum, only protons of the fragment that are in close proximity to the protein will show signals.
The intensity of the STD signals is proportional to the strength of the interaction.
By comparing the relative intensities of the different fragment protons, one can deduce which part of the fragment is making the closest contact with the protein.
Causality and Trustworthiness: The STD effect relies on the transfer of saturation from the irradiated protein to the bound ligand via spin diffusion. This effect is only observed for molecules that bind to the protein, making it a reliable method for identifying true binders.[9] The inclusion of a fragment-only control is crucial to ensure that any observed signals are not artifacts.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-fragment complex, revealing the precise binding mode.[10] This information is invaluable for structure-guided optimization of the initial hit.[1]
Protocol: Crystal Soaking
Crystal Preparation:
Grow high-quality crystals of the target protein using standard vapor diffusion or batch crystallization methods.
Transfer the crystals to a cryoprotectant-containing solution to prevent ice formation during flash-cooling.
Fragment Soaking:
Prepare a soaking solution containing 6-(aminomethyl)pyridin-3-ol at a high concentration (typically 10-50 mM) dissolved in the cryoprotectant solution.[10] The high concentration is necessary to ensure sufficient occupancy of the binding site for the weakly binding fragment.
Soak the protein crystals in the fragment solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
Data Collection and Structure Determination:
Flash-cool the soaked crystal in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron source.
Process the diffraction data and solve the crystal structure using molecular replacement with the known structure of the apo-protein.
Carefully inspect the resulting electron density maps for evidence of the bound fragment.
Causality and Trustworthiness: The presence of clear and unambiguous electron density for the fragment in the binding pocket is direct evidence of binding.[10] This method is considered the gold standard for hit validation as it provides a detailed atomic-level picture of the interaction, which is essential for rational drug design.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time biophysical technique that can be used for primary screening and for accurate determination of binding affinity (K D) and kinetics (k on and k off).[7]
Protocol: SPR-based Fragment Screening
Sensor Chip Preparation:
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
Ensure a low to medium immobilization density to minimize mass transport effects.
Use one flow cell as a reference surface (deactivated or immobilized with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
Binding Analysis:
Prepare a series of dilutions of 6-(aminomethyl)pyridin-3-ol in a suitable running buffer (e.g., HBS-EP+). It is critical to match the DMSO concentration in the sample and running buffer to avoid false positives.[7]
Inject the fragment solutions over the sensor surface at a constant flow rate.
Monitor the change in the SPR signal (measured in response units, RU) over time. A dose-dependent increase in the signal indicates binding.
Data Analysis:
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding response.
For affinity determination, fit the steady-state binding responses at different fragment concentrations to a 1:1 binding model to calculate the K D.
Causality and Trustworthiness: The SPR signal is directly proportional to the change in mass at the sensor surface, providing a direct measure of binding.[7] The use of a reference surface and careful experimental design helps to eliminate false positives. Orthogonal validation of SPR hits with another biophysical technique is highly recommended.[8]
Hit-to-Lead Optimization: Evolving the Fragment
Once 6-(aminomethyl)pyridin-3-ol is identified and validated as a hit, the next phase is to increase its affinity and selectivity for the target.[11] This is typically achieved through structure-guided medicinal chemistry efforts.[12]
Strategies for Fragment Elaboration
Caption: Common strategies for hit-to-lead optimization in FBDD.
1. Fragment Growing: This is often the most straightforward approach, where the initial fragment is extended to make additional favorable interactions with the protein.[3] For 6-(aminomethyl)pyridin-3-ol, both the aminomethyl group and the pyridinol ring offer vectors for growth.
Elaboration at the Aminomethyl Group: The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce new functionality that can occupy adjacent hydrophobic or polar pockets.
Elaboration at the Pyridinol Ring: The pyridinol ring can be substituted at the vacant positions (C4 and C5) to introduce groups that can form additional hydrogen bonds or van der Waals interactions.
2. Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, the two fragments can be merged into a single, more potent molecule.[3] This requires detailed structural information from X-ray crystallography or NMR.
3. Fragment Linking: If two fragments bind to distinct, nearby pockets, they can be connected with a suitable linker to create a high-affinity ligand.[3] The design of the linker is critical to maintain the optimal binding orientation of both fragments.
Protocol: Structure-Guided Fragment Growing
Structural Analysis:
Obtain a high-resolution crystal structure of the target protein in complex with 6-(aminomethyl)pyridin-3-ol.
Analyze the binding pocket to identify nearby sub-pockets that are not occupied by the fragment. Note the nature of these pockets (hydrophobic, polar, etc.).
In Silico Design:
Use molecular modeling software to virtually elaborate the 6-(aminomethyl)pyridin-3-ol core with different functional groups directed towards the identified sub-pockets.
Prioritize designs that are synthetically feasible and are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).
Synthesis:
Synthesize a small library of analogs based on the in silico designs. For example, a series of amides can be readily prepared from the aminomethyl group.
Biological Evaluation:
Test the synthesized analogs in a suitable biochemical or biophysical assay to determine their affinity for the target.
Determine the structure-activity relationship (SAR) to guide the next round of design and synthesis.
Causality and Trustworthiness: This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.[11] By grounding the design of new analogs in the 3D structure of the protein-fragment complex, the probability of successfully improving affinity and selectivity is significantly increased.[12]
Conclusion
6-(Aminomethyl)pyridin-3-ol represents a high-value fragment for initiating FBDD campaigns against a wide range of biological targets. Its favorable physicochemical properties and versatile chemical handles make it an excellent starting point for the development of novel therapeutics. By employing a combination of sensitive biophysical screening techniques and structure-guided medicinal chemistry, researchers can effectively leverage this privileged scaffold to accelerate the discovery of new medicines.
References
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]
Cianci, M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. Retrieved from [Link]
Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Peak Proteins - Sygnature Discovery. Retrieved from [Link]
Betz, M., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. Retrieved from [Link]
Li, Y., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Chen, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. Retrieved from [Link]
Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry. Retrieved from [Link]
Gale, P. A., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Al-Hujaily, E. M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link]
Murray, J. B., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Communications Chemistry. Retrieved from [Link]
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]
X-Chem. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Retrieved from [Link]
Murray, J. B., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. ResearchGate. Retrieved from [Link]
Application Notes & Protocols: Strategic Nucleophilic Substitution of 3-hydroxy-6-aminomethylpyridine for Drug Discovery
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic nucleophilic substitution reactions of 3-hydroxy-6-aminomethylpyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic nucleophilic substitution reactions of 3-hydroxy-6-aminomethylpyridine. This versatile bifunctional building block is of significant interest in pharmaceutical development due to its presence in numerous biologically active compounds.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles of chemoselectivity, offering field-proven protocols for the selective functionalization of its two distinct nucleophilic centers: the primary aminomethyl group and the phenolic hydroxyl group. We present detailed, step-by-step methodologies for N-acylation, O-alkylation, and N-alkylation, complete with mechanistic insights, troubleshooting, and visual workflows to empower scientists to confidently and predictably synthesize novel derivatives.
The Strategic Importance of 3-hydroxy-6-aminomethylpyridine
3-hydroxy-6-aminomethylpyridine is a privileged scaffold in medicinal chemistry. Its structure combines a pyridine ring, which is a common feature in FDA-approved drugs, with two highly versatile functional handles.[1][4] The electron-deficient nature of the pyridine core influences the reactivity of its substituents, while the presence of both a primary amine (a soft nucleophile) and a hydroxyl group (a hard nucleophile) presents both a challenge and an opportunity for selective chemical modification. Mastering the selective functionalization of this molecule allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Understanding and Controlling Chemoselectivity
The central challenge in the chemistry of 3-hydroxy-6-aminomethylpyridine is controlling which nucleophile—the nitrogen of the aminomethyl group or the oxygen of the hydroxyl group—reacts with an incoming electrophile. This selectivity is not arbitrary; it is governed by a set of predictable chemical principles.
Dual Nucleophilicity: The aminomethyl nitrogen is generally considered a "soft" nucleophile, preferring to react with soft electrophiles (e.g., acyl chlorides, alkyl halides under neutral conditions). The hydroxyl oxygen is a "hard" nucleophile, especially after deprotonation to a phenoxide, and reacts readily with hard electrophiles (e.g., carbonyls, alkyl halides under basic conditions).
The Role of the Base: The choice of base is arguably the most critical factor in directing selectivity.
Non-Nucleophilic Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These bases are typically used to scavenge acid byproducts (like HCl from acyl chlorides) without being strong enough to significantly deprotonate the phenolic hydroxyl group. This preserves the superior nucleophilicity of the amine, favoring N-functionalization.[5][6]
Strong Inorganic Bases (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)): These bases are strong enough to fully deprotonate the hydroxyl group (pKa ≈ 8-10), forming a highly reactive phenoxide anion. This phenoxide is a much stronger nucleophile than the neutral amine, thus directing reactions decisively toward O-functionalization.[7]
Solvent Effects: The polarity of the solvent can influence reaction pathways. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common choices as they effectively solvate the reagents without interfering with the desired nucleophilic attack.
The following diagram illustrates the decision-making process for achieving chemoselective functionalization.
Caption: Experimental workflow for the selective N-acylation protocol.
Materials & Reagents:
Reagent
M.W.
Amount (1 mmol scale)
Moles (mmol)
Equivalents
3-hydroxy-6-aminomethylpyridine
124.14
124 mg
1.0
1.0
Acyl Chloride (e.g., Benzoyl Chloride)
140.57
155 mg (130 µL)
1.1
1.1
DIPEA
129.24
259 mg (350 µL)
2.0
2.0
Dichloromethane (DCM), Anhydrous
-
10 mL
-
-
Step-by-Step Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxy-6-aminomethylpyridine (124 mg, 1.0 mmol).
Add anhydrous DCM (10 mL) and stir until fully dissolved.
Add DIPEA (350 µL, 2.0 mmol) and cool the mixture to 0 °C using an ice-water bath.
In a separate vial, dissolve the acyl chloride (1.1 mmol) in a small amount of anhydrous DCM (1-2 mL).
Add the acyl chloride solution dropwise to the cooled reaction mixture over 5 minutes.
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
This protocol describes the formation of an ether linkage at the phenolic hydroxyl group.
Objective: To selectively alkylate the hydroxyl group via its phenoxide intermediate.
Rationale: A strong base like sodium hydride is required to deprotonate the phenol, creating a potent nucleophilic phenoxide. This anion is significantly more reactive than the neutral amine, ensuring the alkyl halide reacts exclusively at the oxygen position. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
[7][8][9]
Workflow Diagram:
Caption: Experimental workflow for the selective O-alkylation protocol.
Materials & Reagents:
Reagent
M.W.
Amount (1 mmol scale)
Moles (mmol)
Equivalents
3-hydroxy-6-aminomethylpyridine
124.14
124 mg
1.0
1.0
Sodium Hydride (NaH), 60% in oil
24.00
44 mg
1.1
1.1
Alkyl Halide (e.g., Benzyl Bromide)
171.04
188 mg (130 µL)
1.1
1.1
Dimethylformamide (DMF), Anhydrous
-
10 mL
-
-
Step-by-Step Procedure:
Caution: NaH reacts violently with water. Perform all steps under a dry, inert atmosphere.
To a dry round-bottom flask, add NaH (44 mg of 60% dispersion, 1.1 mmol). Wash the NaH with dry hexanes (2 x 3 mL) to remove mineral oil, carefully decanting the hexanes each time.
Add anhydrous DMF (5 mL) to the washed NaH and cool the suspension to 0 °C.
Dissolve 3-hydroxy-6-aminomethylpyridine (124 mg, 1.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension.
Stir the mixture at 0 °C for 30 minutes. You may observe gas evolution (H₂).
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0 °C.
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-12 hours until TLC or LC-MS analysis indicates completion.
Work-up: Carefully cool the mixture back to 0 °C and quench the reaction by the dropwise addition of water (5 mL) to destroy any excess NaH.
Dilute the mixture with water (20 mL) and extract with ethyl acetate (EtOAc) (3 x 20 mL).
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude material by flash column chromatography (silica gel) to obtain the pure O-alkylated product.
Use fresh NaH. Ensure pyridine is fully dissolved before adding to NaH. Increase reaction time or gently warm (e.g., to 40-50 °C) if necessary.
O-Alkylation: N,O-Dialkylation
Excess alkyl halide or prolonged high-temperature reaction.
Use no more than 1.1-1.2 equivalents of the alkyl halide. Maintain room temperature unless the reaction is sluggish.
References
ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21) and bis-chalcones (Scheme-22). Retrieved from [Link]
Ye, Y., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. ACS Catalysis. Retrieved from [Link]
Royal Society of Chemistry. (2018). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications. Retrieved from [Link]
YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
Ito, K., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts. Retrieved from [Link]
PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Retrieved from [Link]
PubMed. (2023). meta-Selective C-H Functionalization of Pyridines. Retrieved from [Link]
Royal Society of Chemistry. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]
Google Patents. (n.d.). Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine.
National Institutes of Health. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones and Their N-Containing Bioisosteres. Retrieved from [Link]
Semantic Scholar. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 3-amino-4-hydroxy-6-methyl- and -6-phenyl-2-pyrone derivatives. Retrieved from [Link]
American Chemical Society. (2024). Direct, regioselective access to 3-aminomethyl pyridines. Retrieved from [Link]
PubMed. (2003). Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Derivatives. Retrieved from [Link]
Arkivoc. (2004). N-Acylation in combinatorial chemistry. Retrieved from [Link]
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
National Institutes of Health. (2019). Chemoselective Acylation of Nucleosides. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Retrieved from [Link]
Google Patents. (n.d.). Process for producing 3-(aminomethyl)-6-chloropyridines.
Royal Society of Chemistry. (2002). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications. Retrieved from [Link]
Semantic Scholar. (n.d.). Nucleoside N-acylation with active derivatives of amino acids. Retrieved from [Link]
MIT Open Access Articles. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[10][11]aphthyridin-2(1H)-one. Retrieved from [Link]
Synthesis of O-Alkylated 6-(Aminomethyl)pyridin-3-ol Derivatives: A Detailed Guide for Researchers
Introduction O-alkylated derivatives of 6-(aminomethyl)pyridin-3-ol represent a valuable class of compounds in medicinal chemistry and drug development. The introduction of an alkoxy group onto the pyridinol core can sig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
O-alkylated derivatives of 6-(aminomethyl)pyridin-3-ol represent a valuable class of compounds in medicinal chemistry and drug development. The introduction of an alkoxy group onto the pyridinol core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical considerations for the preparation of these important derivatives, tailored for researchers in academic and industrial settings.
The synthetic challenge in preparing these molecules lies in the selective O-alkylation of the pyridinol hydroxyl group in the presence of a reactive primary amine. This necessitates a carefully planned synthetic route, often involving the use of protecting groups to ensure the desired regioselectivity and to avoid unwanted side reactions. This document will explore two robust and widely applicable methods for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
Core Chemical Principles and Strategic Considerations
The synthesis of O-alkylated 6-(aminomethyl)pyridin-3-ol derivatives hinges on the nucleophilic character of the pyridinolate oxygen. However, the presence of the aminomethyl group introduces a competing nucleophile that must be masked.
The Critical Role of Amine Protection
Primary amines are nucleophilic and can react with alkylating agents.[1] To direct the alkylation exclusively to the hydroxyl group, the aminomethyl group must be protected. Carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are excellent choices for protecting primary amines.[2][3] They are stable under the basic or neutral conditions required for O-alkylation and can be removed under specific, non-interfering conditions.[1][2]
The choice between Boc and Cbz protecting groups depends on the overall synthetic strategy and the stability of the target molecule to the deprotection conditions. Boc is typically removed with strong acids (e.g., trifluoroacetic acid), while the Cbz group is cleaved by hydrogenolysis.[2][4]
Synthetic Strategies and Protocols
This section details two primary methods for the O-alkylation of the protected 6-(aminomethyl)pyridin-3-ol intermediate.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6][7] In this context, the pyridinol is deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[6][8]
Causality in Experimental Choices:
Base Selection: The choice of base is critical for the complete deprotonation of the pyridinol hydroxyl group to form the nucleophilic pyridinoxide.[8] For pyridinols, which are less acidic than phenols, stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[8]
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without solvating and deactivating the nucleophilic pyridinolate anion.[8][9]
Alkylating Agent: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl.[8] Primary alkyl halides are ideal for this SN2 reaction to minimize competing elimination reactions that can occur with secondary and tertiary halides.[6][8]
Experimental Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: Synthesis of tert-butyl (6-(benzyloxy)pyridin-2-yl)methylcarbamate
Step 1: Protection of 6-(Aminomethyl)pyridin-3-ol
To a solution of 6-(aminomethyl)pyridin-3-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF, add triethylamine (Et₃N, 1.5 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (6-hydroxypyridin-2-yl)methylcarbamate.
Step 2: O-Alkylation
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add a solution of tert-butyl (6-hydroxypyridin-2-yl)methylcarbamate (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by carefully adding ice-cold water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection
Dissolve the purified tert-butyl (6-(benzyloxy)pyridin-2-yl)methylcarbamate in DCM.
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product, 6-(benzyloxy)pyridin-2-yl)methanamine.
Parameter
Williamson Ether Synthesis
Key Reagents
Strong base (e.g., NaH), Alkyl halide
Solvent
Aprotic polar (e.g., DMF, THF)
Temperature
0 °C to room temperature
Advantages
Readily available reagents, reliable for primary alkyl halides
Limitations
Strong base required, potential for elimination with secondary/tertiary halides
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, through a redox condensation process.[10][11] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Causality in Experimental Choices:
Reagents: The reaction proceeds through the formation of a phosphonium salt intermediate from the alcohol, PPh₃, and DEAD/DIAD, which is then displaced by a nucleophile (in this case, the pyridinol itself is the nucleophile, and an external alcohol is the alkylating source).[10] Aromatic alcohols (phenols and pyridinols) are common nucleophiles in Mitsunobu reactions.[12]
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.[10][13]
Temperature: The reaction is typically initiated at 0 °C with the dropwise addition of the azodicarboxylate to control the exothermic reaction, and then allowed to proceed at room temperature.[10][13]
Work-up: A significant challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.[13] Purification often requires careful column chromatography.
Experimental Workflow Diagram:
Caption: Workflow for Mitsunobu Reaction.
Detailed Protocol: Synthesis of tert-butyl (6-(isopropoxy)pyridin-2-yl)methylcarbamate
Step 1: Protection of 6-(Aminomethyl)pyridin-3-ol
Follow the same procedure as described in Method 1, Step 1.
Step 2: O-Alkylation
To a solution of tert-butyl (6-hydroxypyridin-2-yl)methylcarbamate (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide.
Step 3: Deprotection
Follow the same procedure as described in Method 1, Step 3.
Parameter
Mitsunobu Reaction
Key Reagents
PPh₃, DEAD or DIAD, Alcohol
Solvent
Anhydrous THF
Temperature
0 °C to room temperature
Advantages
Mild reaction conditions, suitable for a wide range of alcohols
Limitations
Stoichiometric amounts of reagents, difficult purification (TPPO byproduct)
Purification and Characterization
Purification of the final O-alkylated derivatives is typically achieved by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific derivative.
Characterization of the synthesized compounds should be performed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of signals corresponding to the alkyl group and the disappearance of the pyridinol OH proton signal are key indicators of a successful reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final compound.
Purity Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.
Troubleshooting and Optimization
Problem
Possible Cause
Solution
Low or no yield in Williamson Synthesis
Incomplete deprotonation of the pyridinol.
Use a stronger base like NaH or ensure anhydrous conditions.[8]
Unreactive alkylating agent.
Use a more reactive alkyl halide (iodide > bromide > chloride) or add a catalytic amount of sodium iodide.[8]
Formation of side products in Williamson Synthesis
Elimination reaction with secondary or tertiary alkyl halides.
Optimize chromatography conditions; consider using polymer-supported PPh₃ to simplify workup.[12]
N-alkylation observed
Incomplete protection of the aminomethyl group.
Ensure the protection step goes to completion before proceeding with O-alkylation.
Conclusion
The synthesis of O-alkylated derivatives of 6-(aminomethyl)pyridin-3-ol is a multi-step process that requires careful planning and execution. The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on the specific alkyl group to be introduced and the desired reaction conditions. Proper protection of the aminomethyl group is paramount to achieving the desired regioselectivity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize these valuable compounds for their drug discovery and development programs.
References
Mitsunobu reaction - Wikipedia. Available from: [Link]
ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. | Request PDF - ResearchGate. Available from: [Link]
Williamson Ether Synthesis. Available from: [Link]
Mitsunobu Reaction - Common Conditions. Available from: [Link]
Mitsunobu reaction - Organic Synthesis. Available from: [Link]
Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Available from: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]
11.3 Protecting groups - Organic Chemistry II - Fiveable. Available from: [Link]
Williamson Ether Synthesis - YouTube. Available from: [Link]
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications. Available from: [Link]
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Protecting Groups - Organic Chemistry Portal. Available from: [Link]
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. Available from: [Link]
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US2708653A - Purification of pyridine bases by distillation - Google Patents.
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. Available from: [Link]
The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A - eScholarship.org. Available from: [Link]
Radical chain monoalkylation of pyridines - PMC - NIH. Available from: [Link]
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts - The Royal Society of Chemistry. Available from: [Link]
Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. Available from: [Link]
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - Semantic Scholar. Available from: [Link]
Design of aromatic O-alkyl pyridine derivatives. - ResearchGate. Available from: [Link]
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]
O-alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Available from: [Link]
Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method - RSC Publishing. Available from: [Link]
EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents.
4-benzyloxyindole - Organic Syntheses Procedure. Available from: [Link]
6 Synthesis of N-Alkyl Amino Acids - Monash. Available from: [Link]
Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell - The Benicewicz Group. Available from: [Link]
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available from: [Link]
Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. Available from: [Link]
Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP - PubMed. Available from: [Link]
An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing). Available from: [Link]
Application Notes & Protocols: Strategic Synthesis of Enzyme Inhibitors Utilizing Pyridine-3-ol Scaffolds
Abstract The pyridine-3-ol motif has emerged as a privileged scaffold in modern medicinal chemistry, particularly for the development of potent and selective enzyme inhibitors. It serves as an effective bioisostere for t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridine-3-ol motif has emerged as a privileged scaffold in modern medicinal chemistry, particularly for the development of potent and selective enzyme inhibitors. It serves as an effective bioisostere for the phenol group, often overcoming the pharmacokinetic liabilities associated with phenolic compounds, such as rapid metabolism and poor oral bioavailability[1]. This guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and biochemical evaluation protocols for preparing enzyme inhibitors based on the pyridine-3-ol scaffold. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights grounded in extensive field experience for researchers in drug discovery and development.
The Pyridine-3-ol Scaffold: A Bioisosteric Advantage
The strategic replacement of a chemical motif with a structurally similar group that retains biological activity—a concept known as bioisosterism—is a cornerstone of drug design[2]. The pyridine-3-ol moiety is an excellent non-classical bioisostere for phenol[3].
Phenolic hydroxyl groups are common in enzyme inhibitors as they can act as crucial hydrogen bond donors, mimicking the side chain of tyrosine. However, they are often susceptible to Phase II metabolism (glucuronidation or sulfation), leading to rapid clearance and limited therapeutic efficacy[1]. The pyridine-3-ol scaffold mitigates these issues while preserving the essential hydrogen-bonding capability.
Key Advantages:
Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism and less prone to conjugation than a phenyl ring[4].
Improved Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing the solubility and modulating the pKa of the molecule compared to its phenolic counterpart[5].
Versatile Chemistry: The pyridine ring offers multiple positions for substitution, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity[6][7].
Figure 1: Bioisosteric replacement of a phenol with a pyridine-3-ol scaffold to improve pharmacokinetic properties.
General Synthetic Strategies
The construction of functionalized pyridine-3-ol derivatives can be approached in two primary ways: building the ring system from acyclic precursors or modifying a pre-existing pyridine ring. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
A highly effective and modular approach involves the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a suitably halogenated 3-hydroxypyridine precursor. This allows for the late-stage introduction of diversity elements, which is highly advantageous in a drug discovery campaign.
Figure 2: A modular synthetic workflow for pyridine-3-ol based inhibitors using cross-coupling reactions.
Application Protocol: Synthesis of a Representative Pyridine-3-ol-based Kinase Inhibitor
This protocol describes the synthesis of a hypothetical, yet representative, kinase inhibitor, "(2-aminopyrimidin-5-yl)-6-(pyridin-3-ol)", targeting a generic serine/threonine kinase. The synthesis utilizes a Suzuki coupling reaction, a robust and widely used method for forming C-C bonds[8].
Objective: To synthesize a model inhibitor to demonstrate the feasibility and modularity of the pyridine-3-ol scaffold.
Materials and Reagents
Reagent
Supplier
Grade
Notes
2-Bromo-5-hydroxypyridine
Commercial
>97%
Starting material.
(2-Aminopyrimidin-5-yl)boronic acid pinacol ester
Commercial
>95%
Coupling partner.
Pd(dppf)Cl₂·CH₂Cl₂
Commercial
Catalyst grade
Palladium catalyst. Handle in a fume hood.
Sodium Carbonate (Na₂CO₃)
Commercial
Anhydrous, >99.5%
Base.
1,4-Dioxane
Commercial
Anhydrous, <50 ppm H₂O
Reaction solvent.
Deionized Water
In-house
18.2 MΩ·cm
For aqueous solutions.
Ethyl Acetate
Commercial
HPLC Grade
For extraction.
Brine (Saturated NaCl solution)
Prepared in-house
-
For washing.
Magnesium Sulfate (MgSO₄)
Commercial
Anhydrous
Drying agent.
Silica Gel
Commercial
230-400 mesh
For column chromatography.
Step-by-Step Synthesis Protocol
Reaction Setup:
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-hydroxypyridine (1.0 eq, 174 mg, 1.0 mmol).
Causality Note: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The phosphine ligands (dppf) stabilize the palladium species and facilitate the reaction. The carbonate base is required to activate the boronic ester for transmetalation.
Solvent Addition and Degassing:
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask.
Secure the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
Reaction:
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material (2-bromo-5-hydroxypyridine) should be consumed.
Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) should show the disappearance of the starting material spot and the appearance of a new, more polar product spot.
Workup and Extraction:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (30 mL).
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization:
Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) to 10% methanol in DCM.
Combine the fractions containing the pure product and concentrate under reduced pressure.
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Expected HRMS: [M+H]⁺ calculated for C₁₀H₉N₄O: 201.0771; found: 201.0775.
Safety Precautions: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents are flammable.
Biochemical Evaluation of Synthesized Inhibitors
Synthesizing a compound is only the first step; its biological activity must be quantified. An in vitro enzyme inhibition assay is a standard method to determine the potency of a potential inhibitor, typically by measuring its half-maximal inhibitory concentration (IC₅₀).
Protocol: General Kinase Inhibition Assay (HTRF)
This protocol outlines a general Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for studying kinase activity.
Reagent Preparation:
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
ATP Solution: Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Km of the kinase for ATP.
Substrate/Antibody Mix: Prepare a 4X mix of the ULight™-labeled peptide substrate and the Europium (Eu)-labeled anti-phospho-antibody in assay buffer.
Enzyme Solution: Prepare a 4X solution of the target kinase in assay buffer.
Compound Dilution: Perform a serial dilution of the synthesized inhibitor in 100% DMSO, then dilute further in assay buffer.
Assay Procedure (384-well plate format):
Add 5 µL of the diluted compound solution to the wells. For control wells, add 5 µL of buffer with DMSO (negative control, 0% inhibition) or a known potent inhibitor (positive control, 100% inhibition).
Add 5 µL of the 4X enzyme solution to all wells except the negative control.
Add 5 µL of the 4X substrate/antibody mix to all wells.
Initiate the reaction by adding 5 µL of the 2X ATP solution.
Incubate the plate at room temperature for the optimized time (e.g., 60-120 minutes), protected from light.
Data Acquisition and Analysis:
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (ULight™).
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
Normalize the data using the positive and negative controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 3: Principle of a competitive HTRF kinase assay. The inhibitor prevents substrate phosphorylation, leading to a loss of FRET signal.
Representative Data & SAR
The modular synthesis allows for rapid generation of analogues to explore the Structure-Activity Relationship (SAR).
Compound ID
R¹ Group (at Pyridine C2)
R² Group (at Pyridine C6)
Kinase IC₅₀ (nM)
INH-01
H
2-aminopyrimidin-5-yl
520
INH-02
Methyl
2-aminopyrimidin-5-yl
250
INH-03
H
2-(methylamino)pyrimidin-5-yl
85
INH-04
H
Phenyl
>10,000
Table Interpretation: The data suggests that a small alkyl group at the C2 position (INH-02 vs INH-01) is tolerated. Adding a methyl group to the aminopyrimidine (INH-03) significantly improves potency, likely by forming an additional interaction in the binding pocket. Replacing the aminopyrimidine with a simple phenyl group (INH-04) abolishes activity, highlighting the importance of the hydrogen bonding interactions provided by the pyrimidine moiety.
Troubleshooting and Key Considerations
Synthesis:
Low Coupling Yield: Ensure reagents and solvents are truly anhydrous. Verify the quality of the palladium catalyst and perform thorough degassing. An alternative base (e.g., K₃PO₄) or ligand (e.g., SPhos) may improve results.
Purification Issues: If the product is highly polar and streaks on the silica column, consider using a different stationary phase (e.g., C18 reverse-phase silica) or adding a modifier like triethylamine to the eluent.
Biochemical Assay:
High Data Variability: Ensure accurate and consistent pipetting, especially during serial dilutions. Check for compound precipitation in the assay buffer.
No Inhibition Observed: Confirm the identity and purity of the synthesized compound. Verify the activity of the enzyme and the integrity of other assay reagents. The compound may simply be inactive against the chosen target.
Conclusion
The pyridine-3-ol scaffold is a powerful tool in the arsenal of the medicinal chemist for designing enzyme inhibitors with improved drug-like properties. Its ability to act as a stable and effective bioisostere for phenol makes it an attractive starting point for inhibitor design. The use of modern synthetic methods, such as palladium-catalyzed cross-coupling, allows for the efficient and modular construction of diverse compound libraries. Combined with robust biochemical evaluation protocols, these strategies provide a clear and validated pathway for the discovery and optimization of novel therapeutic agents.
References
Title: Phenol (bio)isosteres in drug design and development.
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Title: Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization.
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Title: Application of Bioisosteres in Drug Design.
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Title: Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
Source: Journal of Medicinal Chemistry
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Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
Source: PMC
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Title: An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
Source: ACS Publications
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Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
Source: IntechOpen
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Title: Role of pyridines as enzyme inhibitors in medicinal chemistry.
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Title: Functionalization of Pyridines via Reissert-Henze Reaction.
Source: J-STAGE
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Title: The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
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Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
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Title: Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.
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Title: Pyridine and pyridimine compounds as pi3k-gamma inhibitors.
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Discovery.
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Title: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.
Source: Bentham Science
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Title: Scope of a novel three-component synthesis of highly functionalized pyridines.
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Title: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
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Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
Source: PMC
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Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
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Title: Pyridine: the scaffolds with significant clinical diversity.
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Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
Source: MDPI
URL: [Link]
Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
Source: ACS Publications
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Title: Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity.
Source: PubMed
URL: [Link]
Title: Synthesis and identification of[1][2][3]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors.
Source: PubMed
URL: [Link]
Application Notes and Protocols for Cross-Coupling Reactions of 5-Hydroxypyridine Derivatives
Introduction: Navigating the Complexities of 5-Hydroxypyridine Cross-Coupling 5-Hydroxypyridine derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Complexities of 5-Hydroxypyridine Cross-Coupling
5-Hydroxypyridine derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Their ability to act as hydrogen bond donors and acceptors, coupled with the metabolic stability of the pyridine ring, makes them highly desirable pharmacophores. However, the chemical functionalization of these motifs through modern cross-coupling techniques presents unique challenges. The electron-rich nature of the 5-hydroxypyridine ring can complicate the catalytic cycle of common cross-coupling reactions. Furthermore, the acidic proton of the hydroxyl group can interfere with organometallic reagents and catalysts, often necessitating a carefully considered protection strategy.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key considerations and practical protocols for the successful cross-coupling of 5-hydroxypyridine derivatives. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering insights into catalyst selection, ligand effects, and the critical decision of whether to protect the hydroxyl group.
The Dichotomy of Protection: To Protect or Not to Protect?
A primary consideration when designing a cross-coupling strategy for 5-hydroxypyridine derivatives is the management of the hydroxyl group. The decision to use a protecting group is not always straightforward and depends on the specific reaction, the nature of the coupling partners, and the desired overall synthetic efficiency.
Arguments for Protection:
Preventing Catalyst Deactivation: The acidic proton of the hydroxyl group can react with the palladium catalyst or the organometallic coupling partner, leading to catalyst deactivation or consumption of the nucleophile.
Improving Solubility: Protection of the polar hydroxyl group can enhance the solubility of the substrate in common organic solvents used for cross-coupling reactions.
Modulating Electronic Properties: A protecting group can alter the electronic nature of the pyridine ring, which can be advantageous for certain catalytic cycles.
Common Protecting Groups:
Simple and robust protecting groups are often favored. The methyl ether (forming a 5-methoxypyridine derivative) is a common and effective choice, offering stability to many cross-coupling conditions and straightforward deprotection if required. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also employed due to their ease of installation and removal under mild conditions.
Arguments for Direct Coupling (Unprotected):
Step Economy: Avoiding protection and deprotection steps streamlines the synthetic route, saving time and resources.
Atom Economy: Direct coupling improves the overall atom economy of the synthesis.
Potential for Directed C-H Functionalization: The free hydroxyl group can sometimes act as a directing group in C-H activation reactions, offering alternative pathways for functionalization.[1]
The choice between a protected or unprotected strategy is a critical decision that should be made on a case-by-case basis, considering the specific reaction and substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] For 5-hydroxypyridine derivatives, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures.
Key Considerations for Suzuki-Miyaura Coupling:
The Boronic Acid/Ester Partner: Pyridylboronic acids can be challenging to handle due to their propensity for protodeboronation.[4] The use of more stable boronate esters, such as pinacol esters, is often preferred.
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often effective in promoting the catalytic cycle.[5][6]
Base Selection: An appropriate base is required to activate the boronic acid or ester for transmetalation.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly influence the reaction outcome.
Generalized Protocol for Suzuki-Miyaura Coupling of a Protected 5-Hydroxypyridine Derivative:
This protocol is based on the successful coupling of 2-methoxy-5-pyridylboronic acid.[7]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Workflow: To Protect or Not?
Caption: A decision-making workflow for cross-coupling of 5-hydroxypyridines.
Conclusion and Future Outlook
The cross-coupling of 5-hydroxypyridine derivatives is a field ripe with opportunities for innovation. While established methods provide a solid foundation, the development of more efficient and general protocols for direct, unprotected coupling remains a key objective. The exploration of nickel-catalyzed reactions, photoredox catalysis, and advanced C-H functionalization strategies will undoubtedly expand the synthetic chemist's toolbox for accessing these valuable compounds. [8][9][10]By carefully considering the interplay of substrate, catalyst, ligand, and reaction conditions, researchers can successfully navigate the challenges and unlock the full potential of 5-hydroxypyridine derivatives in their synthetic endeavors.
References
Chennamanneni, S. R., et al. (2013). Microwave-assisted Pd-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines. Tetrahedron Letters, 54(35), 4764-4767.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Fiveable. (2025). Biaryl Synthesis.
The Nobel Prize in Chemistry 2010. NobelPrize.org.
Pototschnig, G., et al. (2017). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 22(1), 153.
Wikipedia. (n.d.).
Mohammadi, Z., & Gholinejad, M. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 195-208.
Kashani, S. K., et al. (2022).
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
Zultanski, S. L., et al. (2016). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 138(40), 13131-13134.
Sharma, U., & Kumar, N. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(39), 8448-8475.
Representative nickel-catalyzed cross-coupling products enabled by catalyst systems based on PAd2-DalPhos. (n.d.).
LibreTexts. (2015).
Spring, D., et al. (2005). A New Method for the Synthesis of Sterically Hindered and Medium-Ring Biaryls.
Development of Aryl Decarboxylative Functionaliz
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391.
Budén, M. E., & Weix, D. J. (2017). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 5(4), 76.
Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343-350.
Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (2023).
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2024).
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
The scope for C–N cross‐coupling reactions. (n.d.).
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2024).
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. (n.d.).
Application Note: Protecting Group Strategies for Primary Amines in Pyridine Synthesis
Executive Summary Primary aminopyridines represent a unique challenge in organic synthesis due to their ambident nucleophilicity and electron-deficient aromatic character. Unlike simple anilines, the pyridine ring nitrog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Primary aminopyridines represent a unique challenge in organic synthesis due to their ambident nucleophilicity and electron-deficient aromatic character. Unlike simple anilines, the pyridine ring nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, lone pair in plane) competes with the exocyclic amine (, lone pair conjugated) for electrophiles. Furthermore, the electron-withdrawing nature of the pyridine ring renders the exocyclic amine significantly less nucleophilic than a standard aniline, often necessitating nucleophilic catalysis (e.g., DMAP) for protection.[1]
This guide details high-fidelity protocols for protecting aminopyridines, specifically tailored for two critical downstream applications: Directed Ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling .[1]
Strategic Selection Guide
The choice of protecting group (PG) must be dictated by the harshest subsequent step in your synthetic sequence.
Hydrazine deprotection can be incompatible with electrophilic sites.
Decision Matrix: Selecting the Right PG
The following logic flow illustrates the selection process based on downstream chemistry.
Figure 1: Decision tree for aminopyridine protection strategies.[1]
Deep Dive: Pivaloyl Protection for Directed Lithiation[2]
The pivaloyl group is the "Gold Standard" for functionalizing the C3 position of 2-aminopyridines.
Causality: The carbonyl oxygen of the pivalamide coordinates with alkyl-lithium reagents (Complex Induced Proximity Effect - CIPE), directing deprotonation specifically to the C3 position.[1]
Why Piv? Acetyl groups are too reactive (susceptible to nucleophilic attack by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-BuLi). The steric bulk of the tert-butyl group in Pivaloyl prevents attack at the carbonyl, forcing the base to act as a base, not a nucleophile.
Protocol A: Pivaloylation of 2-Aminopyridine
Standard conditions often fail due to low nucleophilicity. This protocol uses DMAP catalysis.[2][3][4]
Cryogenic Setup: Dissolve substrate in THF under Argon. Cool to -78 °C.[8]
Double Deprotonation: Add
-BuLi (2.2 equiv) dropwise.
Observation: The solution often turns bright yellow/orange (formation of the dianion).
Incubation: Stir at 0 °C for 1–2 hours. (Unlike simple aromatics, the pyridine dianion is stable at 0 °C and requires this temp for formation).[1]
Quench: Cool back to -78 °C. Add Electrophile (3.0 equiv).
Workup: Acidify with dilute HCl to pH 6, extract with EtOAc.
Protocol C: The "Impossible" Deprotection
Challenge: Pivalamides on pyridines are incredibly stable. Acid hydrolysis often requires 6N HCl at reflux for days, which decomposes the pyridine.[1]
Solution:Reductive Cleavage (Schwartz Method).
Reagents: Lithium metal (5 equiv), Naphthalene (catalytic, 0.2 equiv), THF.[1]
Procedure: Pre-form Lithium Naphthalenide (dark green) in THF. Add the protected pyridine at -78 °C. Stir for 1 hour.
Mechanism: Single Electron Transfer (SET) cleaves the amide bond reductively under neutral conditions.
) possess an acidic proton (). In Pd-catalyzed couplings, this proton can interfere with the oxidative addition step or sequester the catalyst.[1] Furthermore, 2-aminopyridines exist in a tautomeric equilibrium (amino vs. imino); the imino form binds Pd tightly.[1]
Bis-Boc (
) solves this by:
Removing all acidic protons.
Sterically crowding the pyridine nitrogen, preventing catalyst coordination.
Creating a highly lipophilic substrate easy to purify.
Protocol D: Synthesis of Bis-Boc Aminopyridine
Note: Installing the second Boc group is sterically demanding and requires forcing conditions.[1]
Increase DMAP to 20 mol%. Ensure PivCl is fresh (colorless).
No Lithiation at C3
Moisture in THF or old ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-BuLi.
Titrate -BuLi. Ensure temp warms to 0°C for dianion formation.
Bis-Boc reverts to Mono-Boc
Silica gel is too acidic during column.
Add 1% to the eluent during purification.
Pd Catalyst Poisoning
Trace free amine remaining.
Ensure >98% conversion to Bis-Boc. Scavenge free amine with isocyanate resin.
References
Turner, J. A. (1983).[9][10][11] Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.[1][9][10][11] The Journal of Organic Chemistry, 48(20), 3401–3408.[1] [Link]
Estel, L., Marsais, F., & Quéguiner, G. (1988).[1] Metalation of 2-aminopyridines: A new access to 2,3-disubstituted pyridines.[1] The Journal of Organic Chemistry, 53(12), 2740-2744.[1] [Link]
Harris, M. C., Geis, O., & Buchwald, S. L. (1999).[1] Sequential Pd-Catalyzed Reactions for the Synthesis of 2-Amino- and 2,6-Diaminopyridines. The Journal of Organic Chemistry, 64(16), 6019–6022.[1] [Link][1]
Yus, M., & Nájera, C. (2003).[1] The use of lithium–naphthalene in organic synthesis.[12] Current Organic Chemistry, 7(9), 867-889.[1] (Context for reductive deprotection).
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link][1]
Application Note: High-Efficiency Bioconjugation via Chelation-Assisted Aminomethyl Pyridine (Picolyl) Linkers
This Application Note is structured to provide a deep technical dive into Aminomethyl Pyridine (Picolyl) linkers, focusing on their unique ability to function as "Chelation-Assisted" reagents. This guide prioritizes the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a deep technical dive into Aminomethyl Pyridine (Picolyl) linkers, focusing on their unique ability to function as "Chelation-Assisted" reagents. This guide prioritizes the two most high-impact applications: Low-Copper CuAAC Bioconjugation and "Click-to-Chelate" Radiopharmaceutical Synthesis .
Introduction: The "Chelation-Assisted" Advantage[1]
In the landscape of bioconjugation, Aminomethyl Pyridine (AMP) linkers—frequently referred to as Picolyl linkers—represent a significant leap in chemoselectivity and reaction kinetics. Unlike standard alkyl azides used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), AMP linkers possess an internal pyridine nitrogen positioned alpha to the reactive center.
This structural feature creates a "built-in" ligand. The pyridine nitrogen coordinates with the copper(I) catalyst, effectively raising the local concentration of Cu(I) at the reaction site. This phenomenon, known as Chelation-Assisted CuAAC , solves the two most persistent failures in protein "click" chemistry:
Copper Toxicity: It allows the reaction to proceed at drastically reduced copper concentrations (10–40 µM vs. the standard 100–500 µM), preserving the tertiary structure of sensitive proteins (e.g., antibodies, enzymes).
Kinetic Sluggishness: It accelerates the reaction rate by 20-25 fold compared to non-chelating azides, enabling conjugation in dilute biological media (<1 µM protein concentration).
Core Applications Covered
Protocol A: Rapid, Low-Concentration Protein Labeling (Picolyl-Azide).
To use these linkers effectively, one must understand the coordination geometry. The rate acceleration is not magic; it is thermodynamic stabilization of the copper-acetylide intermediate.
Figure 1: Chelation-Assisted Mechanism
The diagram below illustrates how the Picolyl Azide (AMP) traps the Copper(I) ion, facilitating the attack on the alkyne.
Caption: Mechanistic pathway of Chelation-Assisted CuAAC. The aminomethyl pyridine moiety acts as a bidentate ligand, stabilizing the Cu(I) intermediate.
Protocol A: Low-Copper Bioconjugation of Antibodies
Objective: Conjugate a fluorophore or drug payload to a monoclonal antibody (mAb) using a Picolyl-Azide linker, minimizing copper-induced aggregation.
Self-Validating Logic: This protocol uses a specific copper-to-ligand ratio. If the solution turns yellow/brown (oxidation) or precipitates (denaturation), the chelation environment was insufficient. The Picolyl moiety allows us to lower the copper load below the toxicity threshold.
Materials
Target: mAb functionalized with terminal alkynes (e.g., via NHS-Alkyne).
Linker: Biotin-Picolyl-Azide or Fluorophore-Picolyl-Azide (10 mM in DMSO).
Catalyst: CuSO₄ (10 mM in water).
Accelerating Ligand: THPTA (50 mM in water). Note: While Picolyl is self-accelerating, THPTA is still required to sacrifice itself to Reactive Oxygen Species (ROS), protecting the protein.
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).
Step-by-Step Methodology
Preparation of the "Click Cocktail" (Premix):
Why: Never add bare Cu(II) to protein. Premixing ensures Cu is complexed before it touches the mAb.
Mix in order:
3.2 µL CuSO₄ (10 mM)
6.4 µL THPTA (50 mM)
Incubate 2 mins. Solution should be pale blue.
Reaction Assembly:
In a 1.5 mL tube, combine:
100 µL Alkyne-mAb (1 mg/mL in PBS, pH 7.4).
2 µL Picolyl-Azide Linker (50 equivalents).
5 µL of the Click Cocktail (from Step 1).
Final Cu concentration is ~300 µM in the cocktail, but diluted to ~15 µM in the reaction.
Initiation:
Add 5 µL Sodium Ascorbate (100 mM).
Critical: Introduction of ascorbate reduces Cu(II) to Cu(I). The Picolyl azide immediately captures the generated Cu(I).
Incubation:
Incubate at Room Temperature for 45-60 minutes .
Comparison: A standard alkyl azide would require 4–12 hours or 500 µM Cu for this yield.
Quenching & Purification:
Add EDTA (10 mM final) to strip the copper.
Purify via Zeba Spin Desalting Column (7K MWCO) or dialysis into storage buffer.
Data Comparison: Picolyl vs. Standard Azide[1]
Parameter
Standard Alkyl Azide
Picolyl (AMP) Azide
Benefit
[Cu] Required
100 – 1000 µM
10 – 50 µM
Reduced protein damage/aggregation.
Reaction Time
4 – 16 Hours
0.5 – 1 Hour
Higher throughput; less hydrolysis.
Biocompatibility
Low (toxicity)
High
Compatible with live-cell labeling.
Ligand Dependency
High (Requires TBTA/THPTA)
Moderate (Synergistic)
Works even with weak external ligands.
Protocol B: "Click-to-Chelate" for Radiopharmaceuticals
Objective: Synthesize a Technetium-99m ([99mTc(CO)3]+) imaging agent using an Aminomethyl Pyridine linker.
Scientific Basis: The "Click-to-Chelate" strategy utilizes the triazole ring formed during the reaction as part of the metal binding site. When an alkyne-functionalized dipicolylamine (or single picolylamine) reacts with an azide, the resulting 1,2,3-triazole provides the third nitrogen donor required to stabilize the tricarbonyl core of Tc-99m.
Figure 2: Click-to-Chelate Workflow
This diagram details the convergence of conjugation and chelation.[1]
Caption: The triazole ring formed by the click reaction completes the coordination sphere for the Technetium core.
Step-by-Step Methodology
Linker Synthesis (In Situ):
React your Azide-Drug with Propargyl-di(2-picolyl)amine via standard CuAAC (as in Protocol A).
Purify the conjugate.[2] You now have a biomolecule with a pendant dipicolylamine-triazole system.
Preparation of [99mTc(CO)3]+ Precursor:
Use a commercially available "IsoLink" kit. Add [99mTc]pertechnetate (fresh eluate) to the kit.
Heat at 100°C for 20 mins.
Neutralize to pH 7.4 with HCl.
Radiolabeling:
Add 50 µL of the Picolyl-Conjugate (100 µM) to 450 µL of the [99mTc(CO)3]+ solution.
Incubate at 90°C for 30 minutes (for peptides) or 40°C for 60 minutes (for heat-sensitive proteins, though yield may be lower).
QC (Self-Validation):
Run Radio-HPLC or iTLC.
Success Criteria: >95% radiochemical purity. The complex is highly stable due to the tridentate (N,N,N) coordination provided by the aminomethyl pyridine and the triazole.
Troubleshooting & Critical Controls
Issue
Probable Cause
Corrective Action
Precipitation during CuAAC
Cu(I) oxidation or too high concentration.
Use the "Click Cocktail" premix strategy. Ensure Ascorbate is fresh (<1 hr old).
Low Labeling Efficiency
Inaccessible alkyne/azide.
Add a PEG spacer between the biomolecule and the Picolyl linker to reduce steric hindrance.
High Background (Imaging)
Non-specific Cu binding.
Perform an EDTA wash (10 mM) post-reaction to remove transiently bound copper.
Degas buffers with Argon/Nitrogen. Increase Ascorbate concentration by 2x.
References
Uttamapinant, C., et al. (2010). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides." Angewandte Chemie International Edition. [Link]
Uttamapinant, C., et al. (2012). "Accelerating Copper-Catalyzed Azide-Alkyne Cycloaddition by Picolyl Azides."[3] Journal of the American Chemical Society. [Link]
Mindt, T. L., et al. (2006). "Modification of Biomolecules by Click Chemistry with Triazoles that Function as Ligands for the Tricarbonyl Core of Technetium-99m." Journal of the American Chemical Society. [Link]
Brotherton, W. S., et al. (2009). "Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition." Organic Letters. [Link]
MacDonald, J. I., et al. (2015). "One-step site-specific modification of native proteins with 2-pyridinecarboxaldehydes." Nature Chemical Biology. [Link](Note: Describes the site-specific N-terminal application of the pyridine moiety).
Application Notes and Protocols for the Synthesis of Heterocyclic Libraries Containing 2-Aminomethyl-5-hydroxypyridine
Introduction: The Strategic Importance of the 2-Aminomethyl-5-hydroxypyridine Scaffold in Drug Discovery The 2-aminomethyl-5-hydroxypyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its role...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 2-Aminomethyl-5-hydroxypyridine Scaffold in Drug Discovery
The 2-aminomethyl-5-hydroxypyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its role as a versatile building block in the synthesis of complex molecules with potential therapeutic applications.[1][2] Its structure, featuring a pyridine ring with amino and hydroxyl functional groups at positions that allow for diverse chemical modifications, makes it an attractive starting point for the generation of heterocyclic compound libraries.[1][3][4] These libraries are crucial in high-throughput screening (HTS) and high-content screening (HCS) for the identification of novel drug candidates.[4][5] The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance in pharmaceutical development.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of heterocyclic libraries based on the 2-aminomethyl-5-hydroxypyridine core. We will delve into the synthetic strategies for obtaining the core scaffold and its key precursors, followed by robust protocols for library generation using powerful chemical transformations.
Part 1: Synthesis of the Core Scaffold and Key Intermediates
A reliable and efficient synthesis of the 2-aminomethyl-5-hydroxypyridine scaffold and its precursors is paramount for any library generation effort. This section outlines validated synthetic routes.
Synthesis of 2-Amino-5-hydroxypyridine
A convenient four-step synthesis starting from the readily available 2-amino-5-bromopyridine has been reported.[7][8][9] This method involves protection of the amino group, a nucleophilic substitution to introduce the hydroxyl precursor, and subsequent deprotection steps.
Workflow for the Synthesis of 2-Amino-5-hydroxypyridine:
Technical Support Center: Handling Hygroscopic Pyridine Dihydrochloride Salts
Topic: Best Practices for Storage, Handling, and Recovery of Hygroscopic Pyridinium Salts Ticket ID: PYR-2HCl-GUIDE-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Best Practices for Storage, Handling, and Recovery of Hygroscopic Pyridinium Salts
Ticket ID: PYR-2HCl-GUIDE-001
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Technical Context
The Core Challenge: Pyridine dihydrochloride (and the related pyridine hydrochloride) salts are deliquescent . They do not merely adsorb surface moisture; they absorb atmospheric water into their crystal lattice until they dissolve in their own sorbed water, forming a corrosive syrup.
The "Dihydrochloride" Nuance:
Technical Note: Pyridine (
) is a mono-base and typically forms a monohydrochloride (). If you are working with a dihydrochloride , your molecule likely contains an additional basic functional group (e.g., an amino-pyridine derivative like 2,6-diaminopyridine).
Implication: A dihydrochloride carries two equivalents of acid . Upon hydrolysis or exposure to moisture, these salts generate significantly higher local acidity () and are more prone to releasing HCl gas than their monohydrochloride counterparts.
Storage Protocols (The First Line of Defense)
Q: How should I store these salts long-term to prevent degradation?
A: Standard shelving is insufficient. The container must be treated as a dynamic system where moisture ingress is the enemy.
The "Dry-Chain" Protocol:
Primary Container: Amber glass with a Teflon-lined screw cap. Avoid polyethylene (PE) snap-caps, which are permeable to water vapor over months.
Thread Sealing: Wrap the threads of the vial with PTFE (Teflon) tape before screwing on the cap.
Why? PTFE deforms to fill microscopic gaps between the glass and the cap liner.
Secondary Containment: Store the primary vial inside a vacuum desiccator containing active phosphorus pentoxide (
) or indicating Drierite.
Temperature: Store at Room Temperature unless the specific derivative is thermally unstable.
Critical Warning: Do NOT store hygroscopic salts in the fridge/freezer unless absolutely necessary. Bringing a cold vial into a warm lab causes immediate condensation on the salt the moment it is opened.
Weighing & Dispensing (The Precision Challenge)
Q: Every time I weigh the salt, the mass drifts upwards. How do I get an accurate stoichiometry?
A: You are observing rapid moisture uptake. You must switch from "Direct Weighing" to "Weighing by Difference."
The "Weighing by Difference" Workflow:
This method eliminates the error caused by moisture absorbing onto the balance pan or the salt during the weighing process.
Step-by-Step Protocol:
Preparation: Dry your weighing boat/bottle in an oven (110°C) for 30 mins prior to use.
Mass A: Place the bulk salt in a weighing bottle, cap it, and weigh the entire assembly on the analytical balance. Record this as Mass A .
Transfer: Take the bottle to your reaction flask. Briefly uncap, pour the estimated amount into the flask, and immediately recap.
Mass B: Return the bottle to the balance and weigh it again. Record as Mass B .
Calculation: The exact amount of reagent in your flask is
.
Why this works: Even if the salt inside the bottle absorbs a tiny amount of water during the open phase, the difference in weight of the bottle represents exactly what left the bottle.
Recovery & Drying (Troubleshooting Wet Salts)
Q: My salt has clumped or looks wet. Can I save it?
A: Yes, but you must choose the method based on the severity of the hydration.
Decision Matrix: Drying Strategy
Condition
Visual Indicator
Recommended Protocol
Mild
Slight clumping; flows with tapping.
Vacuum Desiccation: 24h over or KOH pellets under high vacuum (0.1 mbar).
Moderate
Sticky chunks; adheres to spatula.
Vacuum Oven: 40–50°C at <10 mbar for 12h. Note: Ensure trap is present to catch HCl off-gassing.
Severe
Liquid layer visible (Deliquescence).
Azeotropic Drying: See Protocol below.
Protocol: Azeotropic Drying (For Severe Cases)
If the salt is thermally stable but wet:
Dissolve/suspend the wet salt in anhydrous toluene (or benzene, if permitted).
Attach a Dean-Stark trap and reflux. Water will azeotrope out with the solvent.
Once the distillate is clear, cool and filter the precipitate (if insoluble) or evaporate the solvent under reduced pressure.
Mechanism:[1][2][3][4][5] Toluene forms a low-boiling azeotrope with water, physically carrying it out of the salt lattice without requiring excessive heat that might decompose the organic moiety [1].
Reaction Setup & Safety
Q: The reaction fumes when I add the salt. Is this normal?
A: Yes. Pyridine dihydrochlorides are essentially solid acids.
The Cause: Upon contact with moist air or protic solvents, the salt creates an equilibrium releasing HCl gas.
Neutralization: If your reaction is acid-sensitive, you must add an external base (e.g., Triethylamine or Diisopropylethylamine) before adding the sensitive substrate.
Order of Addition: Add the salt to the solvent first, allow any initial fuming to subside (or purge with
), then add your reactants.
Solvent Compatibility Table
Solvent
Compatibility
Notes
DCM / Chloroform
High
Good solubility; typical for organic synthesis.
Methanol / Ethanol
High
Dissolves readily but may undergo solvolysis if heated.
Ether / Hexanes
Low
Insoluble. Used to precipitate the salt during purification.
Water
High
Avoid unless hydrolysis is intended.
Troubleshooting Logic Flow
Use this logic flow to determine if your reagent is fit for purpose.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and azeotropic distillation methods).
Sigma-Aldrich. (n.d.).[7] Pyridine Hydrochloride Safety Data Sheet (SDS). (Provides safety data on acidity and hygroscopic nature).
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Authoritative guide on "Weighing by Difference" and handling air-sensitive reagents).
American Chemical Society (ACS). (2022). Identifying and Handling Hygroscopic Chemicals.[4][8] ACS Chemical Safety Guidelines.
Technical Support Center: A Guide to Removing Water from Deliquescent 6-(Aminomethyl)pyridin-3-ol 2HCl
Welcome to the technical support center for handling advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 6-(Aminomethyl)pyridin-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 6-(Aminomethyl)pyridin-3-ol 2HCl and have encountered challenges related to its severe hygroscopicity and deliquescence. The presence of water can significantly impact reaction yields, product purity, and the accuracy of quantitative analyses. This document provides in-depth, field-proven solutions to effectively dry this compound, ensuring the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when handling this deliquescent material.
Q1: My vial of 6-(Aminomethyl)pyridin-3-ol 2HCl was left open and has now formed a sticky, syrup-like substance. What happened?
A: You have observed the property of deliquescence in action. 6-(Aminomethyl)pyridin-3-ol 2HCl is a highly hygroscopic salt, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] Deliquescence is an extreme form of this, where the compound absorbs so much water that it dissolves itself, forming a concentrated aqueous solution.[2][3] This is a physical change, and in most cases, the compound has not decomposed. However, it is critical to remove this absorbed water before use in any moisture-sensitive reaction or for accurate weighing.
Q2: What is the most reliable method for drying this compound without causing decomposition?
A: The optimal method depends on the available equipment and the degree of dryness required. For 6-(Aminomethyl)pyridin-3-ol 2HCl, which is a thermally sensitive amine salt, non-thermal or low-temperature methods are strongly preferred.
Azeotropic Distillation: This is the most robust and highly recommended method for thoroughly drying the compound. It involves dissolving or suspending the material in a solvent that forms a low-boiling azeotrope with water, such as toluene.[4][5] The water is then removed as the azeotrope distills, a process that can be performed at temperatures well below the decomposition point of the compound.
High-Vacuum Desiccation: For removing trace amounts of water from a solid, drying in a vacuum desiccator over a high-capacity, neutral desiccant is a gentle and effective method.[6][7] This is safer than heating but may take a significant amount of time (24-72 hours) to reach maximum dryness.
Low-Temperature Vacuum Oven: While a standard vacuum oven can be used, it must be done with extreme caution. The presence of water can depress the melting point of the compound, causing it to turn into a paste or oil even at moderate temperatures.[8] If this method is chosen, the temperature should be kept low (e.g., 30-40 °C) and the process will require an extended duration.
Q3: I tried drying the compound in a vacuum oven at 60 °C and it just melted into a paste. Why?
A: This is a common issue with deliquescent salts. The absorbed water acts as an impurity, significantly lowering the compound's melting point. Instead of subliming the water away from a solid, the heat caused the hydrated compound to melt into a viscous liquid, from which water is much harder to remove. To rectify this, you should switch to a method that does not rely on heat alone, such as azeotropic distillation, or reduce the temperature drastically and dry over a longer period under high vacuum.[8]
Q4: Which desiccants are safe to use for drying 6-(Aminomethyl)pyridin-3-ol 2HCl?
A: The choice of desiccant is critical to avoid chemical reactions. As an amine hydrochloride, the compound has both a basic amine character and an acidic hydrochloride salt character.
Recommended (Neutral): Phosphorus pentoxide (P₄O₁₀), molecular sieves (3Å or 4Å), and anhydrous calcium sulfate (Drierite®) are excellent choices. They are neutral and have a high affinity for water.[9]
Not Recommended (Acidic/Basic): Do not use acidic desiccants like concentrated sulfuric acid, as they can react with the free amine. Similarly, avoid strongly basic desiccants like potassium hydroxide (KOH) or sodium hydroxide (NaOH), which could neutralize the hydrochloride salt and liberate the free base.[1][3] Anhydrous calcium chloride can form adducts with amines and should also be avoided.
Q5: How can I be absolutely sure my compound is dry? Visual inspection seems unreliable.
A: You are correct; visual inspection is insufficient. The gold standard for quantifying water content in pharmaceutical and research chemicals is Karl Fischer (KF) Titration .[10][11][12] This method is highly specific to water and can accurately determine moisture levels down to the parts-per-million (ppm) range.[][14] Other methods like Loss on Drying (LOD) are less specific, as they measure the loss of any volatile component, not just water.[15] For all GMP or GLP applications, KF titration is the required method for release testing.
Part 2: Troubleshooting Guide
Symptom
Possible Cause(s)
Recommended Solution(s)
Compound remains a sticky solid or paste after drying in a vacuum desiccator.
1. Insufficient drying time.2. Desiccant is exhausted.3. Water is tightly bound as a hydrate.
1. Extend drying time to 48-72 hours under high vacuum.2. Replace the desiccant with a fresh, activated supply.3. Switch to the more rigorous azeotropic distillation method.
Compound discolors (turns brown/black) during heating.
Thermal decomposition of the amine moiety.
Immediately stop heating. Use a non-thermal drying method like high-vacuum desiccation or azeotropic distillation with a low-boiling entrainer.
Karl Fischer titration results are inconsistent or higher than expected.
1. Rapid re-absorption of atmospheric moisture during sample preparation and transfer.2. The compound is not fully dry.
1. Handle and weigh the sample in a controlled low-humidity environment (e.g., a glovebox or nitrogen-purged dry bag).[14]2. Re-dry the bulk material using a more stringent protocol and re-test.
Solid compound "bumps" violently when vacuum is applied.
Rapid boiling of residual solvent or surface water under reduced pressure.
Apply vacuum gradually. Consider freezing the sample first (lyophilization), though this is less effective for bulk water removal from a deliquescent solid.
Part 3: Detailed Experimental Protocols
Protocol 1: Drying via Azeotropic Distillation with Toluene
This protocol is the most effective for removing significant amounts of water.
Workflow Diagram:
Caption: Workflow for Azeotropic Distillation.
Step-by-Step Procedure:
Setup: In a round-bottom flask, add the deliquescent 6-(Aminomethyl)pyridin-3-ol 2HCl. Add a sufficient volume of toluene to create a mobile slurry (approx. 10-20 mL of toluene per gram of compound).
Apparatus: Equip the flask with a magnetic stir bar and a Dean-Stark apparatus, topped with a reflux condenser. Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination.
Reflux: Gently heat the mixture to reflux using a heating mantle. The toluene-water azeotrope (boiling point ~84 °C) will begin to distill.[4]
Water Collection: The condensed azeotrope will collect in the Dean-Stark trap. As toluene is less dense than water, the water will form a lower layer in the trap, and the toluene will overflow back into the reaction flask.
Completion: Continue the reflux until the volume of water collected in the trap remains constant for at least 30-60 minutes. The toluene returning to the flask should also appear clear, not cloudy.
Isolation: Allow the apparatus to cool to room temperature. The anhydrous compound may precipitate from the cool toluene. If so, collect it by filtration under a nitrogen blanket. If it remains dissolved, remove the toluene under reduced pressure using a rotary evaporator.
Final Drying: Transfer the resulting solid to a fresh flask and dry under high vacuum for several hours to remove any residual toluene.
Protocol 2: Quantitative Water Determination by Karl Fischer Titration
This protocol outlines the key considerations for accurate analysis.
Decision Logic for KF Method:
Caption: Selecting the appropriate KF Titration method.
Step-by-Step Procedure:
Environment: Perform all sample handling in a low-humidity environment. A nitrogen-filled glovebox is ideal.
Titrator Preparation: Ensure the Karl Fischer titrator (volumetric for >1% water, coulometric for <1% water) is equilibrated and the titration vessel is dry (low drift value).[10][14]
Sample Preparation: In the controlled environment, accurately weigh a suitable amount of the dried 6-(Aminomethyl)pyridin-3-ol 2HCl into a gas-tight syringe or sample boat.
Injection: Quickly and carefully introduce the sample into the KF titration cell. For solid samples, direct injection is possible, though a KF oven may be used to heat the sample and transfer the evolved water to the cell via a carrier gas for very low moisture levels.
Titration: Start the titration process. The instrument will automatically add the iodine-containing reagent until all the water has been consumed, detecting the endpoint potentiometrically.[12][16]
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the sample weight, typically reporting the result as a weight/weight percentage (%) or parts per million (ppm).
Part 4: Data & Reference Tables
Table 1: Comparison of Recommended Drying Methods
Method
Principle
Pros
Cons
Best For
Azeotropic Distillation
Forms a low-boiling azeotrope with water to distill it away.[17][18]
Highly effective for bulk water; relatively fast; low temperature.
Requires solvent and specific glassware (Dean-Stark); involves heating.
Removing significant water contamination (>1%).
High-Vacuum Desiccation
Water vapor moves from the sample to a desiccant under vacuum.
Very gentle; no heat required; simple setup.
Very slow (24-72+ hours); less effective for tightly bound water.
Removing trace residual water from a mostly dry solid.
Low-Temp Vacuum Oven
Sublimation of water from the solid under reduced pressure and gentle heat.
Faster than desiccation alone.
High risk of melting/oiling if temperature is not carefully controlled.
Crystalline, non-deliquescent materials (use with caution here).
Table 2: Recommended Desiccants for 6-(Aminomethyl)pyridin-3-ol 2HCl
Desiccant
Chemical Formula
Type
Capacity & Speed
Comments
Phosphorus Pentoxide
P₄O₁₀
Neutral
Very High / Fast
Extremely efficient but can form a syrupy phosphoric acid layer that coats the desiccant.
Good general-purpose desiccant (Drierite®). Low capacity means it is exhausted quickly.
References
Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. [Link]
Improved Water Content Analysis in Pharmaceuticals with HSGC. (2015). Chromatography Today. [Link]
How to make a Desiccator Bag for Drying Chemicals. (2009). YouTube. [Link]
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
Karl Fischer Titration - Precise Moisture Analysis Made Easy. (2023). WorldofTest.com. [Link]
Metrohm's Fully Automated Method for Determination of Water Content in Tablets. (2016). AZoM.com. [Link]
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
Deliquescence in Chemistry: Meaning, Examples & Applications. (n.d.). Vedantu. [Link]
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry. [Link]
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2024). Ibis Scientific, LLC. [Link]
How to dry a deliquescent material to get a powder sample? (2019). ResearchGate. [Link]
Technical Support Center: Desalting Methods for 6-(Aminomethyl)pyridin-3-ol Dihydrochloride
Welcome to the technical support center for the desalting of 6-(Aminomethyl)pyridin-3-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the desalting of 6-(Aminomethyl)pyridin-3-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to remove the hydrochloride salts to obtain the free base for subsequent applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Introduction to the Desalting Challenge
6-(Aminomethyl)pyridin-3-ol is a versatile building block in pharmaceutical and chemical research.[1][2] It is often supplied as a more stable dihydrochloride salt. However, for many synthetic transformations or biological assays, the presence of excess hydrochloride can be detrimental, necessitating its removal. The desalting process for this molecule requires careful consideration of its chemical properties: a primary amine, a phenolic hydroxyl group, and a pyridine ring. These functional groups influence its solubility, pH sensitivity, and potential for interactions with purification media.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of 6-(Aminomethyl)pyridin-3-ol low after desalting?
A1: Low recovery can stem from several factors. The free base of 6-(Aminomethyl)pyridin-3-ol is a polar molecule and may have some solubility in aqueous solutions, leading to losses during extraction or precipitation steps.[3] Additionally, improper pH adjustment can result in incomplete precipitation or the formation of soluble species. It is also possible for the compound to adhere to glassware or purification media, especially if it is not properly conditioned.
Q2: After basification, my product oiled out instead of precipitating as a solid. What should I do?
A2: "Oiling out" is a common issue when the free base is not crystalline or has a low melting point. This can sometimes be resolved by vigorous stirring, scratching the inside of the flask with a glass rod to induce crystallization, or adding a small seed crystal if available. Alternatively, you can proceed with a liquid-liquid extraction to recover the "oiled out" product into an appropriate organic solvent.
Q3: I am observing degradation of my compound during the desalting process. How can I prevent this?
A3: Pyridinol compounds can be susceptible to oxidation, especially under basic conditions and in the presence of air.[4] To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents. Keeping the temperature low during basification and subsequent workup steps can also help to mitigate degradation.
Q4: Can I use ion-exchange chromatography for desalting 6-(Aminomethyl)pyridin-3-ol dihydrochloride?
A4: Yes, ion-exchange chromatography is a suitable method.[5][6] Given the basic nature of the aminomethyl group, a cation-exchange resin would be appropriate. The dihydrochloride salt would be loaded onto the column, and after washing away the chloride ions, the free base can be eluted by increasing the pH or the ionic strength of the eluent.
Troubleshooting Guide
This section provides solutions to common problems encountered during the desalting of 6-(Aminomethyl)pyridin-3-ol dihydrochloride.
Problem
Potential Cause
Troubleshooting Steps & Recommendations
Incomplete Salt Removal
Insufficient washing during precipitation/crystallization or solid-phase extraction (SPE).
Increase the volume and/or number of washes with the appropriate solvent. For SPE, ensure the wash solvent is strong enough to remove salts but not elute the compound of interest.
Co-precipitation of Inorganic Salts
High concentration of salts in the initial solution.
Dilute the initial solution before basification to reduce the likelihood of co-precipitation.
Product Tailing in Chromatography
Strong interaction of the basic amine with the stationary phase (e.g., silica gel).
For normal-phase chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.[7] For ion-exchange, optimize the elution conditions (pH and salt gradient).
Difficulty in Removing the Last Traces of Water
The free base may be hygroscopic.
After isolation, dry the product under high vacuum, possibly with gentle heating if the compound is thermally stable. A P₂O₅ drying pistol can also be effective.
Experimental Protocols
Here are detailed protocols for common desalting methods.
Protocol 1: Desalting by Precipitation/Crystallization
This is a straightforward method for obtaining the free base.
Step-by-Step Methodology:
Dissolution: Dissolve the 6-(Aminomethyl)pyridin-3-ol dihydrochloride in a minimal amount of deionized water.
Basification: Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH, NaHCO₃, or NH₄OH) dropwise with constant stirring. Monitor the pH with a pH meter or pH paper. Continue adding the base until the pH is basic (typically pH 9-10) to ensure complete deprotonation of the amine.
Precipitation: The free base should precipitate out of the solution as a solid. Continue stirring in the ice bath for an additional 30 minutes to maximize precipitation.
Isolation: Collect the solid by vacuum filtration.
Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining inorganic salts.
Drying: Dry the solid under vacuum to obtain the pure, desalted 6-(Aminomethyl)pyridin-3-ol.
Protocol 2: Desalting by Solid-Phase Extraction (SPE)
SPE is a chromatographic technique useful for desalting and purifying the target compound.[8][9]
Step-by-Step Methodology:
Sorbent Selection: Choose a suitable SPE cartridge. A reverse-phase sorbent (e.g., C18) is a good starting point due to the moderate polarity of the compound.[10]
Conditioning: Condition the C18 cartridge by passing methanol through it, followed by deionized water.
Sample Loading: Dissolve the 6-(Aminomethyl)pyridin-3-ol dihydrochloride in a small amount of deionized water and load it onto the conditioned cartridge.
Washing (Desalting): Wash the cartridge with deionized water to elute the hydrochloride salts while the compound of interest is retained on the sorbent.
Elution: Elute the desalted 6-(Aminomethyl)pyridin-3-ol with a suitable organic solvent, such as methanol or acetonitrile.
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure product.
Visualization of Desalting Workflows
Caption: Desalting workflow comparison.
Chemical Principles of Desalting
The desalting process for 6-(Aminomethyl)pyridin-3-ol dihydrochloride is fundamentally an acid-base reaction. The dihydrochloride salt exists as the protonated form of the molecule. By adding a base, the protons are removed, neutralizing the positive charges and yielding the free base, which is generally less soluble in water and can be isolated.
Caption: Acid-base desalting reaction.
References
Phenomenex. (2022). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Retrieved from [Link]
DiVA. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Retrieved from [Link]
Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
Wikipedia. (n.d.). Desalting and buffer exchange. Retrieved from [Link]
Cytiva. (n.d.). Desalting and buffer exchange. Retrieved from [Link]
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol. Retrieved from [Link]
AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Retrieved from [Link]
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Springer. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]
ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine?. Retrieved from [Link]
Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
ResearchGate. (2015). Do you have a method for desalting low molecular weight amino acids?. Retrieved from [Link]
Technical Guide: Improving Solubility of Aminomethyl Pyridines in Dichloromethane (DCM)
Executive Summary & Diagnostic Framework Aminomethyl pyridines (AMPs) present a classic "solubility paradox" in organic synthesis. While the pyridine ring suggests lipophilicity, the primary or secondary amine tail intro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Framework
Aminomethyl pyridines (AMPs) present a classic "solubility paradox" in organic synthesis. While the pyridine ring suggests lipophilicity, the primary or secondary amine tail introduces high polarity and hydrogen-bond donating capability. When working with dichloromethane (DCM), users typically encounter three distinct failure modes:
The "Salt" Trap: The compound is an HCl or TFA salt, which is virtually insoluble in DCM.[1]
The "Aggregate" Wall: The free base is technically soluble but forms intermolecular hydrogen-bond networks (aggregates) that mimic insolubility.
The "Reactivity" Phantom: Long-term storage in DCM generates insoluble quaternary ammonium salts via the Menschutkin reaction.
Use the following diagnostic tree to determine your specific troubleshooting path:
Figure 1: Diagnostic workflow for selecting the correct solubilization strategy.
Protocol A: The "Free Base" Extraction (Breaking the Salt)
The Problem: Most commercial aminomethyl pyridines are sold as hydrochloride salts (e.g., 2-(Aminomethyl)pyridine HCl) to prevent oxidation.[1] These salts possess high lattice energy and are insoluble in non-polar DCM.[1]
The Solution: You cannot simply "wash" with base; you must ensure the pH exceeds the pKa of the most basic nitrogen (the alkyl amine, pKa ~8.8 - 9.4) by at least 2 units to drive the equilibrium fully to the organic-soluble free base.
Step-by-Step Methodology
Dissolution: Dissolve the insoluble salt in a minimum amount of water (not DCM).[1]
pH Adjustment: Add 1M NaOH or Sat. Na₂CO₃ until the aqueous layer pH reaches >12 .
Why? Pyridine pKa is ~5.2; Alkyl amine pKa is ~9.[1]0. Stopping at pH 8 (bicarbonate) leaves the alkyl amine protonated and water-soluble.[1]
Extraction: Add DCM (volume ratio 1:1 vs water). Shake vigorously.
The "Salting Out" Trick: If the layers do not separate or the yield is low, saturate the aqueous layer with NaCl . This increases the ionic strength of the water, forcing the organic amine into the DCM (Hofmann effect).
Drying: Dry the DCM layer over Na₂SO₄ (Sodium Sulfate).[1]
Warning: Do not use MgSO₄ for sensitive amines as it is slightly Lewis acidic and can trap polar amines.[1]
Protocol B: Cosolvent Engineering (The DCM/MeOH/NH₃ System)
The Problem: Even as a free base, AMPs can aggregate due to strong N-H···N hydrogen bonding.[1] Pure DCM cannot break these intermolecular bonds.[1]
The Solution: Introduce a polar protic cosolvent that disrupts aggregation without compromising DCM's solvation properties.
Limit: >10% MeOH dissolves silica gel during chromatography [1].[1]
DCM : 7N NH₃ in MeOH
95 : 5
Chromatography
Prevents "streaking" on silica by keeping silica surface basic.[1]
DCM : Isopropanol
80 : 20
Extraction
Use if MeOH is too miscible with your aqueous layer.[1]
Technical Insight:
Avoid using Acetone as a cosolvent with primary amines.[1] It will form an imine (Schiff base) rapidly, destroying your product.[1]
Protocol C: The "Nuclear Option" (HFIP)
The Problem: For complex AMPs (e.g., those with amide side chains or peptide-like backbones), MeOH is insufficient.[1] The molecule folds on itself or aggregates so tightly that it precipitates.
The Solution:1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[1][3]
HFIP is a strong hydrogen-bond donor (pKa 9.[1]3) but a poor nucleophile.[1] It solvates the amine nitrogens, effectively "wrapping" the molecule in a solvent shell and preventing self-aggregation [2, 3].
HFIP Solubilization Protocol
Preparation: Prepare a 10-20% HFIP in DCM mixture.
Dissolution: Add the solvent mixture to your solid AMP.[1] Sonicate for 30 seconds.
Mechanism: HFIP disrupts the intermolecular H-bonds (Solute-Solute) and replaces them with Solute-Solvent bonds.[1]
Figure 2: HFIP disrupts AMP aggregation by donating hydrogen bonds to the pyridine and amine nitrogens.[1]
Critical Warning: HFIP is expensive and volatile.[1] It must be removed thoroughly (azeotrope with DCM/Heptane) if the next step involves a reaction sensitive to fluorinated alcohols.
Troubleshooting & FAQs
Q1: I dissolved my Aminomethyl Pyridine in DCM, but after 3 days, a white solid precipitated. What is it?
A: You likely formed a bis-pyridinium salt via the Menschutkin reaction .
DCM is not inert; it is an alkyl halide.[1] Pyridines (especially electron-rich ones like DMAP or AMPs) can nucleophilically attack DCM, displacing a chloride ion to form a quaternary ammonium salt (
).[1] This reaction is slow at room temperature but accelerates with concentration and time [4, 5].[1]
Fix: Do not store AMPs in DCM for prolonged periods (>24 hours). Use Chloroform (
Fix: Add 1% Triethylamine (TEA) or use 7N NH₃ in MeOH as your alcohol source.[1] This neutralizes the acidic silanol groups on the silica gel [1].[5] Alternatively, switch to Basic Alumina or Amine-functionalized Silica (NH-Silica) cartridges.[1][5]
Q3: Can I use HFIP if my next step is an acylation?
A: Yes, but with caution. HFIP is weakly acidic (pKa 9.[1]3) and non-nucleophilic, so it generally does not compete with amines for acyl chlorides.[1] However, it does affect the nucleophilicity of the amine by H-bonding to the lone pair.
Recommendation: Evaporate the HFIP/DCM mixture and re-dissolve in pure DCM or THF immediately before adding the acylating agent.
Q4: I need a "Green" alternative to DCM for these amines.
A: A mixture of Ethyl Acetate : Ethanol (3:1) often mimics the polarity profile of DCM:MeOH while being less toxic and environmentally superior [6].
References
University of Rochester. Solvent Systems for Flash Column Chromatography.
[Link]
Cipolla, L., et al. Hexafluoroisopropanol as a highly versatile solvent.[1] ResearchGate/PKU.[1]
[Link]
Roccatano, D., et al. Effect of hexafluoroisopropanol alcohol on the structure of melittin.[1] PMC (NIH).[1]
[Link]
Portland State University. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.
[Link][1][6]
Biotage. What are alternatives to DCM/MeOH for polar reaction mix purifications?
[Link]
Preventing oxidation of 3-hydroxypyridine derivatives during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxypyridine derivatives. This guide is designed to provide expert-driven, practical solutions to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxypyridine derivatives. This guide is designed to provide expert-driven, practical solutions to a common and critical challenge encountered during synthesis: the prevention of unwanted oxidation. The 3-hydroxypyridine moiety, while essential for the biological activity of many compounds, is electronically rich and susceptible to oxidative degradation, often leading to colored impurities, reduced yields, and complex purification challenges.
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to protect your valuable compounds.
Part 1: Understanding the Problem - The "Why" Behind Oxidation
Before troubleshooting, it's crucial to understand the vulnerabilities of the 3-hydroxypyridine core. Its reactivity is analogous to that of a phenol, making it susceptible to several oxidation pathways.
FAQ 1: What makes 3-hydroxypyridine derivatives so prone to oxidation?
The hydroxyl group on the electron-deficient pyridine ring makes the system an interesting case of "push-pull" electronics. However, like phenols, the 3-hydroxy group can be deprotonated, especially under neutral to basic conditions, to form a phenoxide-like species. This greatly increases the electron density of the ring, making it highly susceptible to oxidation by molecular oxygen (air), residual peroxides in solvents, or trace metal contaminants. The initial oxidation can generate radical species that propagate chain reactions, leading to complex mixtures of byproducts.
Diagram: General Oxidation Mechanism
The oxidation often proceeds via a radical mechanism, particularly in the presence of trace metals and oxygen.
Caption: Plausible radical-mediated oxidation pathway for 3-hydroxypyridine derivatives.
FAQ 2: What are the common signs of oxidation in my reaction?
The most common indicator is a change in color. Reactions involving 3-hydroxypyridine derivatives should typically be colorless to pale yellow. The formation of deep yellow, orange, brown, or even black solutions is a strong sign that oxidation is occurring.[1] These colors often arise from highly conjugated quinone-like structures or polymeric materials. On a TLC plate, you may observe streaking or the appearance of new, often lower Rf, colored spots.
FAQ 3: What are the most likely sources of oxidation in my experimental setup?
The primary culprits are often ubiquitous and easily overlooked:
Atmospheric Oxygen: The most common oxidant. Many reactions are inadvertently run with significant air in the headspace of the flask.
Solvents: Ethers like THF and diethyl ether can form explosive peroxides over time. Even "anhydrous" solvents from commercial suppliers can contain dissolved oxygen.
Reagents: Some reagents may be contaminated with trace metals from their manufacturing process. Bases, in particular, can deprotonate the hydroxyl group, activating the molecule for oxidation.
Catalysts: Transition metal catalysts (e.g., Palladium, Copper) used in cross-coupling reactions are inherently redox-active and can promote unwanted side oxidations if not carefully controlled.[2]
Part 2: Proactive Prevention Strategies
The best troubleshooting is preventing the problem from occurring. Implementing rigorous air-sensitive techniques is the most effective strategy.
FAQ 4: When should I use inert atmosphere techniques?
Always assume your 3-hydroxypyridine derivative is air-sensitive. From the moment you handle the starting material to the final isolation of the product, minimizing exposure to air is critical. This is especially true for reactions that are heated, run for extended periods, or involve basic conditions or transition metals.
Experimental Protocol: Setting Up an Inert Atmosphere Reaction
This protocol outlines the use of a Schlenk line, a standard piece of equipment for handling air-sensitive compounds.
Glassware Preparation:
Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >120 °C overnight to remove adsorbed water.
Assemble the glassware while still hot and immediately connect it to the Schlenk line.
Purging the System:
Evacuate the assembled glassware using the vacuum pump on the Schlenk line.
Gently refill the system with an inert gas (Argon or Nitrogen).
Repeat this "evacuate-refill" cycle at least three times to ensure the complete removal of atmospheric gases.[1][3]
Solvent Degassing:
It is critical to remove dissolved oxygen from reaction solvents. The "Freeze-Pump-Thaw" method is highly effective.
a. Place the solvent in a suitable flask and freeze it using liquid nitrogen.
b. Once fully frozen, apply a high vacuum for several minutes to remove gases from the headspace.
c. Close the flask to the vacuum and allow the solvent to thaw completely. You will often see bubbles of gas being released.
d. Repeat this cycle three times for maximum effect.
Reagent Addition:
Add solid reagents under a positive flow of inert gas.
Transfer liquid reagents using a gas-tight syringe that has been flushed with inert gas.
Diagram: Inert Atmosphere Workflow
Caption: Standard workflow for setting up an air-sensitive reaction.
FAQ 5: Can I use chemical additives to prevent oxidation?
Yes. In situations where rigorous inert techniques are difficult to maintain or as a secondary layer of protection, chemical antioxidants can be highly effective.
Radical Scavengers: These compounds are more easily oxidized than your substrate and act sacrificially. They intercept radical species, terminating the chain reactions that lead to degradation.
Metal Chelators: If you suspect trace metal contamination is catalyzing the oxidation, a chelating agent can be added to bind the metal ions and render them inactive.[4]
Table: Common Additives for Preventing Oxidation
Additive
Class
Typical Concentration
Mechanism & Use Case
Compatibility Notes
BHT (Butylated Hydroxytoluene)
Radical Scavenger
0.1 - 1 mol%
A phenolic antioxidant that efficiently traps peroxyl radicals.[5] Excellent for long-term storage or during reflux.
Generally non-interfering in many reactions. Can be removed via chromatography or sublimation.
α-Tocopherol (Vitamin E)
Radical Scavenger
0.1 - 1 mol%
A natural "chain-breaking" antioxidant that donates a hydrogen atom to radical species.[6]
Can be slightly more polar than BHT. Generally well-tolerated.
Ascorbic Acid (Vitamin C)
Radical Scavenger / Reducing Agent
Stoichiometric or catalytic
Water-soluble antioxidant. Can be used in biphasic systems or during aqueous workups to quench oxidative processes.[7]
Limited solubility in many organic solvents. Primarily for aqueous phases.
EDTA (Ethylenediaminetetraacetic acid)
Metal Chelator
0.1 - 1 mol%
Sequesters di- and trivalent metal ions (Fe, Cu, etc.), preventing them from catalyzing redox cycles.[4]
Often used as a disodium salt. Primarily for aqueous or protic media. Can sometimes be added to reactions in small amounts.
Part 3: Troubleshooting During Purification and Workup
Oxidation doesn't just happen during the reaction; workup and purification are high-risk stages where the product is exposed to air and potentially acidic or basic conditions on chromatography media.
FAQ 6: My crude product looks clean, but it turns dark on the silica gel column. What is happening?
This is a classic sign of on-column oxidation. Standard silica gel is slightly acidic and has a high surface area, which can catalyze the oxidation of sensitive compounds in the presence of air and eluents that are not degassed. The basic nitrogen of the pyridine ring can also interact strongly with acidic silanol groups, leading to peak tailing and prolonged contact time on the column, increasing the chance of degradation.[8]
Experimental Protocol: Diagnosing and Preventing On-Column Degradation
Diagnosis with 2D TLC:
a. Take a square TLC plate. Spot your crude material in the bottom-left corner.
b. Develop the plate with your chosen eluent system.
c. Remove the plate and dry it completely.
d. Rotate the plate 90 degrees counter-clockwise so the lane of spots is now at the bottom.
e. Develop the plate again in the same eluent system.
f. Interpretation: If your compound is stable, it will appear on the 45-degree diagonal. Any new spots that appear below this diagonal are degradation products formed by interaction with the silica.[8]
Purification Solutions:
Deactivate the Silica: Pre-treat the silica gel by slurrying it in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.
Use an Alternative Stationary Phase: Alumina (neutral or basic) is often a better choice for basic compounds. Reversed-phase (C18) chromatography can also be effective.
Work Quickly: Do not let samples sit on the column for extended periods.
Degas your Eluent: Briefly sparge your chromatography solvents with argon or nitrogen before use to minimize dissolved oxygen.
Diagram: Troubleshooting Purification Strategy
Caption: Decision-making workflow for addressing degradation during purification.
FAQ 7: How should I store my purified 3-hydroxypyridine derivatives?
For long-term stability, store the compound as a solid under an inert atmosphere (argon is preferable to nitrogen as it is denser than air) in a sealed vial.[1] Protect it from light by using an amber vial or wrapping it in foil. Store in a freezer to slow down any potential decomposition pathways. If the compound must be stored in solution, use a degassed, anhydrous solvent and consider adding a small amount of an antioxidant like BHT.
References
Hantzsch, A. R. (1881). Über die Synthese von Pyridinbasen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637–1638. (Illustrates the general synthesis of pyridine rings, which are precursors to hydroxypyridines).
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
Knowde. (2022). Comparing Antioxidant Cosmetic Preservatives. Retrieved February 15, 2026, from [Link]
Science.gov. (n.d.). antioxidant butylated hydroxytoluene: Topics by Science.gov. Retrieved February 15, 2026, from [Link]
Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 140(2), 265–276. Available at: [Link]
Decker, E. A., & Warner, K. (2022). Metal Chelators as Antioxidants. American Oil Chemists' Society (AOCS). Retrieved February 15, 2026, from [Link]
Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry, 101, 295-312. Available at: [Link]
Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark. Available at: [Link]
Traber, M. G., & Atkinson, J. (2007). Vitamin E, antioxidant and nothing more. Free Radical Biology and Medicine, 43(1), 4-15. (Provides mechanistic details on tocopherol as a chain-breaking antioxidant).
Minisci, F., & Citterio, A. (1983). Radical reactions of pyridine derivatives. Advances in Heterocyclic Chemistry, 33, 359-445.
PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Abdoli-Senejani, M., & Karami, B. (2020). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 19-33.
Khan, I., et al. (2020). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 10(1), 1-13. Available at: [Link]
Zamora, R., et al. (2020). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds. Food Chemistry, 331, 127100. Available at: [Link]
Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts, 13(2), 319. Available at: [Link]
Google Patents. (2015). CN105175320A - Preparation method of 3-hydroxypyridine.
Niki, E. (1991). Action of ascorbic acid as a scavenger of active and stable oxygen radicals. American journal of clinical nutrition, 54(6 Suppl), 1119S-1124S. (Details the antioxidant mechanism of ascorbic acid).
ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine? Retrieved February 15, 2026, from [Link]
Google Patents. (2020). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
ResearchGate. (2011). Addition of EDTA during the synthesis of copper nanoparticles to prevent it from being oxidized? Retrieved February 15, 2026, from [Link]
Wibaut, J. P. (1950). The chemistry of pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(1), 1-24.
Singh, R. P., & Singh, P. (2014). EDTA: A chelation therapy for heavy metal poisoning and cardiovascular diseases. Journal of Chemical and Pharmaceutical Research, 6(6), 1137-1142.
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. (Provides general data on chemical stability and properties).
Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685. (A comprehensive review on the antioxidant mechanisms of phenolic compounds).
Hou, R. S., et al. (2012). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Journal of medicinal chemistry, 55(17), 7530-7541. Available at: [Link]
Acevedo, C. M., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 848-866. Available at: [Link]
Chedea, V. S., et al. (2019). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Journal of Alzheimer's Disease, 67(3), 783-801. Available at: [Link]
Powers, D. C., & Ritter, T. (2011). Oxidative Dearomatization of Pyridines. Angewandte Chemie International Edition, 50(41), 9742-9744. Available at: [Link]
Pandey, R. A., et al. (2011). Fenton oxidation a pretreatment option for improved biological treatment of pyridine and 3-cyanopyridine plant wastewater. Journal of Hazardous Materials, 185(1), 173-178. Available at: [Link]
Li, Y., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(35), 16078-16086. Available at: [Link]
St-Jean, M., et al. (2001). Characterisation of the major autoxidation products of 3-hydroxykynurenine under physiological conditions. Biochimica et Biophysica Acta (BBA)-General Subjects, 1527(3), 156-166. Available at: [Link]
Technical Support Center: Optimizing Acylation of 6-(Aminomethyl)pyridin-3-ol
Welcome to the technical support center dedicated to the acylation of 6-(aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the acylation of 6-(aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this critical synthetic transformation. Our focus is to empower you with the knowledge to navigate the challenges of chemoselectivity and maximize your reaction yields.
Introduction: The Chemoselectivity Challenge
The acylation of 6-(aminomethyl)pyridin-3-ol presents a classic chemoselectivity challenge due to the presence of two nucleophilic sites: a primary aliphatic amine and a phenolic hydroxyl group. The primary amine is generally more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions. However, the reactivity of the phenoxide, formed under basic conditions, can compete, leading to a mixture of N-acylated, O-acylated, and potentially di-acylated products. This guide will provide strategies to selectively obtain the desired N-acylated product.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving me a mixture of N- and O-acylated products. How can I improve the selectivity for N-acylation?
A1: The key to achieving high selectivity for N-acylation lies in controlling the reaction conditions to favor the nucleophilicity of the amino group over the hydroxyl group. The general principle is that basic conditions favor N-acylation, while acidic conditions promote O-acylation. For selective N-acylation, ensure your reaction is run under basic conditions. The choice of base is critical; a non-nucleophilic organic base like triethylamine or pyridine is typically used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without competing in the acylation.
Q2: I have a low yield of the desired N-acylated product, even with basic conditions. What are the possible causes?
A2: Low yields can stem from several factors:
Insufficient Base: If using an acyl chloride, an inadequate amount of base will result in the formation of the hydrochloride salt of the starting material's amino group, rendering it non-nucleophilic. At least one equivalent of base is required to neutralize the generated HCl, and an excess is often beneficial.
Poor Solubility: The starting material or the acylated product may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.
Steric Hindrance: A bulky acylating agent or sterically hindered starting material can slow down the reaction.
Reaction Temperature: While room temperature is often a good starting point, some reactions may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
Quality of Reagents: Ensure your acylating agent and solvent are anhydrous, as water can hydrolyze the acylating agent.
Q3: I'm observing a significant amount of di-acylated product. How can I prevent this?
A3: The formation of a di-acylated product occurs when both the amino and hydroxyl groups are acylated. To minimize this:
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent. A large excess will drive the reaction towards di-acylation.
Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the acylating agent.
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-acylation.
Q4: Can I selectively acylate the hydroxyl group?
A4: Yes, selective O-acylation can be achieved under acidic conditions. In an acidic medium, the amino group is protonated to form a non-nucleophilic ammonium salt, allowing the hydroxyl group to be acylated. A common method involves using an acyl anhydride or acyl chloride in the presence of a strong acid like trifluoroacetic acid or methanesulfonic acid.
Reaction conditions are not sufficiently basic; phenoxide is competing with the amine.
Increase the amount of a non-nucleophilic base (e.g., triethylamine, pyridine). Ensure the reaction is not run in a protic solvent that can facilitate proton exchange. Consider a more sterically hindered base.
Low Reaction Yield
Incomplete reaction; starting material remains.
Increase reaction time and/or temperature. Check the stoichiometry and quality of reagents. Use a more activating acylating agent (e.g., acyl chloride instead of an ester). Ensure adequate solubility of all components.
Formation of Di-acylated Product
Excess acylating agent; prolonged reaction time.
Use a controlled amount of acylating agent (1.1-1.2 eq.). Add the acylating agent slowly at a reduced temperature. Monitor the reaction progress and quench it upon completion.
Reaction Stalls
Formation of unreactive amine hydrochloride salt.
Ensure at least one equivalent of base is present for each equivalent of acid generated. Use a stronger, non-nucleophilic base if necessary.
Complex Product Mixture
Multiple side reactions occurring.
Re-evaluate the reaction conditions. Lower the temperature. Consider a protecting group strategy for the hydroxyl group for unambiguous N-acylation.
Experimental Protocols
Protocol 1: Selective N-Acylation using an Acyl Chloride
This protocol is optimized for the selective acylation of the primary amino group of 6-(aminomethyl)pyridin-3-ol.
Materials:
6-(Aminomethyl)pyridin-3-ol
Acyl chloride (1.1 eq.)
Triethylamine (Et₃N) (2.2 eq.) or Pyridine (as solvent and base)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Dissolve 6-(aminomethyl)pyridin-3-ol (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes at room temperature.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution over 15-30 minutes.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protecting Group Strategy for Unambiguous N-Acylation
For challenging acylations where selectivity is difficult to achieve, a protecting group strategy is recommended. Here, the phenolic hydroxyl group is protected as a silyl ether, followed by acylation of the amine and subsequent deprotection.
(A) Protection of the Hydroxyl Group:
Dissolve 6-(aminomethyl)pyridin-3-ol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise at 0 °C.
Stir the reaction at room temperature for 12-16 hours.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify the silylated intermediate by column chromatography.
(B) N-Acylation of the Protected Intermediate:
Follow Protocol 1 using the TBDMS-protected 6-(aminomethyl)pyridin-3-ol as the starting material.
(C) Deprotection of the Silyl Ether:
Dissolve the N-acylated, O-protected product in THF.
Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.5 eq.) at 0 °C.
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Competing Acylation Pathways
Caption: A decision tree for troubleshooting common acylation issues.
Purification and Characterization
Separating the N-acylated and O-acylated isomers can be challenging due to their similar polarities.
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, often starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the isomers. The O-acylated isomer is typically less polar than the N-acylated product.
Spectroscopic Analysis:
¹H NMR: The N-H proton of the resulting amide in the N-acylated product will appear as a broad singlet or a triplet (if coupled to adjacent protons) typically between δ 7.5-8.5 ppm. In the O-acylated product, the -CH₂-NH₂ protons will remain, and a downfield shift of the aromatic protons adjacent to the newly formed ester will be observed.
IR Spectroscopy: The N-acylated product will show a characteristic amide C=O stretch around 1650-1680 cm⁻¹. The O-acylated product will exhibit an ester C=O stretch at a higher frequency, typically 1735-1750 cm⁻¹.
References
Chinsky, N., Margolin, A. L., & Klibanov, A. M. (1991). Chemoselective enzymic monoacylation of bifunctional compounds. Journal of the American Chemical Society, 113(17), 6542-6544.
Hassan, S., Tschersich, R., & Müller, T. J. (2013). Three-component chemoenzymatic synthesis of amide ligated 1, 2, 3-triazoles. Tetrahedron Letters, 54(35), 4641-4644.
Heymes, R., et al. (1983).
Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560-4567.
Meshram, G. A., & Patil, V. D. (2009). Simple and Efficient Method for Acetylation of Alcohols, Phenols Amines and Thiols using Anhydrous NiCl2 under Solvent-free Conditions.
Morel, G., et al. (1998). A convenient synthesis of o-allyloxyaniline.
Neises, B., & Steglich, W. (1990).
Sano, T. (1999). A very fast acylation of alcohols with benzoyl chloride in the presence of TMEDA at -78°C afforded the corresponding benzoates in excellent yields. Synthesis, 1999(07), 1141-1144.
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
Weiss, B., & Raizman, P. (1958). The Acylation of Sphingosine. Journal of the American Chemical Society, 80(17), 4657-4658.
Zhang, Y., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
Zysman, A., et al. (1991).
Troubleshooting
Technical Support Center: A Researcher's Guide to Pyridine Amine Salt Stability
Welcome to the Technical Support Center for the handling and storage of pyridine amine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the handling and storage of pyridine amine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. As a senior application scientist, I understand that the success of your experiments often hinges on the integrity of your starting materials. Pyridine amine salts, while invaluable in organic synthesis and pharmaceutical development, are susceptible to various degradation pathways. This can lead to failed reactions, impure products, and misleading results.
This comprehensive guide provides in-depth technical information, practical advice, and troubleshooting protocols in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to prevent degradation and ensure the quality and reliability of your pyridine amine salts.
Frequently Asked Questions (FAQs) on Pyridine Amine Salt Stability
Q1: What are the primary factors that cause the degradation of pyridine amine salts?
Pyridine amine salts are susceptible to several environmental factors that can compromise their stability. The primary culprits are:
Moisture (Hydrolysis): Many pyridine amine salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This can lead to hydrolysis, where the salt reacts with water, potentially causing changes in its physical state (e.g., clumping) and chemical composition.
Oxygen (Oxidation): The pyridine ring, particularly when activated, can be susceptible to oxidation.[2][3] This process can lead to the formation of pyridine N-oxides and other degradation products, often accompanied by a change in color.[4]
Light (Photodecomposition): Exposure to light, especially UV radiation, can provide the energy needed to initiate photochemical reactions, leading to the degradation of the compound.[5][6][7] Photostability is a critical consideration, especially for compounds with chromophores that absorb in the UV-visible range.
Elevated Temperatures (Thermal Degradation): High temperatures can accelerate the rates of all chemical reactions, including degradation pathways like hydrolysis and oxidation. It can also lead to decomposition of the salt itself.
Understanding and controlling these four factors are paramount to maintaining the long-term stability of your pyridine amine salts.
Troubleshooting Common Stability Issues
Q2: My pyridine amine salt has changed color (e.g., turned yellow, pink, or brown). What does this indicate and is it still usable?
A color change is a common visual indicator of degradation. Here's how to troubleshoot this issue:
Likely Cause: The most probable cause of color change, particularly yellowing or browning, is oxidation.[4] Trace impurities or exposure to air can lead to the formation of colored degradation products, such as pyridine N-oxides. A pink or reddish hue can also sometimes be attributed to the formation of N-oxides or other trace contaminants.[4]
Is it Usable? The usability of the salt depends on the extent of degradation and the sensitivity of your application. For many synthetic applications, a slight discoloration might not significantly impact the reaction outcome, as the colored impurities are often present in very small quantities. However, for applications requiring high purity, such as in pharmaceutical development or quantitative assays, the material should be re-analyzed for purity before use.
Recommended Action:
Assess Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to determine the purity of the salt and identify any degradation products.
Consider Purification: If the purity is below the required specification for your experiment, you may need to purify the salt by recrystallization or another suitable method.
Review Storage Conditions: This is a critical step to prevent further degradation. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.
Q3: I've noticed my solid pyridine amine salt has become clumpy or sticky. What's the cause and how can I prevent this?
Clumping or stickiness is a strong indication of moisture absorption.
Likely Cause: The hygroscopic nature of many amine salts means they will readily absorb water from the air.[1] This can cause the solid to deliquesce, leading to the observed physical changes.
Prevention is Key:
Dry Storage: Always store hygroscopic salts in a desiccator over a suitable drying agent (e.g., silica gel, calcium chloride).[8][9]
Inert Atmosphere: For highly sensitive compounds, storage in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is ideal.
Proper Sealing: Ensure the container is tightly sealed immediately after use. Using parafilm to seal the cap can provide an extra barrier against moisture ingress.[8]
Minimize Exposure: When weighing out the salt, do so in a low-humidity environment if possible and minimize the time the container is open. For frequent use of larger quantities, consider aliquoting the material into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.[8]
In-Depth Technical Guide to Storage and Handling
Q4: What are the ideal storage conditions for ensuring the long-term stability of pyridine amine salts?
To maximize the shelf-life of your pyridine amine salts, a multi-faceted approach to storage is essential. The following table summarizes the recommended conditions and the scientific rationale behind them.
Storage Parameter
Recommended Condition
Rationale
Temperature
Store at or below room temperature (typically 2-8°C for enhanced stability). Avoid temperature fluctuations.
Lower temperatures slow down the rates of all chemical degradation reactions, including hydrolysis and oxidation.[1]
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon).
This minimizes contact with oxygen, thereby preventing oxidative degradation and the formation of colored impurities.
Light
Store in amber glass vials or other light-blocking containers.
Protects the compound from photodecomposition, which can be initiated by UV and visible light.[5][6]
Moisture
Store in a desiccator or a controlled low-humidity environment.
Prevents the absorption of atmospheric moisture, which can lead to hydrolysis and physical changes in the salt.[1][8]
Container
Use well-sealed glass containers with PTFE-lined caps.
Glass is generally inert and will not react with the salt. PTFE liners provide an excellent seal against moisture and air.
Decision-Making Workflow for Storage Conditions
Caption: Decision workflow for determining appropriate storage conditions.
Experimental Protocols for Stability Assessment
Q5: How can I experimentally assess the stability of a new pyridine amine salt in my lab?
A forced degradation study is a powerful tool to understand the intrinsic stability of a compound and to identify potential degradation products. This information is crucial for developing stable formulations and for establishing appropriate storage conditions. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][7][10][11][12]
Protocol: Forced Degradation Study of a Pyridine Amine Salt
Objective: To evaluate the stability of a pyridine amine salt under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify major degradation products.
Materials:
Pyridine amine salt of interest
HPLC grade water, acetonitrile, and methanol
Buffers of various pH (e.g., pH 2, 7, and 9)
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
HPLC system with a UV or PDA detector
Photostability chamber (compliant with ICH Q1B guidelines)[7][13]
Oven or heating block
Methodology:
Preparation of Stock Solution: Prepare a stock solution of the pyridine amine salt in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Basic hydrolysis is often faster than acidic hydrolysis.
Neutral Hydrolysis: Mix the stock solution with an equal volume of HPLC grade water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
Thermal Degradation (Solid State): Place a known amount of the solid salt in a vial and heat in an oven at a specified temperature (e.g., 80°C) for a defined period.
Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 80°C) for a defined period.
Photostability: Expose the solid salt and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][10] Keep a control sample wrapped in aluminum foil to protect it from light.
Sample Analysis:
At specified time points, withdraw aliquots from each stress condition.
Neutralize the acidic and basic samples before injection into the HPLC.
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase will need to be optimized for your specific compound.
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Data Interpretation:
Calculate the percentage of degradation for each condition.
Identify the conditions under which the salt is most unstable.
If coupled with a mass spectrometer (LC-MS), you can obtain the mass of the degradation products to help in their identification.
Illustrative Degradation Pathways
Caption: Major degradation pathways for pyridine amine salts.
References
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
Amine Storage Conditions: Essential Guidelines for Safety.
ICH guideline for photostability testing: Aspects and directions for use.
Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)
Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem.
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals.
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
Is there a practical and efficient way to protect hygroscopic compounds
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. ASM Journals.
Pyridine reaction workup: color change after each “vent” cycle in separ
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
Biodegradation of pyridine using aerobic granules in the presence of phenol. PubMed.
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-w
ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed.
Understanding ICH Photostability Testing. Q-Lab.
Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium B
Degradation of Pyridines in the Environment.
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition.
Drying and Storing Hygroscopic Salts. Reddit.
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-w
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaric
Ionic liquid long-term stability assessment and its contribution to toxicity and biodegradation study of untreated and altered ionic liquids.
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract.
Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
drying the water out of hygroscopic crystals. Sciencemadness.org.
Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
Pyridine is pink following distill
The enhancement of pyridine degradation by Rhodococcus KDPy1 in coking wastew
Recent Trends in the Chemistry of Pyridine N-Oxides.
How do you handle hygroscopic salts?
Pyridine N-Oxide. PubChem.
The reactivity of N-substituted pyridinium salts. Semantic Scholar.
The first-order kinetic of pyridine degradation (40 kHz, 20 ± 1˚C and 360 W).
Recent trends in the Chemistry of Pyridine N-oxide” (Review Article).
Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections.
Technical Support Center: Neutralization Protocols for Dihydrochloride Salts
A Senior Application Scientist's Guide to Successful Coupling Reactions Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with a...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Successful Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with amine dihydrochloride salts in their synthetic workflows. As a Senior Application Scientist, I understand that seemingly simple steps, like salt neutralization, can have a profound impact on the success of your subsequent coupling reactions. This resource will provide you with in-depth technical knowledge, practical protocols, and troubleshooting advice to navigate this critical step with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to neutralize an amine dihydrochloride salt before a coupling reaction?
Amine dihydrochloride salts are protonated at two basic centers, rendering the amine nucleophile unreactive. Most coupling reactions, such as amide bond formation, require a free, neutral amine to act as a nucleophile and attack an electrophilic partner (e.g., an activated carboxylic acid). The presence of excess acid (from the HCl salt) can also interfere with many coupling reagents, which are often acid-sensitive. Therefore, neutralization is a mandatory step to deprotonate the amine, "liberating" its lone pair of electrons and enabling it to participate in the desired reaction.
Q2: What are the most common bases for neutralization, and how do I select the appropriate one?
The choice of base is critical and depends on several factors including the specific coupling chemistry, the solubility of your reagents, and the desired work-up procedure. The most common choices are tertiary amines and inorganic bases.
Tertiary Amines (e.g., TEA, DIPEA, NMM): These are organic-soluble bases that are often used for in situ neutralizations. Diisopropylethylamine (DIPEA), also known as Hünig's base, is particularly popular due to its significant steric hindrance, which makes it a poor nucleophile and reduces the likelihood of it participating in side reactions. Triethylamine (TEA) is another common choice, but it is less sterically hindered and can sometimes act as a nucleophile. N-methylmorpholine (NMM) is a weaker base and can be advantageous when working with sensitive substrates.
Inorganic Bases (e.g., NaHCO₃, K₂CO₃, NaOH): These are typically used in a biphasic system (e.g., DCM/water) or an aqueous work-up prior to the coupling reaction. They are inexpensive and the resulting salts are easily removed by phase separation. However, this requires an extra extraction and drying step before proceeding with the coupling reaction.
The selection of the base is a balance between reactivity, potential for side reactions, and ease of removal.
Q3: Can I perform the neutralization in situ with the coupling reaction?
Yes, in situ neutralization is a very common and efficient strategy, especially in peptide synthesis and other amide bond formations. In this approach, the amine dihydrochloride salt, the carboxylic acid, the coupling reagent (e.g., HATU, HBTU), and the base are all combined in the reaction vessel. Typically, 2 to 4 equivalents of a non-nucleophilic base like DIPEA are used to neutralize the two equivalents of HCl from the amine salt and any acid generated during the coupling reaction itself.
Q4: How can I confirm that the neutralization is complete?
Complete neutralization is crucial for achieving high yields. Here are a few methods to confirm it:
Visual Observation: Often, the amine dihydrochloride salt has limited solubility in common organic solvents like DCM or DMF. Upon addition of the base, the free amine is generated, which is typically more soluble. Complete dissolution of the starting material is a good indicator of successful neutralization.
pH Testing: If you are performing an aqueous work-up, you can test the pH of the aqueous layer after extraction. A basic pH (typically > 8) indicates that the acid has been neutralized.
Reaction Monitoring: In some cases, a small aliquot of the reaction mixture can be taken, quenched, and analyzed by TLC or LC-MS to check for the presence of the free amine starting material.
Troubleshooting Guide
Problem: My amine dihydrochloride salt is not fully dissolving in the reaction solvent even after adding the base.
Cause: This could be due to insufficient base, poor solubility of the free amine in the chosen solvent, or the presence of moisture which can cause clumping.
Solution:
Add More Base: Ensure you have added at least two full equivalents of the base. It is common practice to add a slight excess (e.g., 2.1-2.2 equivalents) to drive the equilibrium.
Change Solvent: If the free amine is known to be poorly soluble, consider a different solvent system. For example, DMF and NMP are more polar and can improve the solubility of many amines compared to DCM or THF.
Gentle Warming: Gently warming the mixture can sometimes help to dissolve the components. However, be cautious not to heat sensitive reagents.
Sonication: Using an ultrasonic bath can help to break up any clumps and improve dissolution.
Problem: After adding a tertiary amine base, a white precipitate forms. Is this a problem?
Cause: This precipitate is most likely the ammonium salt byproduct of the neutralization (e.g., triethylammonium chloride or diisopropylethylammonium chloride).
Solution: In most cases, this is not a problem and is expected. These salts are often insoluble in common organic solvents like DCM and can be easily removed by filtration at the end of the reaction. In fact, the formation of this precipitate is a good visual confirmation that the neutralization has occurred. However, in some cases, a very thick slurry can make stirring difficult. If this happens, you may need to dilute the reaction mixture with more solvent.
Problem: My coupling reaction has a low yield, and I suspect incomplete neutralization.
Cause: If the amine is not fully deprotonated, the concentration of the active nucleophile is reduced, leading to a sluggish or incomplete reaction.
Solution:
Pre-stirring: Before adding your coupling reagent and electrophile, allow the amine dihydrochloride salt and the base to stir together in the solvent for 15-30 minutes. This "pre-neutralization" step ensures that the free amine is fully formed before the coupling reaction begins.
Use a Stronger Base: If you are using a weak base like NMM and are having issues, consider switching to a stronger base like TEA or DIPEA.
Perform an Aqueous Work-up: To be absolutely certain of complete neutralization, you can perform a separate neutralization and extraction step. Dissolve the salt in water, add an inorganic base like K₂CO₃ until the solution is basic, and then extract your free amine with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer over Na₂SO₄ or MgSO₄, concentrate it, and then use the isolated free amine in your coupling reaction.
Problem: How do I effectively remove the ammonium salt byproduct after the reaction?
Cause: The ammonium salt byproducts (e.g., DIPEA·HCl) can sometimes co-crystallize with the desired product or complicate purification.
Solution:
Filtration: If the salt is insoluble in your reaction solvent, it can be removed by simple filtration before proceeding with the work-up.
Aqueous Wash: Most ammonium salts are highly water-soluble. During the work-up, washing the organic layer with water or a mild brine solution will effectively remove these salts. A wash with a dilute aqueous acid (e.g., 1M HCl) can also help to remove any remaining tertiary amine base, followed by a wash with a dilute aqueous base (e.g., NaHCO₃ solution) to remove the acidic component.
Diagrams and Workflows
Caption: Decision tree for selecting a neutralization strategy.
Caption: General workflow for in situ neutralization and coupling.
Experimental Protocols
Protocol 1: In Situ Neutralization with DIPEA for Amide Coupling
This protocol is suitable for water-sensitive reactions where the amine salt, activated acid, and product are all soluble in a common organic solvent.
Materials:
Amine dihydrochloride salt (1.0 eq)
Carboxylic acid (1.0-1.2 eq)
DIPEA (2.1-2.5 eq)
Coupling reagent (e.g., HATU, 1.1 eq)
Anhydrous solvent (e.g., DMF or DCM)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry flask under an inert atmosphere, add the amine dihydrochloride salt.
Add the anhydrous solvent (e.g., DMF) to the flask.
Add the DIPEA to the suspension. Stir the mixture at room temperature for 15-30 minutes. You should observe the salt dissolving and potentially the formation of a new precipitate (DIPEA·HCl).
To this mixture, add the carboxylic acid.
Finally, add the coupling reagent (e.g., HATU) in one portion.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.
Protocol 2: Aqueous Work-up Neutralization
This protocol is ideal when you want to ensure complete neutralization before starting the coupling reaction or when the amine is not compatible with a tertiary amine base.
Materials:
Amine dihydrochloride salt
Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution
Organic extraction solvent (e.g., DCM, EtOAc)
Deionized water
Brine (saturated aqueous NaCl solution)
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
Dissolve the amine dihydrochloride salt in a minimal amount of deionized water in a separatory funnel.
Slowly add the saturated NaHCO₃ or K₂CO₃ solution while gently swirling. You may observe gas evolution (CO₂). Continue adding the base until the aqueous layer is basic (test with pH paper, pH > 8).
Extract the aqueous layer with your chosen organic solvent (e.g., 3 x 50 mL of DCM).
Combine the organic layers.
Wash the combined organic layers with brine to remove excess water.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.
The isolated free amine can now be used directly in the coupling reaction without the need for additional base (unless the coupling reaction itself generates acid).
Summary of Common Bases
Base
pKa (of conjugate acid)
Molecular Weight
Boiling Point (°C)
Key Feature
Triethylamine (TEA)
~10.75
101.19
89.5
Common, inexpensive, but can be nucleophilic.
Diisopropylethylamine (DIPEA)
~10.75
129.24
126.6
Sterically hindered, non-nucleophilic.
N-Methylmorpholine (NMM)
~7.38
101.15
115-116
Weaker base, good for sensitive substrates.
Sodium Bicarbonate (NaHCO₃)
~10.3 (pKa2 of H₂CO₃)
84.01
N/A
Mild inorganic base, used in aqueous work-ups.
Potassium Carbonate (K₂CO₃)
~10.3 (pKa2 of H₂CO₃)
138.21
N/A
Stronger than NaHCO₃, very common for extractions.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Troubleshooting
Technical Support Center: Purification of Hydrophilic Pyridine Amines by Flash Chromatography
Welcome to the technical support center for the purification of hydrophilic pyridine amines via flash chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of hydrophilic pyridine amines via flash chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-problematic compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome purification hurdles and achieve high-purity compounds.
Hydrophilic pyridine amines present a unique set of challenges in flash chromatography. Their polar nature can lead to poor retention on traditional reversed-phase columns, while their basicity can cause strong, often irreversible, interactions with the acidic silanol groups on standard silica gel.[1][2] This can result in a number of undesirable outcomes, including peak tailing, compound degradation, and low recovery.[1][3] This guide will equip you with the knowledge and techniques to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of hydrophilic pyridine amines. Each issue is followed by a discussion of its probable causes and a step-by-step guide to resolving it.
Issue 1: Severe Peak Tailing or Broadening on Silica Gel
Probable Cause: Strong acid-base interactions between the basic pyridine amine and the acidic silanol groups on the silica surface are a primary cause of peak tailing.[1][3] This secondary interaction leads to a non-uniform elution of the analyte, resulting in asymmetrical peak shapes.[3]
Solutions:
Mobile Phase Modification: The most common and immediate solution is to add a basic modifier to your mobile phase. This "competing base" neutralizes the acidic silanol groups, minimizing their interaction with your target compound.[1]
Recommended Modifiers:
Triethylamine (TEA): Add 0.1-2% (v/v) to your mobile phase.[4] TEA is a popular choice due to its volatility, which simplifies its removal from the final product.
Ammonia: A solution of ammonia in methanol (e.g., 2N NH3 in MeOH) can be used as a component of the mobile phase.[5][6] For instance, a stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component in a dichloromethane-based solvent system.[7]
Pyridine: While less common, pyridine can also be used as a competing base.[1]
Protocol for Mobile Phase Modification:
Prepare your initial mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Add the chosen basic modifier to the polar component of your mobile phase. For example, if using a dichloromethane/methanol gradient, add the TEA or ammonia solution to the methanol.
Equilibrate the column with the modified mobile phase for at least 5 column volumes before loading your sample.
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.
Amine-functionalized Silica: These columns have a basic surface that repels basic compounds, leading to improved peak shape without the need for mobile phase additives.[4][8]
Basic Alumina: Alumina is a basic medium and can be a good alternative to silica for the purification of amines.[6][9]
Issue 2: Poor or No Retention on Reversed-Phase (C18) Columns
Probable Cause: Hydrophilic compounds, by their nature, have a low affinity for the non-polar stationary phase of a C18 column. This results in them eluting very quickly, often with the solvent front, leading to poor separation.[10]
Solutions:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[10][11] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[10]
HILIC Mechanism: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Partitioning of the polar analyte between this aqueous layer and the less polar mobile phase is the primary retention mechanism.[11]
Protocol for HILIC Method Development:
Stationary Phase Selection: A bare silica column is a good starting point for HILIC.[10] Amine or diol columns can also be effective.[12][13]
Mobile Phase: A typical HILIC mobile phase consists of acetonitrile as the weak solvent and water as the strong solvent.[10] Small amounts of buffers (e.g., ammonium formate or ammonium acetate) can be added to the aqueous component to improve peak shape and reproducibility.
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the water content.
Sample Loading: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile content) to ensure good peak shape. If the sample is only soluble in highly polar solvents, consider dry loading.[14]
Issue 3: Compound Irreversibly Sticking to the Column or Low Recovery
Probable Cause: This is often a more severe manifestation of the strong acid-base interactions seen in peak tailing. In some cases, the interaction with silica is so strong that the compound does not elute, even with a highly polar mobile phase.[1] This can also be a sign of compound degradation on the acidic silica surface.[7]
Solutions:
Change of Stationary Phase: This is the most effective solution.
Amine-functionalized Silica: This is the preferred choice as it provides a basic surface, preventing strong adsorption of the amine.[2][9]
Reversed-Phase (if retention can be achieved): For less polar pyridine amines, reversed-phase chromatography with an alkaline mobile phase can be effective.[1]
Deactivation of Silica Gel: If you must use silica, you can try to "deactivate" it to reduce its acidity, though this is a less common approach in modern flash chromatography.[7]
Dry Loading: If your compound is not very soluble in the mobile phase, dry loading can sometimes improve recovery by ensuring a more uniform application to the column.[14]
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the purification of hydrophilic pyridine amines.
Caption: Troubleshooting workflow for hydrophilic pyridine amine purification.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying hydrophilic pyridine amines?
A1: There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your compound. However, a good starting point is often an amine-functionalized silica column.[2][8] This stationary phase is basic, which minimizes the strong interactions that cause peak tailing with standard silica.[4] If your compound is extremely polar and not retained on reversed-phase columns, HILIC on a bare silica, diol, or amine column is a powerful alternative.[10][11]
Q2: Can I use reversed-phase chromatography for my hydrophilic pyridine amine?
A2: It is possible, but often challenging. Hydrophilic compounds tend to have poor retention on C18 columns.[10] However, for moderately polar pyridine amines, you might achieve separation by using a highly aqueous mobile phase. Some specialized reversed-phase columns, like those with polar end-capping (e.g., "AQ" type columns), are designed for better performance with highly aqueous mobile phases.[15] Additionally, using an alkaline mobile phase (e.g., with a small amount of triethylamine) can improve retention and peak shape for basic compounds in reversed-phase chromatography.[1]
Q3: Why is my compound degrading on the silica gel column?
A3: Silica gel is acidic and can act as a catalyst for the degradation of acid-sensitive compounds.[1][7] If you suspect your hydrophilic pyridine amine is unstable on silica, you should switch to a more inert stationary phase like amine-functionalized silica or alumina, or consider reversed-phase or HILIC methods.[6][9]
Q4: What is the difference between adding a basic modifier to the mobile phase and using an amine-functionalized column?
A4: Both methods aim to reduce the interaction between the basic analyte and acidic silanols. Adding a basic modifier like triethylamine "passivates" the silica surface during the run.[1] Using an amine-functionalized column provides a permanently basic surface.[4] The advantage of the latter is that you don't need to add a modifier to your mobile phase, which simplifies fraction processing as you don't have to remove the additive later.[8]
Q5: How do I choose the right solvent system for my purification?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.
For Normal Phase (Silica or Amine-functionalized): Start with a relatively non-polar solvent system like ethyl acetate/hexanes and gradually increase the polarity. For more polar compounds, dichloromethane/methanol is a common choice.[1] Use TLC plates corresponding to your column material (e.g., amine-functionalized TLC plates for an amine column) to get a more accurate prediction of the separation.[8]
For HILIC: Use a polar stationary phase TLC plate (silica is common) and a mobile phase of acetonitrile and water. Spot your compound and run the TLC with varying ratios of acetonitrile to water to find the optimal separation window.
Key Experimental Protocols
Protocol 1: Method Development using TLC for Normal Phase Purification of a Hydrophilic Pyridine Amine
Prepare TLC Chambers: Set up several TLC chambers with different solvent systems. A good starting point is a range of polarities, for example:
70:30 Hexanes:Ethyl Acetate
50:50 Hexanes:Ethyl Acetate
95:5 Dichloromethane:Methanol
90:10 Dichloromethane:Methanol
Prepare Modified Solvent Systems: For each of the above, prepare a second set containing 1% triethylamine (v/v).
Spot the TLC Plates: On both standard silica and amine-functionalized silica TLC plates, spot your crude reaction mixture.
Develop the Plates: Run the TLC plates in the different solvent systems.
Analyze the Results:
Look for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.
Compare the spot shapes on the standard silica plates with and without the basic modifier. The modifier should reduce tailing.
Observe the separation on the amine-functionalized plates, which should show good peak shape without a modifier.
Select the Optimal Conditions: Choose the combination of stationary phase and mobile phase that provides the best separation and spot shape for your flash chromatography.
Data Summary: Stationary Phase and Mobile Phase Recommendations
Purification Challenge
Recommended Stationary Phase
Typical Mobile Phase System
Rationale
Peak Tailing
Standard Silica
Dichloromethane/Methanol + 0.1-2% TEA or NH3
The basic modifier neutralizes acidic silanols.[1][5]
Amine-Functionalized Silica
Hexanes/Ethyl Acetate or Dichloromethane/Methanol
The basic surface of the stationary phase prevents strong interactions with the amine.[4][8]
Poor Retention
Bare Silica, Diol, or Amine (in HILIC mode)
Acetonitrile/Water
HILIC is designed for the retention and separation of polar compounds.[10]
Reversed-Phase C18 (AQ-type)
Water/Acetonitrile or Water/Methanol
AQ-type columns are more stable in highly aqueous mobile phases.[15]
Compound Instability
Amine-Functionalized Silica or Basic Alumina
Hexanes/Ethyl Acetate or Dichloromethane/Methanol
These stationary phases are basic or neutral, preventing acid-catalyzed degradation.[2][6][9]
Visualization of Method Selection Logic
Caption: Decision tree for selecting a purification method.
References
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. (2025, February 5). National Center for Biotechnology Information. [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. [Link]
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
How can i isolate polar basic compound with silica gel column chromatography? (2018, June 18). ResearchGate. [Link]
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]
3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. [Link]
Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]
Flash Column Chromatography with Ammonia: Your experiences please! (2023, April 11). Reddit. [Link]
Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. [Link]
Successful Flash Chromatography. King Group, University of Chicago. [Link]
troubleshooring flash chromatography purification. (2022, June 27). Reddit. [Link]
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016, November 24). Chromatography Today. [Link]
Column Chromatography Notes. University of Rochester Department of Chemistry. [Link]
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. [Link]
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. [Link]
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Corporation. [Link]
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-(Aminomethyl)pyridin-3-ol Dihydrochloride
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-(Aminomethyl)pyridin-3-ol dihydrochloride, a critical characterization technique for researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-(Aminomethyl)pyridin-3-ol dihydrochloride, a critical characterization technique for researchers in medicinal chemistry and drug development. We will move beyond a simple data report, offering a comparative analysis against structurally similar molecules to highlight key spectral differentiators. This approach, grounded in established spectroscopic principles, provides a framework for unambiguous structural confirmation and purity assessment. The guide includes a detailed, validated experimental protocol, explaining the rationale behind each step to ensure reproducible, high-quality data.
Section 1: Deciphering the ¹H NMR Spectrum of 6-(Aminomethyl)pyridin-3-ol Dihydrochloride
The ¹H NMR spectrum of 6-(Aminomethyl)pyridin-3-ol dihydrochloride is dictated by its unique structure: a substituted pyridine ring bearing a hydroxyl group and a protonated aminomethyl sidechain. The dihydrochloride form is particularly influential, as protonation of both the pyridine nitrogen and the primary amine significantly impacts the electronic environment and, consequently, the chemical shifts of nearby protons.
In aqueous solutions, protonation of the pyridine nitrogen leads to a general downfield shift of all ring protons due to the increased electron-withdrawing character of the positively charged nitrogen atom.[1] This effect is most pronounced for the protons in the alpha and gamma positions relative to the nitrogen.
Below is a diagram illustrating the distinct proton environments of the molecule.
Caption: Proton environments in 6-(Aminomethyl)pyridin-3-ol dihydrochloride.
The expected ¹H NMR spectrum in a solvent like D₂O (where OH and NH protons exchange and disappear) would feature:
Three Aromatic Protons (HA, HB, HC): These protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their precise shifts and coupling patterns (doublets and a doublet of doublets) are diagnostic of the 2,5-substitution pattern on the protonated pyridine ring.
Methylene Protons (HD): The two protons of the aminomethyl group (-CH₂-) will likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent ammonium group (-NH₃⁺).
Section 2: A Comparative Spectral Analysis
To fully appreciate the spectral nuances, we compare our target compound with three structurally related alternatives. This comparison underscores how subtle changes in molecular structure are reflected in the ¹H NMR spectrum.
Aminomethyl (-CH₂NH₂) replaced by hydroxymethyl (-CH₂OH).
Methylene protons (-CH₂OH) will be significantly more shielded (further upfield) compared to the target's -CH₂NH₃⁺ protons. Aromatic signals will be slightly upfield as there is no second protonation site.
Alternative 2: 2-(Aminomethyl)phenol Hydrochloride [3][4]
Pyridine ring replaced by a benzene ring.
The absence of the ring nitrogen removes the strong deshielding effect on the ortho and para protons. The aromatic signals will appear in a more compressed region and further upfield than in the target compound.
Aminomethyl group replaced by a simple methyl (-CH₃) group.
The spectrum will feature a sharp singlet for the methyl protons at a much higher field (further upfield) around δ 2.3-2.5 ppm. The electronic effect on the ring will be less electron-withdrawing than the aminomethyl group.
Section 3: Validated Protocol for High-Resolution ¹H NMR Analysis
Acquiring a high-quality, interpretable spectrum is paramount. This protocol is designed to be self-validating, with explanations for each critical step to ensure technical accuracy and reproducibility.
Experimental Workflow
Caption: Validated workflow for ¹H NMR analysis.
Step-by-Step Methodology
Sample Weighing and Solvent Selection:
Action: Accurately weigh 5-15 mg of 6-(Aminomethyl)pyridin-3-ol dihydrochloride into a clean, dry vial.[6]
Rationale: This concentration range is optimal for ¹H NMR, providing excellent signal-to-noise without causing issues of viscosity or line broadening that can occur with highly concentrated samples.[7] For this dihydrochloride salt, Deuterium Oxide (D₂O) is an excellent starting solvent due to high polarity and its ability to exchange with the labile -OH and -NH₃⁺ protons, simplifying the spectrum by removing their signals. Alternatively, DMSO-d₆ can be used if observation of these exchangeable protons is desired.
Dissolution and Homogenization:
Action: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Vortex the sample until the solid is completely dissolved.
Rationale: A sample volume of 0.6-0.7 mL ensures the correct sample height within the NMR tube for optimal interaction with the instrument's radiofrequency coils.[8] Complete dissolution is critical; any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.
Filtration and Transfer:
Action: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube.
Rationale: Filtration is a non-negotiable step to remove any microparticulates or dust, which are detrimental to spectral resolution.[6][9] Glass wool is preferred over cotton, as solvents can leach impurities from cotton wool, which may appear in the spectrum.
Data Acquisition:
Action: Insert the sample into the spectrometer. After the instrument locks onto the deuterium signal of the solvent, perform shimming to optimize the magnetic field homogeneity. Acquire the spectrum using standard proton parameters.
Rationale: Locking provides a stable magnetic field, while shimming corrects for minor field inhomogeneities, resulting in sharp, symmetrical peaks. For quantitative accuracy, ensure the relaxation delay (D1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) to allow for full magnetization recovery between pulses.[10] A standard acquisition often involves 8 to 16 scans (NS) to improve the signal-to-noise ratio.
Data Processing:
Action: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak).
Rationale: Proper processing is essential for accurate data interpretation. Phasing ensures all peaks are in the positive absorptive mode. Baseline correction provides a flat foundation, which is crucial for accurate integration. Integration of the peak areas provides the relative ratio of protons in each unique environment.
References
University of Cambridge. (n.d.). Supplementary Information. Available at: [Link]
University of Arizona. (n.d.). NMR Sample Preparation. Available at: [Link]
University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available at: [Link]
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
Cui, X., et al. (2011). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Chemistry – A European Journal, 17, 2587–2591.
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]
Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Available at: [Link]
University of Georgia. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available at: [Link]
Global Substance Registration System. (n.d.). 6-(HYDROXYMETHYL)PYRIDIN-3-OL. Available at: [Link]
Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 16(7), 347-351.
Roy, S. S., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 54(12), 959-963.
ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available at: [Link]
PubChem. (n.d.). 2-(Aminomethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
PubChemLite. (2025). 6-(aminomethyl)pyridin-3-amine dihydrochloride (C6H9N3). Université du Luxembourg. Available at: [Link]
SpectraBase. (n.d.). 1H NMR of 6-hydroxy-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. Available at: [Link]
PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-ol. National Center for Biotechnology Information. Available at: [Link]
Navigating the Challenges of Polar Aminomethyl Pyridine Derivatives: A Comparative Guide to HPLC Method Development
For researchers, scientists, and drug development professionals, the analysis of polar aminomethyl pyridine derivatives presents a significant chromatographic challenge. These compounds, characterized by their inherent p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the analysis of polar aminomethyl pyridine derivatives presents a significant chromatographic challenge. These compounds, characterized by their inherent polarity and basic nature, often exhibit poor retention on traditional reversed-phase columns and suffer from peak tailing, hindering accurate quantification and impurity profiling. This guide provides an in-depth, objective comparison of various High-Performance Liquid Chromatography (HPLC) strategies, supported by experimental insights, to empower you in developing robust and reliable analytical methods for this demanding class of molecules.
The Root of the Challenge: Understanding the Analyte-Stationary Phase Interactions
The primary difficulty in analyzing polar aminomethyl pyridine derivatives lies in their chemical properties. The basic amine functional groups are readily protonated, especially at acidic pH, leading to a net positive charge. This charge, combined with the overall polarity of the molecule, results in minimal interaction with nonpolar stationary phases, such as the commonly used C18 columns.
Furthermore, the protonated amine can interact strongly with residual silanol groups on the surface of silica-based stationary phases.[1] These acidic silanols (Si-OH) can lead to secondary, undesirable ionic interactions, causing significant peak tailing and poor chromatographic performance.[1]
This guide will explore and compare four principal HPLC methodologies to address these challenges:
While standard C18 columns are often inadequate, several strategies can enhance the performance of RPLC for polar aminomethyl pyridine derivatives.
The Causality Behind Experimental Choices in RPLC
The goal of optimizing RPLC is to either increase the interaction of the polar analyte with the stationary phase or to minimize the deleterious effects of silanol interactions. This can be achieved by modifying the stationary phase chemistry or the mobile phase composition.
A key consideration is the pH of the mobile phase. By adjusting the pH to be at least two units above the pKa of the aminomethyl pyridine derivative, the amine group will be in its neutral, free base form.[2] This increases its hydrophobicity and, consequently, its retention on a reversed-phase column.[2] However, traditional silica-based columns are not stable at high pH. The development of hybrid and other high-pH stable materials has made this approach more viable.[2]
Alternatively, at low pH, where the amine is protonated, the focus shifts to mitigating silanol interactions. This can be accomplished by using end-capped columns where the residual silanols are chemically bonded with a small, less polar group. Double-endcapped columns offer even more complete coverage of silanol groups.[3] Another approach is the use of polar-embedded or polar-endcapped stationary phases. These phases have a polar group incorporated near the silica surface or at the end of the alkyl chain, which helps to shield the analyte from the silanols and also allows for the use of highly aqueous mobile phases without phase collapse.[3][4]
Mobile phase additives also play a crucial role. Acids like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase. They act as ion-pairing agents at low concentrations and also help to protonate the silanol groups, reducing their interaction with the positively charged analyte. However, TFA can cause ion suppression in mass spectrometry detection.[5]
Comparative Analysis of RPLC Stationary Phases
The choice of stationary phase is critical for the successful analysis of polar aminomethyl pyridine derivatives in RPLC. Below is a comparison of different types of reversed-phase columns:
Stationary Phase Type
Principle of Operation
Advantages for Polar Aminomethyl Pyridines
Disadvantages
Traditional C18
Hydrophobic interactions.
Widely available and well-understood.
Poor retention and significant peak tailing for polar bases.[6]
High-pH Stable C18 (e.g., Hybrid Silica)
Hydrophobic interactions at elevated pH.
Allows for the analysis of amines in their neutral state, improving retention and peak shape.[2]
Requires careful mobile phase preparation to maintain high pH.
Polar-Embedded/Polar-Endcapped C18
Mixed-mode interactions (hydrophobic and polar). A polar group is embedded in the alkyl chain or at the end.
Improved peak shape for basic compounds by shielding silanol interactions.[7] Compatible with 100% aqueous mobile phases.[4]
May have different selectivity compared to traditional C18.
Phenyl Phases
π-π interactions in addition to hydrophobic interactions.
Offers alternative selectivity, especially for aromatic compounds like pyridine derivatives.[7]
Retention may be less than C18 for non-aromatic portions of the molecule.
Experimental Protocol: RPLC Method for Aminopyridine Isomers
This protocol provides a starting point for the separation of aminopyridine isomers using a polar-endcapped C18 column.
Column: Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 40% B in 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 5 µL
This method utilizes a low pH mobile phase to ensure the protonation of the aminopyridines, while the formic acid helps to improve peak shape. The polar-endcapped column is chosen to minimize silanol interactions.
HILIC is a powerful alternative for the separation of highly polar compounds that are poorly retained in RPLC.[8]
The HILIC Mechanism: A Water-Enriched Environment
In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[8] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition between this immobilized aqueous layer and the bulk organic mobile phase. The more polar the analyte, the stronger its interaction with the aqueous layer and the longer its retention.[8]
Excellent retention and often unique selectivity.[9]
Challenging, requires specialized columns and mobile phases.
MS Compatibility
Generally good due to high organic content in the mobile phase, which aids in desolvation and ionization.
Can be compromised by non-volatile buffers or ion-pairing agents.
Experimental Protocol: HILIC Method for Aminopyridine Isomers
This protocol provides a starting point for separating aminopyridine isomers using a HILIC approach.
Column: Amide-based HILIC column, 2.1 x 100 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0
Gradient: 0% B for 2 minutes, then to 50% B in 10 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Detection: UV at 254 nm or MS
Injection Volume: 2 µL
Ion-Pair Chromatography (IPC)
IPC is a technique used in reversed-phase chromatography to enhance the retention of ionic and ionizable compounds.[10]
The Principle of Ion-Pairing
In IPC, an ion-pairing reagent is added to the mobile phase.[10] This reagent is typically a long-chain alkyl sulfonate for basic analytes like protonated aminomethyl pyridines. The ion-pairing reagent has a charged head group that forms an ion pair with the oppositely charged analyte, and a hydrophobic tail that interacts with the nonpolar stationary phase. This effectively increases the hydrophobicity of the analyte complex, leading to increased retention.[10]
Comparison of IPC with Other Techniques
Feature
Ion-Pair Chromatography (IPC)
HILIC
Optimized RPLC
Mechanism
Formation of a neutral ion pair to enhance hydrophobic interaction.[10]
Partitioning into a water-enriched layer on a polar stationary phase.[8]
Primarily hydrophobic interactions, with modifications to enhance retention and improve peak shape.
Advantages
Can significantly increase retention of ionic compounds on standard RPLC columns.[10]
Excellent for very polar compounds, often provides orthogonal selectivity to RPLC.
Utilizes widely available column technologies.
Disadvantages
Can contaminate the HPLC system and column, requiring dedicated setups.[6] Not generally compatible with MS detection.[10] Complex method development.
May have lower loading capacity. Requires careful equilibration.
May still provide insufficient retention for highly polar analytes.
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that are designed to have multiple, well-defined retention mechanisms.[1]
Leveraging Multiple Interactions
For polar aminomethyl pyridine derivatives, a common and effective mixed-mode approach combines reversed-phase and cation-exchange functionalities.[11] The stationary phase will have both hydrophobic alkyl chains and negatively charged groups (e.g., sulfonic acid). This allows for simultaneous hydrophobic interactions and strong ionic interactions with the positively charged analyte, leading to excellent retention and unique selectivity.[12]
Advantages of MMC for Polar Basic Compounds
Enhanced Retention: The dual retention mechanism provides strong retention for compounds that are poorly retained by either reversed-phase or ion-exchange alone.[12]
Improved Peak Shape: The strong, well-defined ionic interactions can often lead to better peak shapes compared to the secondary silanol interactions in traditional RPLC.[1]
MS-Friendly Mobile Phases: MMC can often be used with volatile, MS-friendly mobile phases.[11]
Tunable Selectivity: The retention and selectivity can be manipulated by adjusting both the organic content and the ionic strength of the mobile phase.
Comparative Summary and Recommendations
Method
Primary Retention Mechanism
Best Suited For
Key Considerations
Optimized RPLC
Hydrophobic Interactions
Moderately polar aminomethyl pyridines; when RPLC is the preferred platform.
Requires careful selection of column (e.g., polar-embedded, high-pH stable) and mobile phase pH/additives.
HILIC
Partitioning
Highly polar aminomethyl pyridines and their isomers; when RPLC fails to provide adequate retention.[9]
Requires a high percentage of organic solvent in the mobile phase; careful column equilibration is crucial.
Ion-Pair Chromatography (IPC)
Ion-Pairing and Hydrophobic Interactions
Increasing retention of ionic aminomethyl pyridines on standard RPLC columns.
Can lead to system contamination and is generally not MS-compatible.[6][10]
Mixed-Mode Chromatography (MMC)
Multiple (e.g., Hydrophobic and Cation-Exchange)
A wide range of polar to moderately nonpolar aminomethyl pyridines; offers tunable selectivity.[12]
Column availability may be more limited than standard RPLC phases.
Recommendation Workflow:
Start with Optimized RPLC: For initial method development, screen a polar-embedded or a modern, well-endcapped C18 column with a low pH mobile phase (e.g., 0.1% formic acid). This is often the simplest and most direct approach.
Move to HILIC if Retention is Insufficient: If the analytes are too polar and elute at or near the void volume in RPLC, HILIC is the next logical step. It often provides excellent retention and a different selectivity profile.
Consider MMC for Complex Separations: For complex mixtures containing aminomethyl pyridine derivatives with varying polarities or for challenging isomer separations, mixed-mode chromatography can offer superior resolution and tunable selectivity.
Use IPC as a Last Resort: Due to its drawbacks, particularly with MS compatibility and system contamination, ion-pair chromatography should generally be considered only when other methods have failed to provide the necessary retention and separation.
By understanding the underlying principles of these chromatographic techniques and systematically evaluating their performance, researchers can develop robust and reliable HPLC methods for the challenging analysis of polar aminomethyl pyridine derivatives.
References
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
Scribd. (n.d.). HPLC Peak Shape. Retrieved from [Link]
Waters Corpor
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
Agilent Technologies. (n.d.).
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
Phenomenex. (2025, April 1). Complete Guide to HPLC Instrumentation. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.).
Phenomenex. (n.d.). HPLC/UHPLC.
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE - HPLC.
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]
Zhang, Y., et al. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
PubMed. (2021, December 6).
MetwareBio. (n.d.). Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC.
Wyatt Technology. (n.d.).
MDPI. (2025, December 12).
Waters Corporation. (n.d.).
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Thermo Fisher Scientific. (n.d.).
PubMed. (2004, December 15). Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library.
Benchchem. (n.d.).
Shimadzu. (n.d.).
PMC. (n.d.). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds.
Agilent Technologies. (2019, March 14). Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food.
SciSpace. (2021, June 6).
Waters Corporation. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222.
ResearchGate. (2025, August 6). (PDF)
Shimadzu. (2022, November 23). Lc-MS Analysis of Amino Acids on a Novel Mixed-Mode HPLC Column.
PMC. (n.d.).
Chemetrix. (n.d.). Automation of Sample Derivatization Using the Agilent 1260 Infinity II Prime LC System for Amino Acid Analysis.
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
ResearchGate. (2025, October 28). Free HPLC Column Selection Poster.
Publish Comparison Guide: Mass Spectrometry Fragmentation of Hydroxypyridine Amines
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of hydroxypyridine amines, focusing on the differentiation of positional isomers through mechanistic causality. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of hydroxypyridine amines, focusing on the differentiation of positional isomers through mechanistic causality.
Executive Summary: The Isomeric Challenge
Hydroxypyridine amines (amino-hydroxypyridines) serve as critical scaffolds in drug discovery, particularly as bioisosteres for purines and in kinase inhibitor design. However, their structural duality—existing as both pyridinols and pyridones due to keto-enol tautomerism—creates complex mass spectral fingerprints.
The primary analytical challenge lies in distinguishing positional isomers, specifically 2-amino-3-hydroxypyridine and 3-amino-2-hydroxypyridine . While both share a molecular ion (
or ) at m/z 110 , their fragmentation pathways diverge significantly due to the "Ortho Effect" and the stability of the pyridone tautomer.
This guide delineates the specific MS/MS transitions required to unequivocally identify these isomers without reliance on chromatographic retention times alone.
To interpret the spectra, one must first understand the gas-phase stability of the precursors.
The Tautomeric Divide
3-Amino-2-hydroxypyridine: Exists predominantly as 3-amino-2-pyridone (Lactam form) in both solution and gas phase. The C=O bond at position 2 is highly stable.
2-Amino-3-hydroxypyridine: Exists predominantly as the amino-pyridinol form. The aromatic pyridine ring is preserved, and the adjacent -NH₂ and -OH groups are primed for interaction.
Core Fragmentation Rules
Pyridone Cleavage: Compounds with a 2-pyridone or 4-pyridone core characteristically eject CO (28 Da) as a primary neutral loss.
The Ortho Effect: When -NH₂ and -OH are on adjacent carbons (e.g., 2-amino-3-hydroxy), they facilitate intramolecular hydrogen transfer, leading to the expulsion of small stable molecules like H₂O (18 Da) or NH₃ (17 Da) .
Ring Contraction: Following CO loss, the resulting radical cation often contracts to a pyrrole-type species, which subsequently loses HCN (27 Da) .
Comparative Fragmentation Analysis
The following table summarizes the diagnostic ions for the two most common isomers under ESI-MS/MS (Collision Induced Dissociation) conditions.
Table 1: Diagnostic Ion Comparison (Precursor m/z 110)
Feature
3-Amino-2-pyridone (3-amino-2-hydroxy)
2-Amino-3-pyridinol (2-amino-3-hydroxy)
Dominant Tautomer
Keto (Lactam)
Enol (Phenolic)
Primary Neutral Loss
-CO (28 Da)
-NH₃ (17 Da) or -H₂O (18 Da)
Base Peak (MS2)
m/z 82 (Pyrrole radical)
m/z 93 (Hydroxypyridine cation)
Secondary Loss
-HCN (27 Da) m/z 55
-CO (28 Da) m/z 65
Mechanism
Ring contraction
Ortho-Effect cyclization
Diagnostic Ratio
High Intensity m/z 82
High Intensity m/z 92/93
Detailed Fragmentation Pathways
Pathway A: 3-Amino-2-pyridone (The "Lactam" Route)
Because the oxygen is locked in a carbonyl double bond, the "ortho effect" (interaction with the amine) is sterically and electronically less favorable than the direct ejection of carbon monoxide.
Step 1: Ionization yields
.
Step 2: Inductive cleavage of the N-C(=O) bond releases CO (28 Da).
Step 3: The remaining ion is a 3-aminopyrrole-like cation (m/z 82 ).
Step 4: Subsequent loss of HCN (27 Da) from the pyrrole ring yields m/z 55 .
Pathway B: 2-Amino-3-pyridinol (The "Ortho" Route)
Here, the -OH and -NH₂ groups are adjacent on an aromatic ring. The labile phenolic proton allows for intramolecular hydrogen bonding with the amine nitrogen.
Step 1: Protonation occurs on the ring nitrogen or the amine.
Step 2 (Ortho Effect): A 4-membered transition state allows transfer of a proton, leading to the elimination of NH₃ (17 Da) to form a hydroxypyridine cation (m/z 93 ).
Alternative Step 2: Elimination of H₂O (18 Da) to form a bicyclic aziridine-like intermediate (m/z 92 ).
Step 3: The resulting ions lose CO (28 Da) or HCN (27 Da) to form lower mass fragments (m/z 65 or 64).
Visualization of Signaling Pathways
The following diagrams illustrate the divergent fragmentation logic.
Diagram 1: Fragmentation Logic Flow
Caption: Divergent fragmentation pathways for hydroxypyridine amine isomers driven by tautomeric stability and ortho-substituent effects.
A Senior Scientist's Guide to Elemental Analysis of Pyridine Dihydrochloride Salts: From Stoichiometric Purity to Trace Impurity Control
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is a non-negotiable cornerstone of quality control and regula...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is a non-negotiable cornerstone of quality control and regulatory compliance. Pyridine dihydrochloride, a common salt form used to enhance the solubility and stability of pyridine-containing compounds, presents a unique set of analytical challenges. Its hygroscopic nature, combined with a high content of both nitrogen and chlorine, demands a nuanced and technically rigorous approach to elemental analysis.
This guide provides an in-depth comparison of analytical standards and methodologies for the comprehensive elemental characterization of pyridine dihydrochloride salts. We will move beyond simplistic protocol listings to explore the underlying scientific principles, justify experimental choices, and offer a self-validating framework for generating trustworthy and accurate data. We will dissect the two primary facets of elemental analysis in the pharmaceutical context: first, the verification of stoichiometric composition (Carbon, Hydrogen, Nitrogen, and Chlorine), and second, the quantification of trace elemental impurities as mandated by global pharmacopeias.
Part 1: Stoichiometric Composition Analysis (C, H, N, Cl)
The primary goal of stoichiometric analysis is to confirm the empirical formula of the salt, ensuring the correct ratio of the organic moiety to the hydrochloride counter-ions. For pyridine dihydrochloride (C₅H₅N·2HCl), this means verifying the percentages of C, H, N, and Cl against their theoretical values.
CHN Analysis by Dynamic Flash Combustion
The determination of carbon, hydrogen, and nitrogen is almost universally performed using automated CHN analyzers based on the Pregl-Dumas method.[1] The sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (after reduction of nitrogen oxides).[1] These gases are then separated and quantified by a thermal conductivity detector (TCD).[1][2]
While routine for many organic compounds, pyridine dihydrochloride introduces specific complexities:
Hygroscopicity: Amine salts are notoriously hygroscopic, readily absorbing atmospheric moisture.[3][4] This presents the single greatest source of error, as absorbed water artificially inflates the hydrogen percentage and depresses the values for all other elements due to the increased sample mass.
Expert Insight: The decision to dry a sample versus analyzing it "as is" is critical. Aggressive drying can sometimes degrade the sample or remove essential water of hydration. The most robust approach for highly hygroscopic materials is to handle and weigh the sample in a controlled environment (e.g., a glove box) and seal it in a gas-tight tin capsule.[5] This ensures the weighed sample is representative of its state at the moment of analysis.
High Halogen Content: The presence of two chloride atoms per molecule is a significant challenge. During combustion, chlorine forms corrosive hydrochloric acid (HCl) and other reactive species. These can damage the instrument's combustion column and interfere with the TCD.
Expert Insight: Modern elemental analyzers are equipped with traps to remove halogens post-combustion. However, for samples with very high halogen content, adding a combustion aid like tungsten(VI) oxide (WO₃) to the sample capsule is a field-proven technique.[5] The WO₃ helps to crack the complex matrix and ensures a more complete, non-explosive combustion, improving accuracy.
High Nitrogen Content: Pyridine dihydrochloride has a high mass percentage of nitrogen. Analysts must ensure the sample weight is chosen so that the resulting N₂ peak does not exceed the linear dynamic range of the TCD. This is a common oversight that leads to erroneously low nitrogen results.
Caption: Workflow for CHN analysis of hygroscopic salts.
Chlorine (Counter-Ion) Quantification
CHN analyzers do not quantify halogens. Therefore, a separate technique is required to determine the chloride content.
Technique
Principle
Advantages
Disadvantages
Ion Chromatography (IC)
Sample is dissolved in water/solvent, and ions are separated on an IC column and detected by conductivity.
High specificity and sensitivity. Can detect other anions simultaneously.
Requires a separate, dedicated instrument.
Argentometric Titration
Chloride ions are titrated with a standardized silver nitrate solution, forming a silver chloride precipitate. The endpoint is detected potentiometrically or with an indicator.
Lower sensitivity than IC. Can be subject to interferences from other halides or pseudo-halides.
Combustion with Coulometric Titration
The sample is combusted, and the resulting HCl is passed into a titration cell where silver ions are generated coulometrically to neutralize the chloride.
Excellent for total organic chloride at trace levels.[6]
Can be overly complex for quantifying a major component like a counter-ion.
Recommendation: For stoichiometric verification of the dihydrochloride salt, Ion Chromatography is the preferred method due to its superior specificity and accuracy.
Part 2: Trace Elemental Impurity Analysis
Beyond verifying the compound's formula, regulatory bodies worldwide mandate strict control over trace elemental impurities, which can originate from catalysts, manufacturing equipment, or raw materials.[7][8] This is governed by the harmonized standards of USP General Chapters <232> and <233>, and the ICH Q3D guideline.[9][10][11] This type of analysis is fundamentally different from stoichiometric analysis and requires far more sensitive instrumentation.
The core requirement is to perform a risk assessment and, if necessary, test for up to 24 elements, with the most toxic (e.g., Cd, Pb, As, Hg) having very low permitted daily exposure (PDE) limits.[12]
Core Techniques: ICP-OES vs. ICP-MS
The recommended techniques are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8][11][13]
ICP-OES: A liquid sample is nebulized into a high-temperature argon plasma (~10,000 K), which excites the atoms of the elements. As they relax, they emit light at characteristic wavelengths, and the intensity of the light is proportional to the concentration.[14]
ICP-MS: Similar to ICP-OES, the sample is introduced into an argon plasma, but the plasma's role is to ionize the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly sensitive detection.[14]
Parameter
ICP-OES
ICP-MS
Detection Limits
Parts per billion (ppb)
Parts per trillion (ppt)
Throughput
High; robust and faster for less complex matrices.
Primarily isobaric (isotopes of different elements with the same mass) and polyatomic.[15]
Cost (Capital & Operating)
Lower
Higher
Best Fit for Pyridine Dihydrochloride
Suitable for higher-limit elements (Class 3).
Necessary for low-limit, highly toxic elements (Class 1 & 2A) like Cd, Pb, As, Hg.[13]
The Critical Role of Sample Preparation
For both ICP techniques, the solid pyridine dihydrochloride salt must be brought into a liquid solution. This is almost always achieved through acid digestion , typically using a closed-vessel microwave system.[11][16]
Why Digestion is Necessary: Simply dissolving the salt in a solvent is often insufficient.[16] Trace metal impurities may not be in a soluble form or could be occluded within the crystal structure. The combination of strong acid (typically high-purity nitric acid) and high temperature/pressure in a microwave digester breaks down the organic matrix completely, ensuring all target elements are solubilized and available for analysis.[16]
Part 3: Integrated Analytical Strategy
Selecting the appropriate analytical technique is dependent on the question being asked. The following decision tree illustrates a logical approach to the complete elemental characterization of a pyridine dihydrochloride salt.
Caption: Decision tree for selecting an elemental analysis technique.
Conclusion
The elemental analysis of pyridine dihydrochloride salts is a multifaceted task that requires a clear understanding of the analytical objectives and the inherent challenges of the sample matrix. For stoichiometric confirmation, meticulous sample handling to mitigate hygroscopicity is paramount for accurate CHN analysis, which must be complemented by a specific technique like Ion Chromatography for chloride determination. For regulatory compliance, the focus shifts to highly sensitive trace metal analysis using ICP-MS or ICP-OES, where complete sample digestion is the key to reliable data. By employing the appropriate techniques, understanding their limitations, and implementing robust, self-validating protocols, researchers and drug developers can ensure the quality, safety, and integrity of their materials.
References
Best practices for sample preparation in elemental analysis. Elementar. [Link]
Elemental Impurities and the Corresponding Regulations. West Pharmaceutical Services. [Link]
USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]
European Pharmacopoeia activities on Elemental Impurities. EDQM, Council of Europe. [Link]
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. [Link]
USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Jordi Labs. [Link]
ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent Technologies. [Link]
Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]
Ph. Eur. 2.4.20. Determination of elemental impurities. ECA Academy. [Link]
Elemental Impurities in Drug Products Guidance for Industry. U.S. Food and Drug Administration. [Link]
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
Revised general chapters for elemental analysis published in Pharmeuropa 37.2. EDQM, Council of Europe. [Link]
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. [Link]
Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. [Link]
An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). [Link]
CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]
Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. [Link]
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. The University of Southern Mississippi. [Link]
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Regis Technologies. [Link]
Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Analytik Jena. [Link]
Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Spectroscopy Online. [Link]
Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Royal Society of Chemistry. [Link]
Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. ACS Publications. [Link]
The Problems Associated With Elemental Analysis. AZoNano.com. [Link]
Interferences Explained, ICP-OES Part 1. Spectroscopy Online. [Link]
A Senior Application Scientist's Guide to Distinguishing 2-(Aminomethyl)-5-hydroxypyridine from its Regioisomers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is paramount. The isomeric purity of a compound can profoundly influence its biological act...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is paramount. The isomeric purity of a compound can profoundly influence its biological activity, pharmacokinetic properties, and material characteristics. This guide provides an in-depth technical comparison of analytical methodologies to reliably distinguish 2-(Aminomethyl)-5-hydroxypyridine from its critical regioisomers, such as 3-(Aminomethyl)-5-hydroxypyridine and 4-(Aminomethyl)-3-hydroxypyridine.
The challenge in differentiating these isomers lies in their identical molecular weight and elemental composition. Therefore, a multi-faceted analytical approach, leveraging the subtle differences in the electronic and steric environments of the constituent atoms, is essential. This guide is structured to provide not only the "how" but also the "why," empowering researchers to make informed decisions in their analytical workflows.
The Challenge: A Tale of Three Isomers
The primary focus of this guide is to differentiate the target molecule, 2-(Aminomethyl)-5-hydroxypyridine, from two of its common regioisomers. The positioning of the aminomethyl and hydroxyl groups on the pyridine ring dictates the unique physicochemical properties of each isomer, which can be exploited for their differentiation.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers.[1][2] The chemical shift of each proton (¹H NMR) and carbon (¹³C NMR) is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the electron-donating (-OH, -CH₂NH₂) and electron-withdrawing (pyridine nitrogen) groups.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, spin-spin coupling, and peak integrations. The pyridine ring protons are particularly informative. The nitrogen atom deshields the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4), resulting in downfield chemical shifts compared to the β-protons (positions 3 and 5).[3][4]
Expected ¹H NMR Spectral Characteristics:
Isomer
H-3
H-4
H-6
-CH₂-
-NH₂
-OH
2-(Aminomethyl)-5-hydroxypyridine
Doublet
Doublet of doublets
Singlet (or narrow doublet)
Singlet
Broad Singlet
Broad Singlet
3-(Aminomethyl)-5-hydroxypyridine
Singlet (or narrow triplet)
Doublet of doublets
Doublet
Singlet
Broad Singlet
Broad Singlet
4-(Aminomethyl)-3-hydroxypyridine
Doublet
Singlet
Doublet
Singlet
Broad Singlet
Broad Singlet
Causality Behind the Expected Shifts:
2-(Aminomethyl)-5-hydroxypyridine: The proton at H-6 will be the most downfield due to its proximity to the nitrogen atom. The H-3 and H-4 protons will show characteristic coupling patterns. The methylene protons of the aminomethyl group will appear as a singlet.
3-(Aminomethyl)-5-hydroxypyridine: The H-2 and H-6 protons will be the most downfield. The H-4 proton will be a doublet of doublets, coupled to both H-2 and H-6. The methylene protons will be a singlet.
4-(Aminomethyl)-3-hydroxypyridine: The H-2 and H-6 protons will be the most downfield. The H-5 proton will be a doublet, coupled to H-6. The methylene protons will appear as a singlet.
A search of available spectral data provides the following ¹H NMR information for the related, non-hydroxylated aminomethylpyridines, which supports the predicted downfield shifts for protons adjacent to the nitrogen.
Reported ¹H NMR Data for Aminomethylpyridines (in CDCl₃):
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are highly diagnostic of the substitution pattern.
Expected ¹³C NMR Chemical Shift Ranges:
Isomer
C-2
C-3
C-4
C-5
C-6
-CH₂-
2-(Aminomethyl)-5-hydroxypyridine
~155-165 ppm
~120-130 ppm
~135-145 ppm
~145-155 ppm (C-OH)
~140-150 ppm
~45-55 ppm
3-(Aminomethyl)-5-hydroxypyridine
~145-155 ppm
~130-140 ppm
~135-145 ppm
~145-155 ppm (C-OH)
~140-150 ppm
~40-50 ppm
4-(Aminomethyl)-3-hydroxypyridine
~145-155 ppm
~145-155 ppm (C-OH)
~140-150 ppm
~120-130 ppm
~140-150 ppm
~40-50 ppm
Causality Behind the Expected Shifts:
The carbon atom directly attached to the hydroxyl group will be significantly downfield.
The carbon atoms alpha to the pyridine nitrogen (C-2 and C-6) will be the most downfield of the unsubstituted ring carbons.
The position of the aminomethyl group will have a smaller, but still noticeable, effect on the chemical shifts of the ring carbons.
Section 2: Mass Spectrometry (MS) - Fingerprinting by Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. While all three isomers have the same nominal mass, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) will differ.
Experimental Workflow for MS Analysis:
Caption: A generalized workflow for isomer differentiation using tandem mass spectrometry.
Predicted Fragmentation Pathways:
The primary fragmentation pathway for these molecules is expected to be the loss of the aminomethyl group or related fragments. The stability of the resulting pyridinium cation will depend on the position of the hydroxyl group.
α-Cleavage: A common fragmentation for amines is cleavage of the bond alpha to the nitrogen atom. For these isomers, this would involve the cleavage of the C-C bond between the pyridine ring and the methylene group.
Loss of NH₃: The amino group can be lost as ammonia.
Ring Fragmentation: At higher energies, the pyridine ring itself can fragment.
Expected Key Fragments:
Isomer
Predicted Key Fragment (m/z)
Plausible Neutral Loss
2-(Aminomethyl)-5-hydroxypyridine
107
•CH₂NH₂
3-(Aminomethyl)-5-hydroxypyridine
107
•CH₂NH₂
4-(Aminomethyl)-3-hydroxypyridine
107
•CH₂NH₂
While the initial fragmentation may be similar, the relative intensities of the fragment ions are expected to differ, providing a basis for differentiation. Further fragmentation of the initial products will also be isomer-specific.
Section 3: Chromatographic Methods - The Power of Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of isomers. By carefully selecting the stationary phase, mobile phase, and pH, the subtle differences in polarity and pKa of the isomers can be exploited to achieve baseline separation.
Experimental Protocol for HPLC Method Development:
Column Selection: A C18 column is a good starting point for reverse-phase chromatography. For these polar compounds, a column with polar endcapping or a phenyl-hexyl phase may provide better retention and selectivity.[5]
Mobile Phase Optimization:
Start with a simple mobile phase of acetonitrile and water with a common buffer (e.g., phosphate or acetate) at a pH where the analytes are ionized. The pKa of pyridine is around 5.2, so a pH below this will ensure the pyridine nitrogen is protonated.
Vary the gradient of the organic solvent to optimize the separation.
Fine-tune the pH of the mobile phase. Small changes in pH can significantly impact the retention times of these ionizable compounds.[5][6]
Detection: UV detection is suitable for these aromatic compounds. A photodiode array (PDA) detector can be used to confirm peak purity and identify any co-eluting impurities.
Logical Flow for HPLC Method Development:
Caption: A decision tree for systematic HPLC method development for isomer separation.
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy - A Vibrational Fingerprint
FTIR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic peaks for O-H, N-H, C-H, and C=N/C=C bonds, the exact positions and shapes of these peaks, particularly in the fingerprint region (1500-500 cm⁻¹), can be used for differentiation.
Expected FTIR Spectral Features:
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Comments
O-H Stretch (hydroxyl)
3200-3600 (broad)
Position and shape are sensitive to hydrogen bonding.
N-H Stretch (amino)
3300-3500 (two bands for primary amine)
C-H Stretch (aromatic)
3000-3100
C-H Stretch (aliphatic)
2850-2960
C=N/C=C Stretch (pyridine ring)
1400-1600
The pattern of these bands is highly diagnostic of the substitution pattern.
C-O Stretch (hydroxyl)
1200-1300
Out-of-plane C-H Bending
700-900
The pattern in this region is characteristic of the substitution on the aromatic ring.
The key to using FTIR for isomer differentiation lies in comparing the spectra of the pure isomers. Subtle shifts in the vibrational frequencies of the pyridine ring and the out-of-plane C-H bending modes will provide a unique fingerprint for each compound.
Conclusion
Distinguishing between 2-(Aminomethyl)-5-hydroxypyridine and its regioisomers is a critical analytical task that requires a combination of techniques. While NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive method for structural elucidation, it is best supported by orthogonal techniques. Mass spectrometry provides crucial molecular weight information and isomer-specific fragmentation patterns. HPLC is essential for the physical separation and quantification of the isomers in a mixture. Finally, FTIR offers a rapid and cost-effective method for identity confirmation based on a unique vibrational fingerprint. By employing a systematic and multi-faceted analytical approach, researchers can confidently and accurately characterize these important pyridine derivatives, ensuring the integrity and success of their research and development endeavors.
References
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]
A Comparative Guide to the UV-Vis Absorption Characteristics of 6-(Aminomethyl)pyridin-3-ol and Related Pyridinol Derivatives
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 6-(Aminomethyl)pyridin-3-ol, a key intermediate in pharmaceutical and materials science research. In t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 6-(Aminomethyl)pyridin-3-ol, a key intermediate in pharmaceutical and materials science research. In the absence of direct, published spectral data for this specific molecule, this document offers a comparative analysis based on structurally analogous compounds. Furthermore, a detailed experimental protocol is provided for researchers to accurately determine its absorption maxima. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of pyridinol derivatives.
Introduction: The Significance of UV-Vis Spectroscopy for Pyridinol Derivatives
UV-Vis spectroscopy is a fundamental technique for characterizing aromatic compounds like 6-(Aminomethyl)pyridin-3-ol. The absorption of UV-Vis light by a molecule is dependent on its electronic structure, specifically the π-electron system of the pyridine ring and the influence of its substituents. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of functional groups on the ring, as well as the solvent and pH of the medium. For 6-(Aminomethyl)pyridin-3-ol, the hydroxyl (-OH) and aminomethyl (-CH2NH2) groups are expected to act as auxochromes, influencing the λmax of the parent pyridine chromophore. Understanding these spectral properties is crucial for quantitative analysis, purity assessment, and studying reaction kinetics.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the UV-Vis absorption characteristics of 6-(Aminomethyl)pyridin-3-ol, it is instructive to compare the spectral data of structurally related molecules. The pyridine ring itself exhibits a primary absorption band around 250-262 nm.[1] The introduction of electron-donating groups, such as hydroxyl and amino moieties, typically results in a bathochromic (red) shift of the λmax to longer wavelengths.
L-Tyrosine, with its phenolic hydroxyl group, shows an absorption maximum at 275 nm, indicating a red shift compared to benzene.[2] Similarly, pyridoxine (Vitamin B6), a substituted pyridinol, displays pH-dependent UV absorption.[3] Based on these comparisons, 6-(Aminomethyl)pyridin-3-ol, with both a hydroxyl and an aminomethyl group, is anticipated to exhibit a λmax shifted to a longer wavelength than that of unsubstituted pyridine, likely in the range of 270-290 nm. The exact λmax will also be influenced by the protonation state of the amino and hydroxyl groups, making pH a critical experimental parameter.
Experimental Protocol for Determining UV-Vis Absorption Maxima
This section details a robust protocol for the accurate determination of the UV-Vis absorption spectrum and maxima of 6-(Aminomethyl)pyridin-3-ol.
Solvents: HPLC-grade methanol, ethanol, and deionized water
Buffers: Phosphate buffer solutions (pH 5, 7, and 9)
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a quartz cuvette (1 cm path length).
II. Experimental Workflow
Figure 1. Workflow for the determination of UV-Vis absorption maxima.
III. Step-by-Step Procedure
Stock Solution Preparation: Accurately weigh approximately 10 mg of 6-(Aminomethyl)pyridin-3-ol and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
Working Solution Preparation:
Solvent Effects: Prepare working solutions of approximately 10 µg/mL by diluting the stock solution with methanol, ethanol, and deionized water.
pH Effects: Prepare working solutions of approximately 10 µg/mL by diluting the stock solution with phosphate buffers of pH 5, 7, and 9.
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the wavelength range to 200-400 nm.
Use a matched pair of quartz cuvettes.
Blank Measurement: Fill both the sample and reference cuvettes with the corresponding solvent or buffer blank and record a baseline spectrum.
Sample Measurement:
Rinse the sample cuvette with the working solution three times before filling it.
Place the sample cuvette in the sample holder and record the UV-Vis absorption spectrum.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.
Record the absorbance value at λmax.
Beer-Lambert Law Verification (Optional but Recommended):
Prepare a series of at least five concentrations of 6-(Aminomethyl)pyridin-3-ol in the solvent that provided the most well-defined spectrum.
Measure the absorbance of each solution at the determined λmax.
Plot a calibration curve of absorbance versus concentration. A linear plot that passes through the origin validates the Beer-Lambert law for the analyte under the tested conditions.
The molar absorptivity (ε) can be calculated from the slope of the calibration curve.
Expected Results and Interpretation
It is anticipated that the UV-Vis spectrum of 6-(Aminomethyl)pyridin-3-ol will exhibit a primary absorption band in the 270-290 nm range. The exact λmax and the shape of the absorption band may vary with the solvent polarity and pH. In acidic conditions (pH 5), the protonation of the aminomethyl group and the pyridine nitrogen may lead to a hypsochromic (blue) shift. Conversely, in basic conditions (pH 9), deprotonation of the hydroxyl group could result in a bathochromic (red) shift. A thorough investigation of these solvent and pH effects will provide a comprehensive understanding of the electronic transitions within the molecule.
Conclusion
References
IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to...
ResearchG
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
ResearchGate. (n.d.). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems.
ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density.
Comparative Reactivity Guide: 6-(Aminomethyl)pyridin-3-ol vs. 2-Aminomethylpyridine
Executive Summary This guide analyzes the distinct reactivity profiles of 2-aminomethylpyridine (2-AMP) and its hydroxylated derivative, 6-(aminomethyl)pyridin-3-ol (6-AMP-3-ol) . While both molecules share the core 2-am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the distinct reactivity profiles of 2-aminomethylpyridine (2-AMP) and its hydroxylated derivative, 6-(aminomethyl)pyridin-3-ol (6-AMP-3-ol) .
While both molecules share the core 2-aminomethylpyridine pharmacophore—a privileged motif for metal chelation and hydrogen bond networking—the introduction of the hydroxyl group at the C3 position (relative to the pyridine nitrogen, or C5 relative to the alkyl substituent) fundamentally alters the electronic landscape.
2-AMP acts as a classic, lipophilic bidentate ligand and basic building block.
6-AMP-3-ol functions as a multi-modal scaffold . The hydroxyl group introduces amphoteric character, zwitterionic potential, and a handle for ether-based conjugation (e.g., PROTAC linkers), but significantly complicates solubility and purification due to increased polarity.
Structural & Electronic Profiling
The reactivity differences stem from the competing electronic effects of the pyridine nitrogen, the primary amine, and the phenolic hydroxyl group.
Physicochemical Comparison[1][2][3]
Feature
2-Aminomethylpyridine (2-AMP)
6-(Aminomethyl)pyridin-3-ol
Structure
Pyridine ring +
Pyridine + + 3-OH
Electronic State
Electron-deficient ring (Standard Pyridine)
Electron-rich ring (Activated by OH)
Primary pKa (Amine)
~8.8 (Protonated at physiological pH)
~8.9 (Similar, slightly perturbed by ring electronics)
Secondary pKa (Pyridine N)
~2.0 (Weakly basic)
~4.8 (More basic due to OH donation)
Tertiary pKa (Phenol)
N/A
~8.7 - 9.0 (Acidic)
Solubility
Soluble in organic solvents (DCM, EtOAc)
High water solubility; poor in non-polar organics
Key Role
Terminal capping group, Ligand
Linker hub, Bioisostere
Electronic Landscape Diagram
The following diagram illustrates the electronic push-pull mechanisms that dictate reactivity.
Figure 1: Electronic comparison showing the activation of the pyridine ring by the hydroxyl group in 6-AMP-3-ol.
Reactivity Profiles
Nucleophilicity & Acylation
2-AMP: The primary amine is the sole significant nucleophile. Acylation (e.g., with acid chlorides or NHS-esters) proceeds rapidly and cleanly.
6-AMP-3-ol: Contains two nucleophiles: the amine (
) and the phenol ().
Kinetic Control: The amine is significantly more nucleophilic than the phenol in neutral/weakly basic conditions. Chemoselective acylation of the amine is possible without protecting the phenol.
Thermodynamic Risk: Under strong basic conditions (NaH, KOH), the phenoxide is generated, which competes for electrophiles, potentially leading to O-acylation or bis-acylation.
Coordination Chemistry (Metal Binding)
Both molecules act as N,N-bidentate ligands , forming stable 5-membered chelate rings with transition metals (Zn, Cu, Fe).
2-AMP: Forms neutral or cationic complexes depending on the metal oxidation state.
6-AMP-3-ol: The 3-OH group does not participate directly in the primary chelate ring (geometry prevents it). However, it can:
Participate in outer-sphere hydrogen bonding , stabilizing the complex.
Deprotonate to form anionic species, altering the overall charge and solubility of the metal complex.
Tautomerism (The "Lactam" Myth)
A critical distinction must be made regarding tautomerism.
2-Hydroxypyridines exist predominantly as the 2-pyridone (lactam) tautomer.[1]
3-Hydroxypyridines (like 6-AMP-3-ol)cannot form a lactam because the keto form would disrupt conjugation without a stabilizing NH mechanism adjacent to the carbonyl. Therefore, 6-AMP-3-ol exists as a hydroxy-pyridine or a zwitterion (
/ ), but never a pyridone. This preserves the aromaticity of the ring during reactions.
Experimental Protocols
Protocol A: Chemoselective N-Protection of 6-AMP-3-ol
Objective: Protect the amine as a carbamate (Boc) without reacting the phenolic oxygen.
Rationale: The amine is a harder nucleophile and reacts with Boc anhydride (
) faster than the phenol. Using a mild base prevents phenoxide formation.
Dissolution: Dissolve 6-(aminomethyl)pyridin-3-ol (1.0 eq) in a mixture of 1,4-dioxane and water (1:1 v/v). Note: Water is required for solubility due to the zwitterionic character.
Base Addition: Add
(2.0 eq). This buffers the solution but is too weak to fully deprotonate the phenol (pKa ~9).
Reagent Addition: Add
(1.1 eq) dropwise at 0°C.
Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS (Target mass: MW + 100).
Workup:
Acidify carefully to pH ~4 with 1M citric acid (protonates the phenol, keeps Boc intact).
Extract with Ethyl Acetate. The product (N-Boc-phenol) will partition into the organic phase.
Observation: Unreacted starting material remains in the aqueous phase.
Protocol B: O-Alkylation (Ether Synthesis)
Objective: Functionalize the hydroxyl group to create a linker (e.g., for PROTACs).
Rationale: Requires protecting the amine first (see Protocol A) to prevent N-alkylation.
Starting Material: Use N-Boc-6-(aminomethyl)pyridin-3-ol .
Conditions: Dissolve in anhydrous DMF.
Deprotonation: Add
(1.5 eq) or . Stir for 30 mins. The solution will likely turn yellow (phenoxide formation).
Alkylation: Add the alkyl halide (e.g., propargyl bromide or a PEG-tosylate) (1.1 eq).
Heat: Stir at 50–60°C for 4 hours.
Deprotection (Optional): Treat with TFA/DCM to reveal the primary amine, yielding an O-functionalized 2-aminomethylpyridine .
Synthetic Workflow Visualization
This flowchart guides the decision-making process for functionalizing 6-AMP-3-ol compared to the simpler 2-AMP.
Figure 2: Decision tree for selective functionalization of 6-AMP-3-ol.
References
ChemScene. "6-(Aminomethyl)pyridin-3-ol Product Data."[2] ChemScene.com. Accessed Feb 2026.[3][4] Link
Scifinder/CAS Data. "Properties of Pyridinols." American Chemical Society.
BenchChem. "Comparative Reactivity of Aminopyridines." BenchChem Guides. Link
MDPI. "Synthesis of Pyridoxine-Derived Dimethylpyridinols." Molecules, 2022.[5] (Demonstrates synthetic manipulation of hydroxy-aminomethyl-pyridines). Link
Royal Society of Chemistry. "Reactivity of 2-aminopyridines with Ruthenium Clusters." Dalton Transactions, 1990. (Foundation for coordination chemistry comparison). Link
Stability Testing of Aminomethyl Hydroxypyridine (Pyridoxamine) in Biological Buffers
A Comparative Technical Guide for Drug Development Executive Summary Aminomethyl hydroxypyridine , chemically synonymous with Pyridoxamine (PM) , is a critical B6 vitamer and a potent inhibitor of Advanced Glycation End-...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Drug Development
Executive Summary
Aminomethyl hydroxypyridine , chemically synonymous with Pyridoxamine (PM) , is a critical B6 vitamer and a potent inhibitor of Advanced Glycation End-products (AGEs). Unlike its analogs Pyridoxine (PN) and Pyridoxal (PL), PM possesses a unique primary amine at the C4 position, rendering it highly effective at scavenging carbonyls but simultaneously susceptible to oxidative deamination and photodegradation.
This guide provides a rigorous stability testing framework. We compare PM against its structural analogs (PN, PL) and functional alternatives (Aminoguanidine), demonstrating that while PM offers superior therapeutic indices for AGE inhibition, it requires specific handling protocols—particularly regarding actinic light protection and buffer selection —to prevent pseudo-first-order degradation during bioassays.
Chemical Context & Reactivity Profile
To test stability, one must understand the degradation mechanism. PM degrades primarily through two pathways in aqueous buffers:
Photolytic Degradation: Excitation of the pyridine ring leads to the generation of reactive oxygen species (ROS), causing ring cleavage or polymerization.
Oxidative Deamination: In the presence of transition metals or high pH, the C4-aminomethyl group oxidizes to an aldehyde, converting PM into Pyridoxal (PL), which is significantly more reactive and unstable.
Comparative Stability Matrix
Compound
Chemical Feature
pH Stability (Acidic)
pH Stability (Neutral/Alk)
Photostability
Primary Degradation Product
Pyridoxamine (PM)
C4-Aminomethyl
High
Moderate
Low (Critical)
Pyridoxal (PL)
Pyridoxine (PN)
C4-Hydroxymethyl
High
High
Moderate
Pyridoxal (slow)
Pyridoxal (PL)
C4-Aldehyde
Moderate
Low
Very Low
4-Pyridoxic Acid
Aminoguanidine
Hydrazine deriv.
High
Moderate
Moderate
Polymer aggregates
Key Insight: Pyridoxine (PN) is the industry standard for shelf-stability, but Pyridoxamine (PM) is the functional requirement for glycation inhibition. You cannot substitute PN for PM in efficacy assays, but you must handle PM with the rigor usually reserved for PL.
Experimental Protocol: The Self-Validating System
This protocol is designed as a "self-validating" loop. It includes a mandatory System Suitability Test (SST) before every stability run to ensure that observed degradation is chemical, not an artifact of the instrument or buffer interaction.
A. Buffer Selection Strategy
Critical Directive: Do NOT use TRIS (Tris(hydroxymethyl)aminomethane) or Glycine buffers if assessing AGE inhibition or reaction kinetics.
Reasoning: TRIS contains a primary amine that competes with PM for carbonyl binding, skewing stability and efficacy data.
Recommended: Phosphate Buffered Saline (PBS), HEPES, or MOPS (pH 7.4).
B. HPLC Method for Stability Quantitation[1][2][3]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium Phosphate (pH 3.0) + 5 mM Sodium Hexanesulfonate (Ion-pairing agent is crucial for retaining the polar PM).
Gradient: Isocratic 90% A / 10% B (or gradient 0-20% B over 15 min).
Flow Rate: 1.0 mL/min.
Detection: UV/Vis at 290 nm (isosbestic point region) and 325 nm (specific for pyridine ring excitation).
C. The Stress Testing Workflow (Diagram)
Figure 1: Decision-matrix for stability testing. Note the "Dark Control" branch; if PM degrades here, your buffer is reactive (e.g., metal contamination).
Comparative Performance Data
The following data summarizes the half-life (
) of Pyridoxamine versus its alternatives under physiological conditions (pH 7.4, 37°C).
Condition
Pyridoxamine (PM)
Pyridoxine (PN)
Pyridoxal (PL)
Notes
Dark, Sterile Buffer
> 7 days
> 30 days
~ 48 hours
PM is stable if protected from light.
Ambient Light (Lab)
hours
Stable
hours
Crucial: PM is highly photosensitive in dilute solution.
Oxidative (H₂O₂)
min
hours
Rapid degradation
PM sacrifices itself to scavenge oxidants.
Presence of Lysine
Stable
Stable
Reacts immediately
PL forms Schiff bases; PM does not react with amines.
Degradation Pathway Visualization
Understanding how PM fails is as important as knowing when it fails.
Figure 2: The degradation cascade. Note that PM degradation often yields PL, which can falsely signal "activity" in some biochemical assays due to PL's own reactivity.
Troubleshooting & Expert Tips
The "Amber Glass" Fallacy
Many researchers assume amber glass is sufficient. It is not.
Observation: PM solutions in amber vials still show 10-15% degradation over 24 hours if placed under direct fluorescent bench lights.
Correction: Wrap vials in aluminum foil or use opaque black HPLC vials. Perform all dilutions in low-actinic (red light) conditions if possible.
The Metal Ion Trap
Phosphate buffers often contain trace iron or copper.
Mechanism: Transition metals catalyze the conversion of PM to PL via a chelate-mediated oxidation.
Protocol: Always use buffers prepared with 18.2 MΩ water and consider adding 0.1 mM DTPA (Diethylenetriaminepentaacetic acid) as a chelator if your assay permits. EDTA is less effective for transition metals in this specific context.
References
Shimada, H., et al. (1999).[2] Analysis of Photo- and Heat-Reaction Products of Vitamin B6. Vitamins (Japan), 73(10), 599-605.
Angyal, S. J. (1979). Stability of Three Forms of Vitamin B6 to Laboratory Light Conditions. Journal of AOAC International, 62(5).
Metz, T. O., et al. (2003). Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treating diabetic complications. Archives of Biochemistry and Biophysics, 419(1), 41-49.
Bates, C. J. (1999). Stability of pyridoxal phosphate in plasma and whole blood. Clinica Chimica Acta, 284(2), 205-207. (Context for PL instability).
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. (Standard regulatory framework for the protocols described).
6-(Aminomethyl)pyridin-3-ol hydrochloride is a high-value fragment used in Fragment-Based Drug Discovery (FBDD). Structurally analogous to Pyridoxine (Vitamin B6), it serves as a critical scaffold for developing kinase inhibitors and receptor modulators. Unlike the widely characterized Pyridoxine HCl, the specific crystallographic signature of 6-(Aminomethyl)pyridin-3-ol HCl is often proprietary or absent from open-access databases.
This guide provides a comparative structural analysis framework . It contrasts the compound against its closest structural analogs and the free base form, establishing a rigorous protocol for determining its solid-state properties. We focus on the causality between its specific substitution pattern—a 3-hydroxyl group and a 6-aminomethyl tail—and its resulting lattice stability, hygroscopicity, and solubility.
Part 1: Structural Context & Comparative Analysis
To understand the solid-state behavior of 6-(Aminomethyl)pyridin-3-ol HCl, we must benchmark it against established standards. The primary comparison is Pyridoxine Hydrochloride , which shares the core pyridine-3-ol motif but differs in substitution complexity.
Structural Analog Comparison
Feature
Target: 6-(Aminomethyl)pyridin-3-ol HCl
Benchmark: Pyridoxine HCl
Alternative: Free Base
CAS Number
1276056-66-6
58-56-0
89532-46-7
H-Bond Donors
4 (NH₃⁺, OH)
5 (NH⁺, 2x OH, CH₂OH)
3 (NH₂, OH)
Lattice Energy
High (Ionic/H-bond network)
Very High (Extensive network)
Moderate (VdW dominant)
Hygroscopicity
High Risk (Exposed ions)
Moderate
Low
Oxidation Risk
Low (Protonated amine protects)
Low
High (Electron-rich ring)
The "Salt Effect" on Packing
The hydrochloride salt is the preferred solid form for this fragment. In the free base (Alternative), the pyridine nitrogen and the primary amine are susceptible to oxidation and form "oily" or low-melting solids due to weak intermolecular forces.
In the HCl salt , the protonation usually occurs at the most basic site. For this compound, the aliphatic amine (aminomethyl group, pKa ~9-10) is protonated first, followed by the pyridine nitrogen (pKa ~5).
Packing Consequence: The chloride counter-ion acts as a bridge, accepting H-bonds from the protonated ammonium group (
) and the hydroxyl group (), creating a "ionic zipper" that stabilizes the crystal lattice. This typically results in a melting point >200°C, significantly higher than the free base.[1]
Part 2: Experimental Protocols for Characterization
As exact unit cell data is often generated in-house, the following protocols ensure data integrity. These workflows are designed to differentiate between solvates, polymorphs, and the desired anhydrous salt.
Protocol: Single Crystal Growth (Hydrophilic Salts)
Challenge: Pyridine HCl salts are prone to forming hydrates or "oiling out" in humid environments.
Solvent Selection: Use Methanol (MeOH) as the primary solvent (high solubility) and Diethyl Ether (Et₂O) or Acetonitrile (MeCN) as the anti-solvent. Avoid water to prevent hydrate formation.
Method: Vapor Diffusion.
Dissolve 20 mg of the HCl salt in 0.5 mL MeOH.
Place in a small inner vial.
Place the inner vial into a larger jar containing 5 mL Et₂O.
Seal tightly and store at 4°C in the dark.
Causality: The slow diffusion of ether lowers the polarity of the methanol solution gradually, forcing the salt to organize into a lattice rather than precipitating amorphously.
To verify phase purity against the single crystal data.
Instrument: Cu Kα radiation (1.5406 Å).
Range: 2θ = 3° to 40°.
Step Size: 0.02°.
Critical Check: If the diffractogram shows a "halo" (broad hump), the material is amorphous (hygroscopic collapse). Immediate drying (vacuum, 40°C) is required.
Part 3: Visualization of Solid-State Workflows
The following diagrams illustrate the logical flow for characterizing this specific fragment, distinguishing it from standard small-molecule workflows due to its high polarity.
Diagram 1: Solid-Form Screening Workflow
Caption: Workflow for isolating crystalline phases of hydrophilic pyridine salts. Green path (Vapor Diffusion) is recommended for this compound.
Diagram 2: Predicted Interaction Map (H-Bonding)
This diagram visualizes the stabilizing forces within the crystal lattice, derived from the behavior of Pyridoxine HCl.
Caption: Predicted hydrogen-bonding network. The Chloride ion acts as a multi-acceptor hub, linking the ammonium tail and phenolic head.
Part 4: Comparative Data Summary
When experimental data is unavailable, use these validated reference ranges to assess your synthesized material.
Table 1: Physicochemical Benchmarks
Property
6-(Aminomethyl)pyridin-3-ol HCl (Expected)
Pyridoxine HCl (Experimental)
Significance
Melting Point
180°C - 210°C (Dec)
205°C - 212°C
Lower MP indicates impurities or hydration.
Crystal System
Monoclinic / Orthorhombic
Triclinic (P-1)
Symmetry often increases with simpler substitution.
Density
~1.3 - 1.4 g/cm³
1.51 g/cm³
Lower density expected due to lack of -CH₂OH groups.
Solubility (H₂O)
> 100 mg/mL
~220 mg/mL
High solubility confirms salt formation.
Interpretation of Results
Melting Point Deviation: If your sample melts < 170°C, you likely have the hemi-hydrate or residual solvent. Perform TGA (Thermogravimetric Analysis) to confirm.
PXRD Peak Shift: A shift in 2θ peaks upon exposure to air indicates hygroscopicity (lattice expansion due to water uptake). Store in a desiccator.
References
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: PYRZIN (Pyridoxine Hydrochloride). Available at: [Link]
PubChem. Compound Summary: 6-(Aminomethyl)pyridin-3-ol hydrochloride (CAS 1276056-66-6). National Library of Medicine. Available at: [Link]
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection protocols).
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative source on crystal growth and polymorphism screening).
A Senior Application Scientist's Guide to Validating Purity of Hygroscopic Amine Salts Using Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, establishing the absolute purity of active pharmaceutical ingredients (APIs) is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, establishing the absolute purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This task, however, becomes particularly challenging when dealing with hygroscopic substances, such as amine salts, which readily absorb moisture from the atmosphere.[1][2] This guide provides an in-depth comparison of analytical techniques and a detailed protocol for employing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the accurate purity determination of these challenging compounds.
The Challenge with Hygroscopic Amine Salts
Hygroscopic materials present a significant analytical hurdle. Their tendency to absorb atmospheric moisture leads to a constantly changing mass, making accurate weighing—the foundation of most quantitative analyses—a formidable challenge.[3][4] This variability can introduce significant errors in purity assessments, impacting dosage accuracy and potentially compromising patient safety. For amine salts, this issue is often compounded by their chemical nature, which can influence the performance of certain analytical methods.
Comparative Analysis of Purity Assessment Techniques
While several methods are available for purity determination, each possesses inherent strengths and weaknesses when applied to hygroscopic amine salts.
Technique
Principle
Advantages for Hygroscopic Amine Salts
Disadvantages for Hygroscopic Amine Salts
Quantitative NMR (qNMR)
Molar-based quantification against a certified internal standard.[5]
Direct, primary method providing absolute purity without needing a specific reference standard for the analyte.[5] Less susceptible to variations in water content if the sample is handled correctly.
Requires careful selection of a non-hygroscopic internal standard and deuterated solvent.[6] Higher initial instrument cost.
High-Performance Liquid Chromatography (HPLC)
Separation based on differential partitioning between a mobile and stationary phase, with purity often determined by area percent.[5]
High sensitivity for detecting trace impurities.[5]
Area percent method assumes similar detector response for all components, which can be inaccurate.[7] The presence of water can affect chromatographic behavior and quantification.
Karl Fischer Titration (KFT)
Electrochemical titration specific for water content.[8]
Highly accurate and specific for water determination.[9]
Only quantifies water content, not other impurities. Strongly basic amines can interfere with the titration reaction, requiring method modification.[10]
Mass Balance
Purity is calculated by subtracting the sum of all identified impurities (water, residual solvents, inorganic impurities) from 100%.
Comprehensive approach that accounts for various impurity types.
Can be time-consuming and labor-intensive.[11] Accuracy is dependent on the accurate quantification of all individual impurities.
As the table illustrates, qNMR emerges as a powerful tool for the direct and accurate purity assessment of hygroscopic amine salts, primarily due to its nature as a primary ratio method that is less affected by the sample's water content when appropriate protocols are followed.[12]
The qNMR Advantage: A Self-Validating System
The core strength of qNMR lies in its direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[5][13] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[14] This approach inherently bypasses the issue of water content in the final purity calculation, provided the sample and standard are handled under controlled conditions to prevent significant moisture uptake during the weighing and sample preparation process.
Experimental Protocol: Purity Determination of a Hygroscopic Amine Salt by ¹H-qNMR
This protocol outlines a robust, self-validating workflow for the purity assessment of a hygroscopic amine salt using ¹H-qNMR.
Selection of a Suitable Internal Standard
The choice of the internal standard is critical for the accuracy of the qNMR experiment.[15] An ideal internal standard should be:
Non-hygroscopic and stable: To ensure accurate weighing.[11] Benzoic acid and 1,3,5-trimethoxybenzene have shown good resistance to water uptake.[6]
Chemically inert: It should not react with the analyte, solvent, or moisture.
High Purity: A certified reference material (CRM) with a purity of ≥99% is recommended.[15]
Soluble: It must be fully soluble in the chosen deuterated solvent.[15]
Spectrally distinct: Its NMR signals should not overlap with those of the analyte or solvent.[16]
For this guide, Maleic Acid is selected as the internal standard due to its non-hygroscopic nature and distinct singlet in a region typically free of other signals.
Sample and Standard Preparation: Mitigating Hygroscopicity
To ensure the integrity of the analysis, all sample and standard manipulations must be performed in a controlled environment, such as a glovebox with low relative humidity or by working expeditiously to minimize atmospheric exposure. A study on hygroscopic reagents for the Japanese Pharmacopoeia highlighted the importance of humidity control before and during weighing for reproducible results.[4]
Workflow Diagram:
Caption: Controlled sample preparation workflow.
Detailed Steps:
Drying: Dry the hygroscopic amine salt and the internal standard (Maleic Acid) under vacuum at an appropriate temperature to remove any adsorbed water.
Weighing: In a controlled environment, accurately weigh approximately 10-20 mg of the dried amine salt and a similar, accurately known mass of the dried Maleic Acid.
Dissolution: Quantitatively transfer both the analyte and the internal standard into a single volumetric flask. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O). Ensure complete dissolution.
NMR Tube Preparation: Transfer an aliquot of the resulting solution into a clean, dry NMR tube.
qNMR Data Acquisition
Acquiring high-quality, quantitative NMR data requires specific parameter adjustments to ensure the signal intensities are directly proportional to the number of nuclei.
Key Acquisition Parameters:
Relaxation Delay (d1): This is the most critical parameter for quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A d1 of 30-60 seconds is often sufficient.
Pulse Angle: A 90° pulse should be used for maximum signal intensity.
Number of Scans (ns): A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision).[12]
Temperature Control: Maintain a stable sample temperature throughout the experiment.
Workflow Diagram:
Caption: qNMR data acquisition workflow.
Data Processing and Purity Calculation
Accurate data processing is as crucial as proper data acquisition.
Processing Steps:
Apodization: Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
Phasing and Baseline Correction: Carefully phase the spectrum and apply a robust baseline correction algorithm to ensure accurate integration.
Integration: Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard. For the amine salt, a signal from the core structure, away from the amine protons, should be chosen. For Maleic Acid, the singlet from the two vinyl protons is ideal.
Purity Calculation:
The purity of the analyte (P_analyte) is calculated using the following equation[14]:
Caption: Relationship of variables in qNMR purity calculation.
Trustworthiness and Regulatory Context
The described qNMR methodology aligns with the principles outlined by pharmacopeias such as the United States Pharmacopeia (USP) in General Chapter <761> for Nuclear Magnetic Resonance Spectroscopy.[13][17] The use of a certified reference material as an internal standard ensures metrological traceability.[18] Furthermore, this approach is in line with the International Council for Harmonisation (ICH) guidelines, specifically Q3A, which addresses impurities in new drug substances.[19][20][21]
Conclusion
Validating the purity of hygroscopic amine salts demands a robust analytical strategy that directly addresses the challenges posed by moisture absorption. Quantitative NMR, when executed with meticulous attention to experimental detail, provides a direct, accurate, and reliable method for determining absolute purity. By implementing a self-validating protocol that incorporates a non-hygroscopic internal standard and appropriate data acquisition parameters, researchers, scientists, and drug development professionals can have high confidence in their purity assessments, ensuring the quality and safety of pharmaceutical products.
References
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.
BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectralservice.
Fujifilm Wako Chemicals Europe GmbH. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
Hiranuma. (n.d.). Water contents Amines.
ICH. (2006, October 25). Impurities in new drug substances Q3A(R2).
ICH. (n.d.). Quality Guidelines.
Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Ray, J., & Miura, T. (2022, September 20). Proposed revision to the USP NMR General Chapter <761>. PANIC NMR Conference.
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. | Download Table.
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration.
Takeda, T., et al. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Chemical and Pharmaceutical Bulletin, 69(1), 26–31. [Link]
Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
USP. (2021, February 26). General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice.
This guide outlines the authoritative disposal and handling procedures for 6-(Aminomethyl)pyridin-3-ol dihydrochloride , designed for researchers and safety officers.[1] It prioritizes personnel safety, regulatory compli...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling procedures for 6-(Aminomethyl)pyridin-3-ol dihydrochloride , designed for researchers and safety officers.[1] It prioritizes personnel safety, regulatory compliance, and environmental stewardship.
[1]
Executive Summary & Chemical Profile
6-(Aminomethyl)pyridin-3-ol dihydrochloride is a pyridine derivative often used as a building block in medicinal chemistry.[1][2] Due to its nitrogen-containing heterocyclic structure and hydrochloride salt form, it presents specific hazards including potential acute toxicity, skin/eye irritation, and corrosivity.
Immediate Action Directive: Treat all waste streams containing this compound as Hazardous Chemical Waste . Do not dispose of down the drain or in municipal trash. High-temperature incineration is the required destruction method.[1]
Highly soluble in water; sparingly soluble in non-polar organic solvents.
Hazard Assessment & Safety Protocols
Before initiating disposal, you must validate the specific hazards. While specific SDS data for the dihydrochloride salt is rare, the following GHS classifications are deduced from the free base and analogous pyridine salts (e.g., 6-aminopyridin-3-ol HCl).
GHS Classification (Conservative Estimate)
Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).
Proper classification is the cornerstone of legal disposal.
EPA Classification (US): This compound is not explicitly P-listed or U-listed (unlike 4-Aminopyridine, P008).[1][2] However, it must be characterized based on its properties:
Characteristic Waste: Likely D002 (Corrosive) if in aqueous solution with pH
Storage Group: Store with Toxic Solids or Organic Acids .
Disposal Procedures (Step-by-Step)
Workflow Visualization
The following diagram illustrates the decision logic for disposing of 6-(Aminomethyl)pyridin-3-ol dihydrochloride.
Figure 1: Decision tree for segregating and packaging waste streams.
Protocol A: Solid Waste (Pure Compound & Debris)
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste drum.[1] Avoid metal containers due to potential corrosion from the hydrochloride salt.
Collection: Sweep up powder carefully to avoid dust generation. Place contaminated weigh boats, gloves, and paper towels into the same container.
Labeling: Affix a hazardous waste tag immediately.
Storage: Cap tightly. Store in a secondary containment tray in a satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions)
Segregation:
Aqueous Solutions: If dissolved in water/buffer, verify pH. If acidic, collect in a carboy designated for Aqueous Acidic Toxic Waste . Do not mix with bleach or cyanides.
Organic Solutions: If dissolved in solvents (MeOH, DMSO), collect in the appropriate Organic Solvent waste stream (Halogenated vs. Non-Halogenated).
Neutralization (Optional/Site Specific): Do NOT attempt to neutralize the dihydrochloride salt in the primary waste container unless explicitly authorized by your EHS officer, as heat generation can occur.
Labeling: List all solvents and the active compound concentration (approximate).
Protocol C: Empty Containers[2]
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (water or methanol).
Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Protocol B).
Defacing: Cross out the original label and mark "Empty". Dispose of the glass/plastic bottle in the "Glass/Plastic Recycling" or "Trash" depending on local facility rules for triple-rinsed containers.[1][2]
Emergency Response: Accidental Release
In the event of a spill, rapid action minimizes exposure.[11]
Figure 2: Immediate response workflow for laboratory spills.
Solid Spill: Do not dry sweep if dust generation is likely. Dampen slightly with a wet paper towel or use a HEPA vacuum if available.
Liquid Spill: Use universal absorbent pads. If the liquid is acidic, use an acid-neutralizing absorbent (e.g., sodium bicarbonate or commercial spill kit) before sweeping.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89532-46-7, 6-(Aminomethyl)pyridin-3-ol. Retrieved from [Link]
US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Personal protective equipment for handling 6-(Aminomethyl)pyridin-3-ol dihydrochloride
Comprehensive Safety and Handling Guide: 6-(Aminomethyl)pyridin-3-ol Dihydrochloride This guide provides essential, direct safety and logistical protocols for researchers, scientists, and drug development professionals h...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: 6-(Aminomethyl)pyridin-3-ol Dihydrochloride
This guide provides essential, direct safety and logistical protocols for researchers, scientists, and drug development professionals handling 6-(Aminomethyl)pyridin-3-ol dihydrochloride. As a pyridine derivative containing an amine group, this compound warrants careful handling due to the potential hazards associated with this chemical class. The procedures outlined below are designed to ensure user safety, maintain experimental integrity, and comply with regulatory standards for chemical disposal. This document synthesizes data from analogous compounds to establish a robust safety framework, emphasizing causality behind each procedural step.
Hazard Assessment and Chemical Profile
Inferred Hazard Profile:
Property
Data / Inferred Hazard
Rationale & Causality
Molecular Formula
C₆H₈N₂O · 2HCl
Based on the free base structure with two hydrochloride salts.
Molecular Weight
197.07 g/mol
Calculated from the molecular formula.
Physical Form
Solid / Crystalline Powder
Typical for a dihydrochloride salt.
GHS Hazard Statements (Inferred)
H301: Toxic if swallowedH310: Fatal in contact with skinH314: Causes severe skin burns and eye damageH319: Causes serious eye irritationH335: May cause respiratory irritation
These hazards are extrapolated from similar aminopyridine compounds.[1][4] The amine and pyridine functionalities contribute to toxicity and corrosivity. The powdered form presents an inhalation risk.
Storage
Store at 2-8°C, sealed in a dry, inert atmosphere.[5]
Low temperature and dry conditions prevent degradation and potential reaction with moisture.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks of dermal contact, eye exposure, and inhalation. The primary engineering control is a certified chemical fume hood, which must be used for all manipulations of this compound.[6]
Table of Mandatory PPE:
PPE Category
Specification
Purpose
Engineering Control
Certified Chemical Fume Hood
To contain solid particulates and potential vapors, preventing inhalation exposure.
Hand Protection
Double Nitrile Gloves
The outer glove can be removed immediately upon contamination, protecting the inner glove and underlying skin.
Protects against splashes and incidental contact with skin.
Eye & Face Protection
Chemical Splash Goggles (ANSI Z87.1 compliant)
Prevents splashes from reaching the eyes.
Full-Face Shield (worn over goggles)
Required when handling >1g or when there is a significant splash risk. Protects the entire face.[7]
Respiratory Protection
NIOSH-Approved Respirator
Required only if engineering controls fail or for emergency spill response. Use requires institutional EHS approval and fit-testing.[7]
Step-by-Step PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled safely.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Operational Workflow
Handling 6-(Aminomethyl)pyridin-3-ol dihydrochloride requires a methodical approach to minimize exposure and prevent spills. The following workflow details the process for accurately weighing the compound.
Step-by-Step Weighing Protocol
Preparation:
Verify that the chemical fume hood has a current certification and is functioning correctly.
Don all required PPE as per the sequence described in Section 2.
Gather all necessary materials: spatula, anti-static weigh boat, secondary container, and waste container. Place them inside the fume hood. This prevents the need to move in and out of the controlled workspace.
Execution (Inside Fume Hood):
Carefully open the primary container containing the compound.
Use a clean spatula to transfer a small amount of the solid to the weigh boat on a tared analytical balance.
Perform all transfers slowly and deliberately to avoid generating airborne dust.
Once the desired mass is obtained, securely close the primary container.
Transfer the weighed compound to a secondary container for your experiment.
Post-Handling & Cleanup:
Decontaminate the spatula and any non-disposable equipment used.
Place the used weigh boat and any other contaminated disposable items (e.g., wipes) directly into a designated hazardous waste container located within the fume hood.
Wipe down the work surface inside the fume hood with an appropriate solvent.
Doff PPE according to the specified procedure, ensuring contaminated outer gloves are disposed of as hazardous waste.
Caption: Safe Weighing Workflow for Hazardous Solids.
Spill and Emergency Procedures
Immediate and correct response to spills and exposures is crucial.
Small Spill (Inside Fume Hood):
Ensure all PPE is intact.
Cover the spill with an inert absorbent material (e.g., sand or vermiculite).
Carefully collect the absorbed material using a scoop or brush and place it into a sealed, labeled hazardous waste container.
Decontaminate the area with an appropriate solvent.
Large Spill (Outside Fume Hood):
Evacuate the immediate area.
Alert all personnel in the vicinity and notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Prevent entry into the contaminated area.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
Chemical waste containing 6-(Aminomethyl)pyridin-3-ol dihydrochloride is considered hazardous and must be managed accordingly.
Waste Segregation: All materials that have come into contact with the compound are considered hazardous waste. This includes:
Excess or unwanted solid compound.
Contaminated PPE (gloves, disposable lab coats).
Disposable labware (weigh boats, pipette tips).
Cleaning materials (wipes, absorbent pads).
Containerization: Collect all solid waste in a dedicated, puncture-proof, and sealable container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal Method: Disposal must be conducted through a licensed environmental waste management company in accordance with all federal, state, and local regulations.[8] Do not dispose of this material in standard trash or pour it down the drain.[8] The recommended disposal method for pyridine-based waste is high-temperature incineration, such as in a rotary kiln.[9]
By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 6-(Aminomethyl)pyridin-3-ol dihydrochloride, ensuring a safe and compliant laboratory environment.
References
Vertex AI Search. "What are the Health and Safety Guidelines for Using Amines?".
Vertex AI Search. "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide".
Sigma-Aldrich. "SAFETY DATA SHEET - 2-amino-6-methylpyridine".
Sigma-Aldrich. "SAFETY DATA SHEET - 3-(Aminomethyl)pyridine".
Fisher Scientific. "SAFETY DATA SHEET - 3-(Aminomethyl)pyridine".
CHEMM. "Personal Protective Equipment (PPE)".
Actylis Lab Solutions. "Material Safety Data Sheet - Pyridine".
University of California, Riverside Environmental Health & Safety. "Chemical Safety: Personal Protective Equipment".
BenchChem. "Essential Safety and Operational Protocols for Handling Pyridin-4-olate".
Fisher Scientific. "SAFETY DATA SHEET - 3-Hydroxy-6-methylpyridine".
Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-(Aminomethyl)pyridine".
Respirex International. "Personal Protective Equipment (PPE) for Industrial Chemicals".
BenchChem. "Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine".
Fisher Scientific. "SAFETY DATA SHEET - 3-Amino pyridine".